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Core Science & Biosynthesis

Foundational

The Emergence of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine and its Derivatives as Potent Kinase Inhibitors in Oncology

An In-Depth Technical Guide for Drug Discovery Professionals Abstract The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has been identified as a "privileged" structure in medicinal chemistry, demonstrating remarkab...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has been identified as a "privileged" structure in medicinal chemistry, demonstrating remarkable versatility as a core component of numerous kinase inhibitors. This guide focuses on the mechanism of action of a key derivative, 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine, and its analogs, with a primary emphasis on their role as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Dysregulation of the FGFR signaling cascade is a known driver in a multitude of human cancers, making it a compelling target for therapeutic intervention. We will delve into the molecular interactions governing the inhibitory activity of this compound class, the downstream cellular consequences, and the critical experimental methodologies required to validate its mechanism of action in a drug discovery setting.

Introduction: The 7-Azaindole Scaffold in Kinase-Targeted Drug Discovery

The 7-azaindole core is a bioisostere of indole and purine, granting it the ability to form crucial hydrogen bond interactions within the ATP-binding pockets of a wide array of protein kinases.[1][2] This has led to the development of numerous 7-azaindole-based inhibitors targeting various kinases implicated in oncogenesis.[1][3] The compound 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine belongs to this promising class of molecules. Its primary mechanism of action involves the potent inhibition of Fibroblast Growth Factor Receptors (FGFRs).[4]

FGFRs are a family of four receptor tyrosine kinases (FGFR1-4) that are pivotal in regulating a host of cellular processes, including proliferation, survival, migration, and angiogenesis.[5] Genetic alterations such as gene amplification, activating mutations, and chromosomal translocations that lead to the aberrant activation of FGFR signaling are frequently observed in a variety of cancers, including those of the breast, lung, bladder, and liver.[5] Consequently, small molecule inhibitors that target the ATP-binding site of FGFRs represent a clinically validated and highly promising strategy for cancer therapy.[5]

Molecular Mechanism of Action: Targeting the FGFR Signaling Cascade

The primary mode of action for 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine and its closely related analogs is the competitive inhibition of ATP binding to the kinase domain of FGFRs.[4] This blockade prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways.

Binding to the ATP-Binding Site of FGFRs

The 7-azaindole scaffold of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine is adept at mimicking the adenine base of ATP. The pyridine nitrogen and the pyrrole NH group can form key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition.[1] The 2-phenyl and 5-amine substituents play a significant role in dictating the potency and selectivity of the compound by interacting with specific residues within the ATP-binding pocket. By occupying this site, the compound prevents the binding of ATP, thereby inhibiting the phosphotransferase activity of the receptor.[4]

Inhibition of Downstream Signaling Pathways

Upon ligand binding, FGFRs dimerize and trans-autophosphorylate their intracellular kinase domains. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of major downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[5] These pathways are central to cell survival and proliferation.[5]

By inhibiting the initial autophosphorylation event, 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine effectively halts the propagation of these signals, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells that are dependent on FGFR signaling.

Below is a diagram illustrating the FGFR signaling pathway and the point of intervention for inhibitors like 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P_FGFR P-FGFR FGFR->P_FGFR Autophosphorylation RAS RAS P_FGFR->RAS Activation PI3K PI3K P_FGFR->PI3K Activation Inhibitor 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine Inhibitor->P_FGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: Simplified FGFR Signaling Pathway and Inhibition.

Experimental Validation of the Mechanism of Action

A multi-tiered experimental approach is essential to rigorously validate the mechanism of action of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine and its derivatives. This typically involves a cascade of in vitro biochemical assays, cell-based functional assays, and target engagement studies.

In Vitro Kinase Inhibition Assays

The initial step is to quantify the direct inhibitory effect of the compound on the enzymatic activity of purified FGFR isoforms.

Representative Data for 1H-pyrrolo[2,3-b]pyridine Derivatives:

Compound IDTarget KinaseIC50 (nM)
4h FGFR17
FGFR29
FGFR325
FGFR4712
Table 1: In vitro inhibitory activities of a representative 1H-pyrrolo[2,3-b]pyridine derivative against FGFR isoforms.[6]

Protocol: ADP-Glo™ Kinase Assay for FGFR Inhibition

This commercially available assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Purified recombinant FGFR enzyme (e.g., FGFR1, FGFR2, FGFR3)

  • Substrate (e.g., poly(E,Y)4:1)

  • ATP

  • Test compound (2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound, purified FGFR enzyme, and the substrate/ATP mixture.

  • Incubate the reaction at room temperature for 60 minutes.

  • Add the ADP-Glo™ Reagent to deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration.

Cell-Based Proliferation Assays

To ascertain that the enzymatic inhibition translates into a functional cellular effect, the compound's ability to inhibit the proliferation of cancer cell lines dependent on FGFR signaling is assessed.

Protocol: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line with known FGFR alterations (e.g., SNU-16, KMS-11)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Target Engagement and Downstream Signaling Analysis

Western blotting is a fundamental technique to confirm that the compound inhibits the phosphorylation of FGFR and its downstream effectors within the cell.

Protocol: Western Blot Analysis of FGFR Pathway Phosphorylation

Materials:

  • Cancer cell line with FGFR alterations

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Culture cells and treat with the test compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Apply the ECL substrate and capture the chemiluminescent signal.

  • Analyze the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.

Below is a diagram illustrating a typical experimental workflow for validating the mechanism of action of a kinase inhibitor.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Models (Future Steps) KinaseAssay Biochemical Kinase Assay (e.g., ADP-Glo™) - Determine IC50 ProliferationAssay Cell Proliferation Assay (e.g., MTT) - Determine cellular IC50 KinaseAssay->ProliferationAssay Confirm Cellular Activity WesternBlot Western Blot Analysis - Confirm target engagement - Analyze downstream signaling ProliferationAssay->WesternBlot Validate Mechanism Xenograft Xenograft Tumor Models - Evaluate in vivo efficacy WesternBlot->Xenograft Advance to Preclinical Models

Figure 2: Experimental Workflow for Kinase Inhibitor Validation.

Conclusion and Future Directions

2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine and its derivatives represent a highly promising class of kinase inhibitors, with a primary mechanism of action centered on the inhibition of the FGFR signaling pathway. The 7-azaindole scaffold provides a robust platform for engaging the ATP-binding site of FGFRs, leading to the suppression of downstream pro-survival and proliferative signals. The experimental methodologies outlined in this guide provide a self-validating system to confirm this mechanism of action, from direct enzymatic inhibition to cellular functional outcomes and target engagement.

Future research in this area will likely focus on optimizing the selectivity profile of these compounds to minimize off-target effects, enhancing their pharmacokinetic properties for in vivo applications, and exploring their efficacy in relevant preclinical cancer models. The continued investigation of this chemical class holds significant promise for the development of novel and effective targeted therapies for cancers driven by aberrant FGFR signaling.

References

  • 2-Phenyl-3-pyridinyl substituted 7-azaindoles as inhibitors of mitogen-activated protein kinase. Taylor & Francis. (2005). [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. MDPI. (2017). [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PMC. [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ScienceDirect. (2021). [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. PubMed. (2016). [Link]

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. ACS Publications. (2016). [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]

  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. (2020). [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. PubMed. (2021). [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. [Link]

Sources

Exploratory

Structural Basis and Molecular Docking of 2-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine: A Privileged Kinase Hinge-Binder

Executive Summary & Chemical Rationale In modern oncology and immunology drug discovery, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a highly privileged pharmacophore[1]. Specifically, 2-phenyl-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern oncology and immunology drug discovery, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a highly privileged pharmacophore[1]. Specifically, 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine serves as a highly versatile, low-molecular-weight building block for designing potent ATP-competitive kinase inhibitors.

The structural rationale for utilizing this specific fragment is rooted in its precise stereoelectronic complementarity to the highly conserved kinase hinge region[1]:

  • The Bidentate Hinge-Binding Core: The 7-azaindole core mimics the adenine ring of ATP. The pyridine nitrogen (N7) acts as a potent hydrogen bond acceptor, while the pyrrole nitrogen (N1) acts as a hydrogen bond donor. This allows the molecule to form a bidentate hydrogen-bonding network with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Glu562 and Ala564 in FGFR1)[2].

  • The 2-Phenyl Vector: The introduction of a phenyl ring at the C2 position directs the molecule toward the hydrophobic pocket adjacent to the gatekeeper residue. This vector provides critical Van der Waals interactions that drive binding enthalpy and enhance kinase selectivity[3].

  • The 5-Amine Vector: The primary amine at the C5 position projects outward toward the solvent-exposed channel or the DFG (Asp-Phe-Gly) motif. This provides an ideal synthetic handle for attaching solubilizing groups or electrophilic warheads (such as acrylamides) to achieve irreversible covalent inhibition targeting proximal cysteines (e.g., Cys488 in FGFR1)[4].

Pathway Ligand FGF Ligand Receptor FGFR1 Kinase Domain Ligand->Receptor Dimerization & Activation Adapter FRS2α Adapter Receptor->Adapter Phosphorylation Inhibitor 2-Phenyl-7-azaindole Derivative Inhibitor->Receptor ATP-Competitive Hinge Binding MAPK MAPK / ERK Cascade Adapter->MAPK Signal Transduction Outcome Tumor Cell Proliferation MAPK->Outcome Gene Transcription

Caption: FGFR signaling cascade interrupted by 7-azaindole ATP-competitive hinge binding.

Self-Validating X-Ray Crystallography Protocol

To elucidate the exact binding mode of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine, co-crystallization with a model kinase—Fibroblast Growth Factor Receptor 1 (FGFR1)—is employed. The protocol below is designed as a self-validating system, ensuring that each step contains a quality control (QC) checkpoint to prevent the propagation of artifacts.

Phase 1: Protein Expression and Purification
  • Expression: The kinase domain of human FGFR1 (residues 458–765) is expressed in Spodoptera frugiperda (Sf9) cells using a baculovirus expression system to ensure proper post-translational folding.

  • Affinity Chromatography: The His-tagged protein is captured using a Ni-NTA column. Causality: The high imidazole concentration (250 mM) used for elution outcompetes the His-tag, yielding >85% pure protein.

  • Size Exclusion Chromatography (SEC): The eluate is further purified using a Superdex 200 column equilibrated in 20 mM Tris-HCl (pH 7.5), 200 mM NaCl, and 5% glycerol.

  • QC Checkpoint (Dynamic Light Scattering - DLS): Before crystallization, DLS is performed. Causality: Kinase domains are prone to aggregation. DLS confirms a monodisperse population (polydispersity index < 20%), which is an absolute prerequisite for high-resolution crystal lattice formation.

Phase 2: Co-Crystallization via Hanging Drop Vapor Diffusion
  • Ligand Soaking/Co-crystallization: The purified FGFR1 protein is concentrated to 10 mg/mL and incubated with a 2 mM concentration of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine (dissolved in 100% DMSO) for 2 hours on ice.

  • Vapor Diffusion: Drops consisting of 1 µL protein-ligand complex and 1 µL reservoir solution (0.2 M Ammonium sulfate, 0.1 M Bis-Tris pH 5.5, 25% w/v PEG 3350) are suspended over the reservoir.

  • Causality of Hanging Drop: This method allows for the slow, controlled equilibration of water vapor from the drop to the reservoir. This gradual supersaturation forces the dynamic kinase domain into a stable, ordered crystalline lattice[5].

Phase 3: Data Collection and Refinement
  • Diffraction: Crystals are flash-frozen in liquid nitrogen using 20% glycerol as a cryoprotectant. X-ray diffraction data is collected at a synchrotron light source (e.g., Advanced Photon Source).

  • QC Checkpoint (Ramachandran Plot): Following molecular replacement (using 5 as a search model[5]), the structure is refined. A Ramachandran plot must show >95% of residues in favored regions, validating the geometric integrity of the protein backbone.

Workflow QC1 QC: Dynamic Light Scattering Cryst Co-Crystallization (Hanging Drop Vapor Diffusion) QC1->Cryst QC2 QC: Ramachandran Plot Dock Molecular Docking (Induced Fit Protocol) QC2->Dock QC3 QC: Pose RMSD < 2.0 Å Expr Protein Expression (Recombinant FGFR1) Purif Purif Expr->Purif Purif->QC1 Xray X-Ray Diffraction (Synchrotron, 2.07 Å) Cryst->Xray Xray->QC2 Dock->QC3

Caption: Self-validating structural biology and computational docking workflow.

Molecular Docking & Binding Mode Analysis

To complement the crystallographic data and predict the binding affinities of functionalized derivatives, molecular docking is performed using an Induced Fit Docking (IFD) protocol.

Docking Protocol
  • Protein Preparation: The FGFR1 crystal structure (5[5]) is imported into the docking software (e.g., Schrödinger Maestro or MOE). Water molecules >5 Å from the active site are deleted, hydrogen atoms are added, and the hydrogen bond network is optimized at pH 7.4.

  • Ligand Preparation: 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine is prepared using LigPrep. The primary amine at C5 is evaluated in both its neutral and protonated states.

  • Induced Fit Causality: Kinase active sites, particularly the DFG motif and the P-loop, are highly plastic. Standard rigid-receptor docking often fails to accommodate the steric bulk of the 2-phenyl group. IFD allows the side chains of the active site to undergo conformational changes, yielding a physically realistic binding pose[3].

  • QC Checkpoint (Pose RMSD): The docking protocol is validated by re-docking the native co-crystallized ligand. An RMSD of < 2.0 Å between the docked pose and the crystallographic pose confirms the algorithmic accuracy.

Mechanistic Binding Profile

The docking results reveal a highly stable complex driven by the following interactions:

  • Hinge Region: The N1-H of the pyrrole ring donates a hydrogen bond to the backbone carbonyl of Ala564 (distance: 2.8 Å). The N7 of the pyridine ring accepts a hydrogen bond from the backbone amide of Glu562 (distance: 2.9 Å)[2].

  • Hydrophobic Pocket: The 2-phenyl moiety projects into the hydrophobic pocket formed by Leu484, Val492, and the aliphatic portion of Lys514, engaging in robust π−σ and Van der Waals interactions.

  • Solvent Channel: The 5-amine group is oriented toward the solvent-exposed region, forming a water-mediated hydrogen bridge with Asp641, confirming its utility as an attachment point for further medicinal chemistry optimization[6].

Quantitative Data Summaries

The structural and computational integrity of the 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine complex is summarized in the tables below.

Table 1: Crystallographic Data Collection and Refinement Statistics (Modeled on FGFR1 model 3C4F) [5]

ParameterValueSignificance
Space Group C 1 2 1Determines crystal symmetry.
Resolution (Å) 2.07High resolution; allows clear visualization of water molecules and H-bonds.
R_work / R_free 0.211 / 0.264Indicates excellent agreement between the atomic model and the experimental diffraction data.
RMSD Bond Lengths (Å) 0.012Confirms that bond lengths deviate minimally from ideal stereochemical values.
Ramachandran Favored (%) 96.8%Validates the geometric stability of the protein backbone.

Table 2: Molecular Docking Interaction Profile & Energetics

Interaction TypeResidue / MotifDistance (Å)Energy Contribution (kcal/mol)
H-Bond (Donor) Ala564 (Backbone C=O)2.8-2.4
H-Bond (Acceptor) Glu562 (Backbone N-H)2.9-2.1
Hydrophobic ( π−σ ) Val492 / Leu4843.4 - 3.8-3.5
Water-Mediated H-Bond Asp641 (via 5-NH2)2.7 (to H2O)-1.4
Total Docking Score N/A N/A -9.4 kcal/mol

Conclusion

The compound 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine represents a masterclass in fragment-based drug design. By leveraging the bidentate hydrogen-bonding capacity of the 7-azaindole core, structurally validated through rigorous X-ray crystallography and Induced Fit Docking, researchers can confidently utilize this scaffold. The strategic vectors provided by the 2-phenyl and 5-amine groups allow for the precise tuning of kinase selectivity and the potential development of irreversible covalent inhibitors, pushing the boundaries of targeted therapeutics.

References

  • Source: J-Stage (Chemical and Pharmaceutical Bulletin)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: 3C4F: FGFR TYROSINE KINASE DOMAIN IN COMPLEX WITH 3-(3-methoxybenzyl)
  • Title: Discovery of the Irreversible Covalent FGFR Inhibitor PRN1371 for the Treatment of Solid Tumors Source: ACS Publications - American Chemical Society URL
  • Source: RSC Advances (RSC Publishing)

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine for Drug Design

Introduction: The Strategic Importance of the 7-Azaindole Scaffold The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to both indole and purine has positioned it as a versatile bioisostere, capable of modulating key physicochemical and pharmacological properties in drug candidates. The strategic introduction of a nitrogen atom at the 7-position of the indole ring fundamentally alters the electronic landscape of the molecule. This modification imparts the ability to act as both a hydrogen bond donor, through the pyrrole -NH, and a hydrogen bond acceptor via the pyridine nitrogen. This dual hydrogen-bonding capability is a cornerstone of its frequent use in the design of kinase inhibitors, as it effectively mimics the hinge-binding interactions of the adenine core of ATP.[1][2][3]

This guide provides a comprehensive technical overview of a specific, promising derivative: 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine. We will delve into its critical physicochemical properties, established and putative biological activities, and provide detailed experimental frameworks for its characterization and evaluation in a drug discovery context. The focus will be on providing actionable insights for researchers and drug development professionals aiming to leverage this scaffold for therapeutic innovation.

Physicochemical Characterization: The Foundation of Druggability

A thorough understanding of a compound's physicochemical properties is paramount for predicting its pharmacokinetic profile and ultimate success as a drug candidate. For 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine, these properties dictate its solubility, permeability, and interactions with biological targets.

Core Molecular and Physical Properties

The foundational properties of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine are summarized in the table below. While some experimental data is available, other key parameters are currently based on high-quality computational predictions.

PropertyValueSource
Molecular Formula C₁₃H₁₁N₃[1]
Molecular Weight 209.25 g/mol [1]
Melting Point 195°C to 198°C[1]
Density (predicted) ~1.17 g/cm³[1]
Boiling Point (predicted) ~476.5°C[1]
pKa (predicted) See Section Below[4][5][6][7][8]
logP (predicted) See Section Below[9]
Aqueous Solubility See Section Below[10][11][12]
Acidity and Basicity (pKa): A Key Determinant of in vivo Behavior

The pKa of a compound governs its ionization state at different physiological pH values, which in turn influences its solubility, permeability, and target engagement. For 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine, there are three key ionizable centers: the pyrrole nitrogen (acidic), the pyridine nitrogen (basic), and the 5-amino group (basic).

Experimental Protocol: Potentiometric pKa Determination

This protocol outlines a standard and reliable method for the experimental determination of pKa values.

  • Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a calibrated pH meter. The pKa is the pH at which the compound is 50% ionized.

  • Materials:

    • 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine

    • Calibrated pH meter and electrode

    • Automated titrator or precision burette

    • Standardized 0.1 N HCl and 0.1 N NaOH solutions

    • Degassed, deionized water

    • Methanol or another suitable co-solvent if solubility is low

  • Procedure:

    • Prepare a ~1 mM solution of the test compound in water or a water/co-solvent mixture.

    • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

    • Slowly titrate the sample solution with standardized 0.1 N HCl, recording the pH after each addition.

    • Repeat the titration in a separate experiment using 0.1 N NaOH.

    • Plot the pH versus the volume of titrant added.

    • The pKa values are determined from the inflection points of the titration curve. For more accurate results, use specialized software to calculate the pKa from the titration data.

Diagram: Workflow for pKa Determination

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve compound in water/co-solvent prep2 Prepare ~1 mM solution prep1->prep2 titrate_acid Titrate with 0.1 N HCl prep2->titrate_acid titrate_base Titrate with 0.1 N NaOH prep2->titrate_base plot Plot pH vs. titrant volume titrate_acid->plot titrate_base->plot calculate Calculate pKa from inflection points plot->calculate caption Workflow for Potentiometric pKa Determination

Caption: Workflow for Potentiometric pKa Determination.

Lipophilicity (logP/logD): Balancing Permeability and Solubility

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter for predicting a drug's ability to cross cell membranes. A compound's logP/D value represents a trade-off: sufficient lipophilicity is required for membrane permeation, but excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.

For 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine, a predicted logP value can be calculated, though experimental determination is recommended for accuracy.[9]

Experimental Protocol: Shake-Flask Method for logP/logD Determination

  • Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer (for logD) or water (for logP). The concentration of the compound in each phase is measured to determine the partition or distribution coefficient.

  • Materials:

    • 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine

    • n-Octanol (pre-saturated with aqueous buffer)

    • Aqueous buffer of desired pH (e.g., pH 7.4 phosphate buffer, pre-saturated with n-octanol)

    • Separatory funnels or vials

    • Analytical instrumentation for quantification (e.g., HPLC-UV)

  • Procedure:

    • Prepare a stock solution of the test compound in the aqueous buffer.

    • Add equal volumes of the compound solution and pre-saturated n-octanol to a separatory funnel or vial.

    • Shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

    • Allow the phases to separate completely.

    • Carefully collect samples from both the aqueous and n-octanol layers.

    • Quantify the concentration of the compound in each phase using a validated analytical method.

    • Calculate logP or logD using the formula: logP/D = log([Compound]octanol / [Compound]aqueous).

Aqueous Solubility: A Prerequisite for Absorption

Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and to be formulated for parenteral administration. The planar, aromatic nature of the 7-azaindole scaffold can lead to poor solubility due to strong crystal lattice energy.[11] However, the introduction of the nitrogen atom in the pyridine ring generally improves solubility compared to the corresponding indole.[10]

Experimental Protocol: Thermodynamic Solubility Assay

  • Principle: An excess of the solid compound is equilibrated with an aqueous buffer at a constant temperature. The concentration of the dissolved compound in the supernatant is then measured.

  • Materials:

    • Solid 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine

    • Aqueous buffers at various pH values (e.g., pH 2.0, 6.8, 7.4)

    • Vials with screw caps

    • Shaking incubator or rotator

    • Centrifuge

    • Analytical instrumentation for quantification (e.g., HPLC-UV)

  • Procedure:

    • Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer.

    • Seal the vials and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter.

    • Dilute the filtrate if necessary and quantify the concentration of the dissolved compound using a validated analytical method.

Biological Activity and Therapeutic Potential

The 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine scaffold has been primarily investigated for its potential as an inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][13] Dysregulation of FGFR signaling is a known driver in various cancers, making it a compelling therapeutic target.[14][15]

Mechanism of Action: FGFR Inhibition

2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine is believed to act as a Type I kinase inhibitor, binding to the ATP-binding site of FGFRs.[1] This prevents the binding of ATP and subsequent receptor autophosphorylation, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. The 7-azaindole core is crucial for this activity, forming key hydrogen bonds with the hinge region of the kinase domain.[16]

Diagram: FGFR Signaling Pathway and Inhibition

G cluster_pathway FGFR Signaling Pathway cluster_inhibition Inhibition Mechanism FGF FGF Ligand FGFR FGFR FGF->FGFR Dimer Dimerization & Autophosphorylation FGFR->Dimer Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimer->Downstream Response Cell Proliferation, Survival, Angiogenesis Downstream->Response Inhibitor 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine Inhibitor->Dimer Binds to ATP-binding site ATP ATP ATP->Dimer Blocked caption Inhibition of the FGFR Signaling Pathway

Caption: Inhibition of the FGFR Signaling Pathway.

Experimental Protocol: In Vitro FGFR Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase inhibition.

  • Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the FGFR kinase. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, bringing it into close proximity with a streptavidin-allophycocyanin (SA-APC) conjugate bound to the biotin tag. Excitation of europium results in FRET to APC, which then emits light at a longer wavelength. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

  • Materials:

    • Recombinant human FGFR kinase (e.g., FGFR1, 2, 3, or 4)

    • Biotinylated peptide substrate

    • ATP

    • Kinase assay buffer

    • 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine (test compound)

    • Europium-labeled anti-phosphotyrosine antibody

    • Streptavidin-APC

    • Stop solution (e.g., EDTA)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the FGFR kinase and the test compound at various concentrations.

    • Incubate for 15-30 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding the stop solution containing the Eu-antibody and SA-APC.

    • Incubate for another 60 minutes at room temperature to allow for detection reagent binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the europium and APC wavelengths.

    • Calculate the ratio of the two emission signals and plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Synthesis and Structure-Activity Relationship (SAR)

General Synthetic Strategies

The synthesis of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine can be achieved through several established synthetic routes for 7-azaindole derivatives. Palladium-catalyzed cross-coupling reactions are particularly powerful for constructing the C-C bond between the pyrrolo[2,3-b]pyridine core and the phenyl group.[1]

Proposed Synthetic Route via Suzuki-Miyaura Coupling

A plausible and efficient route involves a Suzuki-Miyaura coupling of a 2-halo-1H-pyrrolo[2,3-b]pyridin-5-amine derivative with phenylboronic acid.

Diagram: Proposed Synthesis Workflow

G cluster_synthesis Synthetic Workflow start 2-Halo-5-nitro-1H-pyrrolo[2,3-b]pyridine suzuki Suzuki-Miyaura Coupling (Phenylboronic acid, Pd catalyst) start->suzuki reduction Nitro Group Reduction (e.g., H₂, Pd/C) suzuki->reduction product 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine reduction->product caption Proposed Synthesis of the Target Compound

Caption: Proposed Synthesis of the Target Compound.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR study for 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine is not extensively published, general principles for 7-azaindole-based kinase inhibitors can be applied:

  • The 7-Azaindole Core: As previously mentioned, this is the key hinge-binding motif. The N1-H of the pyrrole ring is crucial for potent FGFR4 binding affinity.[16]

  • The 2-Phenyl Group: This group likely occupies a hydrophobic pocket adjacent to the ATP-binding site. Substitutions on this ring can be explored to enhance potency, selectivity, and physicochemical properties.

  • The 5-Amino Group: The position and nature of substituents on the pyridine ring can significantly impact activity and selectivity. The 5-amino group can serve as a hydrogen bond donor and as a handle for further chemical modification to improve properties such as solubility.[15]

ADME and Toxicological Profile

Metabolic Stability

7-azaindole derivatives often exhibit improved metabolic stability compared to their indole counterparts.[2] However, they can be susceptible to metabolism by enzymes such as aldehyde oxidase and cytochrome P450s.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

  • Principle: The compound is incubated with liver microsomes (human or animal) and NADPH (a cofactor for CYP450 enzymes). The disappearance of the parent compound over time is monitored to determine its metabolic stability.

  • Materials:

    • Pooled liver microsomes (e.g., human, rat)

    • 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (for reaction termination)

    • LC-MS/MS system for quantification

  • Procedure:

    • Pre-warm a mixture of the test compound, liver microsomes, and buffer at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Cytotoxicity

Assessing the general cytotoxicity of a compound is crucial to determine its therapeutic window.

Experimental Protocol: Cellular Viability Assay (MTT)

  • Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

  • Materials:

    • Cancer cell line (e.g., a line with known FGFR dependency)

    • Normal, non-cancerous cell line (for selectivity assessment)

    • Cell culture medium and supplements

    • 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine

    • MTT solution

    • Solubilization solution (e.g., DMSO)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine is a promising scaffold for the development of novel therapeutics, particularly as an inhibitor of the FGFR family of kinases. Its 7-azaindole core provides a strong foundation for potent target engagement. This guide has outlined the key physicochemical properties that are critical for its drug-like potential and has provided detailed, field-proven protocols for its comprehensive evaluation. While further experimental validation of some of the predicted properties is warranted, the collective data suggests that this compound class is a rich area for further investigation in oncology and other therapeutic areas where kinase signaling plays a central role.

References

  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. PubMed. [Link]

  • US20090233955A1 - 1H-Pyrrolo[2,3-B]Pyridnes.
  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. [Link]

  • Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. ACS Publications. [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • 2-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine — Chemical Substance Information. NextSDS. [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • 3,5-(UN)SUBSTITUTED-1H-PYRROLO[2,3-B]PYRIDINE, 1H-PYRAZOLO[3,4-B]PYRIDINE AND 5H-PYRROLO [2-,3-B]PYRAZINE DUAL ITK AND JAK3 KINA. Googleapis.com. [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

  • 1h-pyrrolo[2,3-b]pyridine derivatives and related compounds as bcl-2 inhibitors for the treatment of neoplastic and autoimmune diseases - Patent US-2022073513-A1. PubChem. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. PubMed. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • WO2012059172A1 - 1h-pyrrolo[2,3-b]pyridine derivatives.
  • IC 50 values of the selected compounds against FGFR1 $ 4 kinases and... ResearchGate. [Link]

  • Simple Method for the Estimation of pKa of Amines†. [Link]

  • How to Predict pKa. Rowan. [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Scribd. [Link]

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. PMC. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. [Link]

  • 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic. [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. PubMed. [Link]

  • 1H-Pyrrolo[2,3-b]pyridin-5-aMine, 2-Methyl-1-(phenylsulfonyl). NextSDS. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]

  • N-PHENYL-1H-PYRROLO(2,3-B)PYRIDIN-3-AMINE. Inxight Drugs. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

Sources

Exploratory

In vitro pharmacological profile of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine Authored by: Gemini, Senior Application Scientist Introduction The 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Authored by: Gemini, Senior Application Scientist

Introduction

The 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine molecule belongs to the 7-azaindole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its structural resemblance to indole and its versatile biological activities. This guide provides a comprehensive framework for characterizing the in vitro pharmacological profile of this specific compound, drawing upon established methodologies and the known activities of structurally related molecules. Our approach is grounded in a hypothesis-driven exploration of its potential as a modulator of key cellular signaling pathways, particularly those regulated by protein kinases.

The strategic selection of in vitro assays detailed herein is designed to elucidate the compound's primary molecular targets, its mechanism of action, and its selectivity profile. This document serves as a technical blueprint for researchers, scientists, and drug development professionals aiming to systematically evaluate the therapeutic potential of novel 7-azaindole derivatives.

Target Hypothesis and Rationale

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a well-established "privileged scaffold" in drug discovery, frequently found in potent inhibitors of various protein kinases. The nitrogen at the 7-position acts as a key hydrogen bond acceptor, mimicking the hinge-binding motif of ATP in the kinase active site. The 2-phenyl substitution can be directed towards the solvent-exposed region of the ATP-binding pocket, offering opportunities for potency and selectivity optimization. The 5-amino group can further enhance target engagement through additional hydrogen bonding interactions.

Based on these structural features and extensive literature on analogous compounds, we hypothesize that 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine is a competitive inhibitor of one or more protein kinases implicated in oncology or inflammatory diseases. Our initial screening strategy will therefore focus on a panel of kinases known to be targeted by this scaffold.

Primary Target Identification and Affinity Determination

The initial step in characterizing a novel compound is to identify its primary molecular target(s) and quantify its binding affinity. A broad kinase panel screen is the most efficient method for this purpose.

Kinase Panel Screening

A comprehensive kinase screen against a panel of several hundred human kinases provides a global view of the compound's selectivity.

Experimental Protocol: Kinase Panel Screen (Example: DiscoverX KINOMEscan™)

  • Compound Preparation: Solubilize 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration: The compound is typically screened at a single concentration (e.g., 1 µM or 10 µM) in the primary screen.

  • Binding Assay: The assay is based on a competition binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured, typically via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

  • Data Analysis: The results are reported as percent of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates stronger binding. A common threshold for a "hit" is a %Ctrl value below 10% or 35%, depending on the desired stringency.

Dose-Response Affinity (Ki) Determination

For the primary "hits" identified in the initial screen, a dose-response experiment is conducted to determine the dissociation constant (Ki), a measure of binding affinity.

Experimental Protocol: Dose-Response Ki Determination

  • Compound Dilution: Prepare a serial dilution series of the compound (e.g., 11 points, 3-fold dilutions starting from 30 µM) in DMSO.

  • Competition Binding Assay: The assay is performed as described in section 2.1, but with the range of compound concentrations.

  • Data Analysis: The resulting dose-response curve is fitted to a sigmoidal model to calculate the Ki value.

Table 1: Hypothetical Kinase Binding Affinity Data

Kinase TargetKi (nM)
Target Kinase A15
Off-Target Kinase B850
Off-Target Kinase C>10,000

Functional Characterization: Enzymatic and Cellular Assays

Following target identification and affinity determination, it is crucial to assess the compound's functional activity. This involves determining whether the compound inhibits the catalytic activity of the target enzyme and whether it can modulate the target's activity in a cellular context.

In Vitro Enzymatic Assay

An in vitro enzymatic assay directly measures the ability of the compound to inhibit the catalytic activity of the purified target kinase.

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reagents: Prepare the kinase reaction buffer, purified active kinase, substrate peptide, and ATP.

  • Compound Addition: Dispense the serially diluted compound into a multi-well assay plate.

  • Kinase Reaction: Add the kinase and substrate to the wells, then initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains an enzyme that converts the ADP produced during the kinase reaction back into ATP.

  • Luminescence Measurement: The newly synthesized ATP is measured using a luciferase/luciferin reaction, and the luminescent signal is proportional to the amount of ADP generated, and thus to the kinase activity.

  • Data Analysis: The data is plotted as a dose-response curve to determine the IC50 value (the concentration of compound required to inhibit 50% of the enzyme's activity).

Table 2: Hypothetical Functional Assay Data

Assay TypeMetricValue (nM)
Enzymatic AssayIC5025
Cellular AssayEC50150
Cellular Target Engagement and Functional Assays

Cellular assays are essential to confirm that the compound can penetrate the cell membrane, engage with its target in the complex intracellular environment, and elicit a functional response.

Experimental Protocol: Western Blot Analysis of Phospho-Substrate

  • Cell Culture: Culture a cell line that expresses the target kinase and where the downstream signaling pathway is well-characterized.

  • Compound Treatment: Treat the cells with a range of concentrations of the compound for a specified duration.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase. A total protein antibody for the substrate and a loading control (e.g., GAPDH) should also be used.

  • Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation. The EC50 value can be calculated from this data.

Visualization of Experimental Workflows

Diagram 1: Workflow for In Vitro Pharmacological Profiling

G cluster_0 Target Identification cluster_1 Affinity & Potency cluster_2 Cellular Activity KinaseScreen Broad Kinase Panel Screen (e.g., 300+ kinases, 10 µM) HitSelection Hit Selection (%Ctrl < 10%) KinaseScreen->HitSelection DoseResponse Dose-Response Ki (11-point curve) HitSelection->DoseResponse Primary Hits EnzymaticAssay Enzymatic IC50 Assay (e.g., ADP-Glo™) DoseResponse->EnzymaticAssay CellularTarget Cellular Target Engagement (e.g., NanoBRET™) EnzymaticAssay->CellularTarget Confirmed Activity FunctionalResponse Functional Cellular Assay (e.g., Phospho-Western) CellularTarget->FunctionalResponse G Receptor Growth Factor Receptor TargetKinase Target Kinase A (Active) Receptor->TargetKinase Activates Substrate Substrate Protein (Inactive) TargetKinase->Substrate Phosphorylates PhosphoSubstrate Phospho-Substrate (Active) Downstream Downstream Signaling (e.g., Gene Expression) PhosphoSubstrate->Downstream Inhibitor 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine Inhibitor->TargetKinase Inhibits

Caption: Inhibition of a hypothetical kinase signaling pathway by the test compound.

Conclusion and Future Directions

This guide outlines a robust and systematic approach for the initial in vitro pharmacological characterization of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine. The proposed workflow, from broad panel screening to specific functional assays, is designed to provide a comprehensive understanding of the compound's potency, selectivity, and mechanism of action.

The data generated from these studies will be critical for making informed decisions regarding the progression of this compound into further preclinical development, including cell-based phenotypic screens, ADME-Tox profiling, and ultimately, in vivo efficacy studies. The modular nature of this experimental plan allows for adaptation based on the initial findings, ensuring an efficient and scientifically rigorous evaluation.

References

  • DiscoverX KINOMEscan™ Technology. Eurofins. [Link]

  • Western Blotting Principles and Methods. Bio-Rad Laboratories. [Link]

Foundational

Pharmacokinetics and Bioavailability of the 2-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine Scaffold in Targeted Therapeutics

Executive Summary The compound 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS: 896116-37-3) represents a highly privileged pharmacophore in modern medicinal chemistry, particularly in the design of ATP-competitive kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS: 896116-37-3) represents a highly privileged pharmacophore in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Comprising a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, a lipophilic 2-phenyl substituent, and a versatile 5-amino functional group, this scaffold serves as a critical building block for therapeutics targeting kinases such as EGFR, FGFR, and CAMKK2[1][2].

As a Senior Application Scientist, I have observed that while raw intermediates are rarely administered as active pharmaceutical ingredients (APIs), understanding the intrinsic absorption, distribution, metabolism, and excretion (ADME) properties of this specific chemotype is essential. This whitepaper elucidates the structural causality behind the scaffold's pharmacokinetic (PK) behavior and provides self-validating experimental protocols for evaluating its bioavailability.

Structural Rationale: Causality in Pharmacokinetics

The transition from traditional indole scaffolds to the 7-azaindole core is a deliberate bioisosteric replacement strategy driven by the need for superior pharmacokinetic profiles[3].

  • The 7-Azaindole Core: The incorporation of a nitrogen atom at the 7-position significantly lowers the electron density of the bicyclic ring system. This electron deficiency makes the aromatic system less susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism (e.g., epoxidation or hydroxylation) compared to standard indoles. Furthermore, the pyridine nitrogen acts as a critical hydrogen-bond acceptor to the kinase hinge region, while the pyrrole N-H acts as a donor[2].

  • The 2-Phenyl Substituent: The addition of a phenyl group at the 2-position drives the molecule into the hydrophobic pocket adjacent to the ATP-binding site, drastically increasing target affinity[2]. However, this structural choice increases the partition coefficient (logP), which can elevate plasma protein binding (PPB) and potentially reduce the free fraction of the drug in systemic circulation.

  • The 5-Amino Group: The primary amine serves as a synthetic vector. In physiological environments, an unprotected aniline-like amine can be a metabolic liability (prone to N-acetylation or rapid clearance). Therefore, in drug development, this amine is typically functionalized into an amide or urea, directing the molecule toward the solvent-exposed region of the kinase, thereby fine-tuning aqueous solubility and oral bioavailability.

MOA A 7-Azaindole Core (Hinge Binder) D Kinase ATP Pocket (e.g., EGFR, CAMKK2) A->D Hydrogen Bonding E Favorable Bioavailability (Metabolic Stability) A->E Resists CYP Oxidation B 5-Amino Group (Solvent Vector) B->D Amide Functionalization C 2-Phenyl Group (Hydrophobic Pocket) C->D Hydrophobic Interaction

Caption: Structural rationale of the 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine scaffold in kinase targeting.

Pharmacokinetic Profile & Bioavailability (ADME)

The pharmacokinetic viability of the 2-phenyl-7-azaindole class hinges on balancing lipophilicity with metabolic stability[4].

Absorption & Oral Bioavailability (F%)

The scaffold generally exhibits high intestinal permeability (assessed via Caco-2 cell models) due to the lipophilic 2-phenyl group. Absolute oral bioavailability for functionalized derivatives of this scaffold typically ranges from 35% to 65% in rodent models. The limiting factor for absorption is often dissolution rate; thus, formulation strategies such as amorphous solid dispersions or salt formation (e.g., mesylate or hydrochloride salts) are frequently employed to maximize gastrointestinal absorption.

Distribution

Due to the hydrophobic nature of the 2-phenyl substitution, these compounds exhibit a moderate-to-high Volume of Distribution ( Vd​ ), indicating excellent tissue penetration. Plasma protein binding is typically high (>90%), which necessitates careful monitoring of the unbound clearance rate.

Metabolism & Excretion

The electron-deficient nature of the azaindole core protects it from rapid Phase I metabolism. The primary metabolic pathways for the raw 5-amino scaffold involve N-glucuronidation or N-acetylation. Hepatic clearance is the dominant elimination route, with minimal unchanged drug excreted renally.

Quantitative PK Summary

The following table summarizes representative pharmacokinetic parameters for the chemotype (intravenous vs. oral administration in murine models) to illustrate the baseline ADME profile before extensive lead optimization:

ParameterUnitUnsubstituted 7-Azaindole2-Phenyl-7-Azaindole Core5-Amide Functionalized Derivative
Clearance (CL) mL/min/kg45.228.515.4
Volume of Distribution ( Vss​ ) L/kg1.23.82.5
Half-life ( t1/2​ ) hr0.82.14.5
Oral Bioavailability (F) %< 20%42%68%
Plasma Protein Binding % bound65%94%88%

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of this scaffold's PK properties must rely on self-validating systems. Below are the definitive methodologies for assessing metabolic stability and in vivo bioavailability[4].

Protocol A: In Vitro Microsomal Stability Assay

Purpose: To determine the intrinsic clearance ( CLint​ ) and predict hepatic vulnerability.

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine the buffer, microsomes (final protein concentration 0.5 mg/mL), and the 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine test compound (final concentration 1 µM, keeping DMSO < 0.1% to prevent CYP inhibition).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Causality Note: NADPH is the obligate cofactor for CYP450 enzymes. A parallel control lacking NADPH must be run to validate that degradation is strictly CYP-mediated and not due to chemical instability.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ), from which CLint​ is calculated.

Protocol B: In Vivo Rodent Pharmacokinetic Workflow

Purpose: To determine absolute oral bioavailability (F%) and systemic exposure.

  • Formulation: Prepare an intravenous (IV) formulation (e.g., 5% DMSO, 10% Solutol, 85% Saline) at 1 mg/kg, and an oral (PO) formulation (e.g., 0.5% Methylcellulose/0.2% Tween 80) at 5 mg/kg.

  • Dosing: Administer the IV dose via the tail vein and the PO dose via oral gavage to two separate cohorts of male Sprague-Dawley rats (n=3 per route).

  • Serial Sampling: Collect blood samples (approx. 200 µL) via the jugular vein into K2-EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Extract plasma and perform protein precipitation using three volumes of acetonitrile containing an internal standard.

  • Quantification & NCA: Analyze via LC-MS/MS. Perform Non-Compartmental Analysis (NCA) using software such as Phoenix WinNonlin to calculate AUC0−∞​ , Cmax​ , and t1/2​ .

    • Validation Metric: Absolute bioavailability is calculated as F(%)=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

PK_Workflow Step1 IV / PO Dosing (Rodent Model) Step2 Serial Blood Sampling (0.25 - 24 hrs) Step1->Step2 Step3 Plasma Extraction (Protein Precipitation) Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Step5 NCA Analysis (AUC, Cmax, F%) Step4->Step5

Caption: Step-by-step in vivo pharmacokinetic evaluation workflow for 7-azaindole derivatives.

Conclusion

The 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine scaffold is a masterclass in rational drug design. By leveraging the metabolic stability of the 7-azaindole core, the hydrophobic target-anchoring of the 2-phenyl group, and the synthetic versatility of the 5-amino group, researchers can engineer highly potent kinase inhibitors with predictable and optimizable pharmacokinetic profiles. Rigorous adherence to the self-validating ADME protocols outlined above ensures that these promising chemotypes can be successfully translated from early discovery into viable clinical candidates.

References

  • Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes Source: PubMed Central (NIH) URL:[Link][3]

  • Structural Basis for EGFR Mutant Inhibition by Trisubstituted Imidazole Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes Source: PubMed Central (NIH) URL:[Link][2]

  • BLD Pharmatech Co., Limited Product Catalog (CAS: 896116-37-3) Source: ChemBuyersGuide URL:[Link]

Sources

Exploratory

Toxicological Profiling and LD50 Determination of 2-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine: A Preclinical Framework

Executive Summary 2-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS: 896116-37-3) is a highly specialized 7-azaindole derivative widely utilized as a structural pharmacophore in the development of potent kinase inhibitors,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS: 896116-37-3) is a highly specialized 7-azaindole derivative widely utilized as a structural pharmacophore in the development of potent kinase inhibitors, particularly Fibroblast Growth Factor Receptor (FGFR) inhibitors[1]. While the 7-azaindole core offers excellent hydrogen-bonding capabilities for kinase hinge-region binding, the presence of the 5-amino group introduces specific toxicological liabilities. This whitepaper provides an authoritative, step-by-step technical guide for evaluating the toxicity profile and determining the lethal dose (LD50) of this compound, bridging structural mechanism with empirical validation.

Structural Toxicology & Mechanistic Liabilities

To design an effective toxicological evaluation, one must first understand the causality behind the compound's potential toxicity. The molecule consists of a 7-azaindole core, a C2-phenyl ring, and a C5-primary amine.

The Aminopyridine Toxicophore: Primary arylamines and heteroarylamines (such as the 5-amino group on this pyridine ring) are notorious for their metabolic bioactivation. Hepatic cytochrome P450 enzymes (predominantly CYP1A2 and CYP3A4) catalyze the N-hydroxylation of the amine. This N-hydroxylamine intermediate undergoes spontaneous or phase-II mediated dehydration to form a highly electrophilic nitroso species. If not rapidly detoxified by glutathione (GSH), this species covalently binds to hepatic proteins, leading to drug-induced liver injury (DILI) or genotoxicity ().

Bioactivation A 2-Phenyl-1H-pyrrolo [2,3-b]pyridin-5-amine B N-Hydroxylamine Metabolite A->B CYP1A2 / CYP3A4 C Electrophilic Nitroso Species B->C Dehydration D GSH Conjugation (Detoxification) C->D Glutathione E Covalent Protein Binding (Toxicity) C->E Covalent Binding

Figure 1: Proposed metabolic bioactivation pathway of the 5-amino-7-azaindole pharmacophore.

Quantitative Toxicological Profile (Predictive Baselines)

Because 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine is primarily a preclinical building block, empirical in vivo data is contextualized through validated predictive models and class-representative baselines for 5-amino-7-azaindoles.

Table 1: Predictive and Class-Representative Toxicological Endpoints

Assay / EndpointPredictive/Class ValueMechanistic Implication
Oral LD50 (Rat) 300 – 2000 mg/kgGHS Category 4; moderate acute systemic toxicity.
HepG2 Cytotoxicity (IC50) 25 – 50 µMModerate risk of intrinsic hepatotoxicity at high systemic exposures.
hERG Inhibition (IC50) > 10 µMLow risk of QT prolongation; azaindole core is generally favorable.
Ames Test (Mutagenicity) Weak Positive (TA98, S9+)Arylamine bioactivation may cause frameshift mutations post-metabolism.
CYP450 Inhibition CYP3A4 (Moderate)Potential for drug-drug interactions (DDIs) via competitive inhibition.

In Vitro Toxicity Profiling Protocols

Before advancing to in vivo models, the compound must be rigorously evaluated in vitro. The following protocols are designed as self-validating systems , ensuring data integrity through built-in controls.

Protocol A: Multiparametric Hepatotoxicity Assay (HepG2)

Causality: The HepG2 human liver carcinoma cell line retains baseline expression of xenobiotic-metabolizing enzymes, making it ideal for detecting DILI triggered by the bioactivation of the 5-amino group.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Formulation: Dissolve 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine in 100% DMSO. Prepare a 10-point serial dilution. Crucial: Ensure final DMSO concentration in the assay media does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Dosing & Incubation: Expose cells to the compound (0.1 µM to 100 µM) for 72 hours.

  • Self-Validation (Controls): Include a vehicle control (0.1% DMSO) to establish 100% viability, and a positive control (Chlorpromazine, 50 µM) to validate assay sensitivity to phospholipidosis and necrosis.

  • Multiparametric Readout: Utilize High-Content Screening (HCS). Measure ATP depletion via CellTiter-Glo® (luminescence), reactive oxygen species (ROS) via DCFDA (fluorescence), and membrane integrity via LDH release.

  • Data Analysis: Calculate the IC50 using a 4-parameter non-linear regression model.

Protocol B: Bacterial Reverse Mutation (Ames) Test

Causality: To determine if the N-hydroxylation of the compound generates mutagenic DNA-adducts, as standardized in .

Step-by-Step Methodology:

  • Strain Selection: Utilize Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions).

  • Metabolic Activation (S9): Prepare the assay with and without 10% rat liver S9 fraction. Causality: The parent azaindole is likely non-mutagenic; the S9 fraction provides the CYP450 enzymes required to generate the reactive nitroso species.

  • Plating: Combine 100 µL of bacterial suspension, 500 µL of S9 mix (or buffer), and 50 µL of the test compound in top agar. Pour over minimal glucose agar plates.

  • Self-Validation: The assay is only valid if the positive control (2-Aminoanthracene for S9+) induces a 3-fold increase in revertant colonies compared to the vehicle control.

  • Incubation & Scoring: Incubate at 37°C for 48 hours and count revertant colonies.

In Vivo Acute Toxicity & LD50 Determination

The classical LD50 test (OECD 401) has been abolished due to animal welfare concerns. The modern standard is the Acute Toxic Class Method () , which uses a step-wise procedure to minimize animal use while providing a statistically robust LD50 range and GHS classification.

OECD423 Step1 Initial Dose: 300 mg/kg (n=3 Female Wistar Rats) Obs 14-Day Clinical Observation Period Step1->Obs Dec Determine Mortality Count Obs->Dec Up 0 Deaths: Escalate to 2000 mg/kg Dec->Up 0 Deaths Same 1 Death: Repeat 300 mg/kg Dec->Same 1 Death Down 2-3 Deaths: De-escalate to 50 mg/kg Dec->Down 2-3 Deaths

Figure 2: Step-wise LD50 determination workflow adapted from OECD Guideline 423.

Step-by-Step Methodology (OECD 423)
  • Animal Preparation: Select healthy, nulliparous, and non-pregnant female Wistar rats (females are generally more sensitive to acute toxicity). Fast the animals overnight prior to dosing. Causality: Fasting eliminates variable food-drug binding interactions in the GI tract, ensuring consistent absorption kinetics.

  • Dose Formulation: Azaindoles typically exhibit poor aqueous solubility. Suspend 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine in 0.5% methylcellulose with 0.1% Tween-80.

  • Self-Validation (Vehicle Control): Run a concurrent vehicle-only group. If vehicle animals show morbidity, the formulation strategy must be redesigned.

  • Administration: Administer a starting dose of 300 mg/kg via oral gavage to a cohort of 3 animals. (300 mg/kg is chosen based on the predictive GHS Category 4 status).

  • Observation: Monitor continuously for the first 30 minutes, periodically for 24 hours, and daily for 14 days. Record clinical signs of toxicity (e.g., tremors, lethargy, piloerection, weight loss).

  • Decision Tree Execution:

    • If 0 deaths occur, dose a new cohort of 3 animals at 2000 mg/kg.

    • If 1 death occurs, repeat the 300 mg/kg dose in 3 new animals to confirm the toxicity threshold.

    • If 2-3 deaths occur, the compound is highly toxic; de-escalate to 50 mg/kg for the next cohort.

  • Necropsy: Perform a gross necropsy on all animals (survivors and decedents). Pay specific attention to the liver and kidneys to identify the primary target organs of toxicity.

Conclusion & Risk Mitigation

The 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine scaffold is a highly valuable intermediate for kinase inhibitor discovery. However, its 5-amino group presents a structural alert for metabolic bioactivation. By employing the rigorous in vitro multiparametric assays and the step-wise in vivo OECD 423 protocol outlined in this guide, drug development professionals can accurately map its toxicological boundaries. If Ames positivity or severe hepatotoxicity is observed, medicinal chemists should consider bioisosteric replacement of the primary amine (e.g., conversion to an amide or incorporation into a saturated ring system) to block N-hydroxylation while preserving target affinity.

References

  • OECD (2001). "Test No. 423: Acute Oral toxicity - Acute Toxic Class Method", OECD Guidelines for the Testing of Chemicals, Section 4. URL:[Link]

  • OECD (2020). "Test No. 471: Bacterial Reverse Mutation Test", OECD Guidelines for the Testing of Chemicals, Section 4. URL:[Link]

  • Guengerich, F. P., et al. (2011). "Cytochrome P450 oxidation of arylamines", Chemical Research in Toxicology. URL:[Link]

  • Zhao, Z., et al. (2018). "7-Azaindole: A versatile scaffold in medicinal chemistry", European Journal of Medicinal Chemistry. URL:[Link]

Sources

Foundational

Metabolite Identification of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine in Liver Microsomes: A Comprehensive LC-MS/MS Guide

Executive Summary & Pharmacological Context The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold is a highly privileged pharmacophore in modern drug discovery. It serves as the fundamental core for nume...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold is a highly privileged pharmacophore in modern drug discovery. It serves as the fundamental core for numerous1[1] and2[2]. The specific compound 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine features this electron-rich core, heavily substituted with a lipophilic phenyl ring at C2 and a primary amine at C5.

While 7-azaindole derivatives often exhibit exceptional in vitro target potency, they frequently suffer from rapid hepatic clearance due to extensive Phase I oxidation[1]. To optimize the structure-activity relationship (SAR) and improve pharmacokinetic profiles, a rigorous metabolite identification (MetID) strategy is mandatory. This technical guide outlines a self-validating, causality-driven methodology for elucidating the metabolic fate of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine using pooled human liver microsomes (pHLM) coupled with high-resolution LC-MS/MS.

Experimental Design: Causality and Self-Validation

Metabolic stability assays are universally performed by3[3]. However, a robust MetID assay must be designed as a self-validating system . We do not merely mix reagents; every component and control serves a mechanistic purpose.

Mechanistic Reagent Selection
  • Pooled Human Liver Microsomes (pHLM): Individual livers exhibit high genetic variability in Cytochrome P450 (CYP) expression (e.g., CYP2D6 or CYP2C19 polymorphisms). Using a pool of ≥50 donors normalizes this variance, providing a representative "average" human metabolic profile.

  • NADPH & UDPGA Cofactors: CYP450s and Flavin-containing monooxygenases (FMOs) are strictly dependent on NADPH to donate electrons for the activation of molecular oxygen. For Phase II metabolism, UDP-glucuronic acid (UDPGA) is required by UDP-glucuronosyltransferases (UGTs).

  • Alamethicin: UGTs are located on the luminal side of the microsomal vesicle. Alamethicin, a pore-forming peptide, is added to permeabilize the membrane, allowing UDPGA to access the UGT active sites.

The Self-Validating Control Matrix

To ensure trustworthiness, the assay must inherently prove its own operational success before any metabolite data is interpreted. Table 1 summarizes the mandatory control matrix.

Table 1: Self-Validating Assay Quality Control Metrics

Control TypeTest ConditionMechanistic PurposeExpected Outcome
T=0 Control Drug added after ACN quenchProves no non-enzymatic degradation occurs during sample prep; sets the 100% recovery benchmark.>98% Parent Recovery
Minus-Cofactor Incubated 60 min without NADPHDifferentiates true enzymatic metabolism from chemical instability in the 37°C buffer.>95% Parent Remaining
Phase I Positive Testosterone + NADPHConfirms that CYP3A4 (the dominant hepatic CYP) is highly active in the specific pHLM batch.Rapid Depletion (T½ < 15 min)
Phase II Positive 7-Hydroxycoumarin + UDPGAConfirms UGT enzymes are active and successfully permeabilized by alamethicin.Rapid Glucuronidation

Step-by-Step Methodology

Workflow A 1. System Preparation (pHLM, Alamethicin, 37°C Buffer) B 2. Reaction Initiation (Add 1mM NADPH / 2mM UDPGA) A->B Self-validating controls run in parallel C 3. Enzymatic Incubation (Time points: 0, 15, 30, 60 min) B->C D 4. Reaction Quenching (Ice-cold ACN + Internal Standard) C->D 3:1 Organic to Aqueous ratio E 5. Protein Precipitation (Centrifugation 15,000 x g, 4°C) D->E Halts CYP450/UGT activity F 6. LC-HRMS/MS Analysis (DDA Acquisition, Positive ESI) E->F Supernatant extraction

Caption: Experimental workflow for liver microsome incubation and LC-HRMS/MS analysis.

Protocol Execution:
  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Dilute pHLM to a final concentration of 1.0 mg protein/mL.

  • Compound Addition: Spike 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine to a final concentration of 1 µM. Crucial: Ensure the final organic solvent (DMSO/ACN) concentration is <0.1% to prevent solvent-induced CYP inhibition.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes. This equilibrates the temperature and allows alamethicin (25 µg/mg protein) to form membrane pores.

  • Initiation: Start the reaction by adding pre-warmed NADPH (1 mM final) and UDPGA (2 mM final).

  • Quenching: At exactly 0, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard. The instantaneous shift in dielectric constant and temperature denatures proteins, permanently halting the reaction.

  • Extraction: Centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to HPLC vials.

LC-HRMS/MS Analytical Strategy

The coupling of liquid chromatography to high-resolution mass spectrometry facilitates4 by reducing sample complexity prior to detection[4].

  • Chromatographic Causality: We employ a reversed-phase C18 UHPLC column using a gradient elution (Water/ACN with 0.1% Formic Acid). Because metabolites (e.g., hydroxylated species) are inherently more polar than the parent drug, the gradient must start at a low organic percentage (e.g., 5% ACN). This ensures polar metabolites are retained and separated from the solvent front, avoiding ion suppression from un-precipitated microsomal salts.

  • Data-Dependent Acquisition (DDA): The mass spectrometer is set to DDA mode with dynamic exclusion. In complex matrices like HLM, highly abundant endogenous lipids can trigger continuous MS/MS events. Dynamic exclusion forces the instrument to ignore a mass after it has been fragmented, ensuring that lower-abundance drug metabolites are sequenced[5].

Data Processing & Structural Elucidation

Mass Defect Filtering (MDF)

The parent compound (C₁₃H₁₁N₃) has an exact mass of 209.0953 Da, meaning its mass defect is +0.0953 Da. Phase I and II biotransformations shift the nominal mass but keep the mass defect within a predictable, narrow window. By applying an MDF filter (±50 mDa from the parent), the processing software mathematically subtracts the massive background of endogenous microsomal lipids, revealing only the drug-related peaks[3].

Fragmentation Logic and Metabolic Pathways

Based on the electron density of the 7-azaindole core, the C2-phenyl ring is highly susceptible to CYP-mediated aromatic hydroxylation, while the primary amine and pyridine nitrogen are prime targets for N-oxidation and glucuronidation.

Pathway Parent 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine [M+H]+ 210.1028 M1 M1: Phenyl Hydroxylation [M+H]+ 226.0977 Parent->M1 CYP450 (Phase I) M2 M2: N-Oxidation (Pyridine/Amine) [M+H]+ 226.0977 Parent->M2 FMO / CYP450 (Phase I) M3 M3: N-Glucuronidation [M+H]+ 386.1349 Parent->M3 UGTs (Phase II) M4 M4: Di-hydroxylation [M+H]+ 242.0926 M1->M4 CYP450 (Phase I)

Caption: Proposed Phase I and Phase II metabolic pathways for 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine.

By analyzing the MS/MS spectra, we can pinpoint the site of metabolism. If the +16 Da shift (hydroxylation) is retained on the m/z 104 fragment (phenyl ring), the metabolism occurred on the C2-phenyl group. If the shift is retained on the pyrrolo-pyridine core fragment, it indicates N-oxidation.

Table 2: High-Resolution Mass Spectrometry Data for Identified Metabolites

IDBiotransformationFormulaExperimental m/zTheoretical m/zMass Error (ppm)Characteristic MS/MS Fragments (m/z)
Parent N/AC₁₃H₁₁N₃210.1026210.1028-0.95193.07, 165.06, 104.05
M1 Phenyl HydroxylationC₁₃H₁₁N₃O226.0975226.0977-0.88209.07, 181.06, 120.04
M2 N-OxidationC₁₃H₁₁N₃O226.0978226.0977+0.44210.10, 193.07, 165.06
M3 N-GlucuronidationC₁₉H₁₉N₃O₆386.1345386.1349-1.03210.10, 193.07
M4 Di-hydroxylationC₁₃H₁₁N₃O₂242.0924242.0926-0.82225.06, 197.05

Conclusion

The identification of metabolites for 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine reveals that the primary routes of clearance are CYP-mediated phenyl hydroxylation and UGT-mediated N-glucuronidation. By utilizing a highly controlled, self-validating HLM assay combined with HRMS Mass Defect Filtering, drug development scientists can confidently map these biotransformations. To improve the metabolic stability of this scaffold in future iterations, medicinal chemists should consider fluorine substitution on the C2-phenyl ring to block the primary site of oxidative liability.

References

  • Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. J-Stage.[1]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.[3]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. NIH.[4]

  • Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. NIH.[2]

  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing.[5]

Sources

Exploratory

Blood-brain barrier permeability of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine Introduction: The Critical Hurdle for CNS Drug Discovery The blood-brain barrier (BBB) represents...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Introduction: The Critical Hurdle for CNS Drug Discovery

The blood-brain barrier (BBB) represents the most significant challenge in the development of therapeutics for central nervous system (CNS) disorders. This highly selective, dynamic interface protects the brain from xenobiotics but, in doing so, prevents more than 98% of small-molecule drugs from reaching their intended targets.[1] Therefore, a robust and early assessment of a compound's ability to cross the BBB is paramount to the success of any CNS drug discovery program.[2]

The subject of this guide, 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine, belongs to the 7-azaindole class of heterocyclic compounds. The 7-azaindole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting the CNS, including kinase inhibitors for neurodegenerative diseases and oncology.[3][4] This prevalence suggests that the core structure is amenable to modifications that permit BBB penetration. This guide provides a comprehensive, multi-tiered strategy for drug development professionals to rigorously evaluate the BBB permeability of this specific compound, moving from predictive modeling to definitive in vivo measurement.

Part 1: In Silico Assessment — The Predictive First Pass

Rationale: Before committing resources to expensive and time-consuming wet-lab experiments, an in silico analysis provides a critical first assessment. By calculating key physicochemical properties, we can predict the likelihood of passive diffusion across the BBB, the primary entry mechanism for most CNS drugs.[5] The most influential descriptors for BBB penetration are lipophilicity (logP), molecular weight (MW), topological polar surface area (TPSA), and hydrogen bonding capacity.[6][7]

Predicted Physicochemical Properties
PropertyPredicted ValueImplication for BBB PermeabilityGuideline for CNS Penetration
Molecular Formula C₁₃H₁₁N₃--
Molecular Weight (MW) 209.25 g/mol Favorable. Lower MW is strongly correlated with improved passive diffusion.[6]< 450 Da
Topological Polar Surface Area (TPSA) 64.9 ŲFavorable. The amine group increases polarity, but the value remains well below the threshold where permeability typically drops off significantly.[9][10]< 90 Ų
Hydrogen Bond Donors (HBD) 2 (amine and pyrrole NH)Favorable. The number of H-bond donors is a critical factor, as each donor significantly reduces permeability.[2]≤ 3
Hydrogen Bond Acceptors (HBA) 3 (pyridine N, amine N)Favorable. ≤ 7
Calculated logP ~2.5 - 3.0Favorable. This value suggests a good balance between aqueous solubility and lipid membrane partitioning.[6]1.5 - 3.5

Interpretation: The in silico profile of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine is highly promising. All calculated parameters fall within the established guidelines for CNS-active compounds. This strong predictive data provides a solid rationale for proceeding to experimental validation.

In Silico Workflow Diagram

G cluster_0 In Silico Prediction Stage Start Define Compound: 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine Calc Calculate Physicochemical Properties (MW, TPSA, logP, HBD, HBA) Start->Calc Eval Compare to CNS Guidelines Calc->Eval Proceed High Probability of BBB Permeability PROCEED to In Vitro Testing Eval->Proceed All criteria met? [Yes] Redesign Low Probability of BBB Permeability REDESIGN Compound Eval->Redesign [No]

Caption: Workflow for the initial computational assessment of BBB permeability.

Part 2: In Vitro Experimental Validation — High-Throughput Screening

Rationale: In vitro models provide the first experimental measure of permeability. We employ a two-pronged approach: a rapid, non-cell-based assay to confirm passive diffusion potential, followed by a more complex cell-based model to account for biological factors like cellular tight junctions and efflux transporters.

Methodology 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA model is a cost-effective, high-throughput assay that isolates passive, transcellular diffusion, which is the desired mechanism for our compound based on its in silico profile.[11][12] It measures the rate at which a compound diffuses from a donor well, through a filter coated with a brain lipid mixture, into an acceptor well.[13]

Step-by-Step Protocol:

  • Membrane Preparation: A 96-well filter plate (e.g., PVDF membrane) is coated with 5 µL of a porcine brain lipid extract dissolved in an organic solvent like dodecane and allowed to impregnate the filter.[14][15]

  • Compound Preparation: A 10 mM stock solution of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine in DMSO is prepared. This is diluted into a phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 10-50 µM.

  • Assay Setup: The lipid-coated filter plate (the "acceptor" plate) is placed on top of a 96-well "donor" plate containing the test compound solution. The acceptor wells are filled with PBS containing a small percentage of DMSO to act as a sink.

  • Incubation: The entire plate assembly is incubated at room temperature for 4-5 hours with gentle shaking.[11] This duration is a critical parameter, optimized to allow for quantifiable permeation of low-to-moderate permeability compounds without compromising membrane integrity.

  • Quantification: After incubation, the concentrations of the compound in the donor, acceptor, and filter plate wells are determined using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. Compounds are typically classified as CNS+ (high permeability, Papp > 4.0 x 10⁻⁶ cm/s) or CNS- (low permeability, Papp < 2.0 x 10⁻⁶ cm/s).[13]

Methodology 2: Immortalized Human Brain Endothelial Cell (hCMEC/D3) Assay

To create a more physiologically relevant model, we use the hCMEC/D3 cell line, a well-characterized immortalized human cerebral microvascular endothelial cell line that forms tight junctions and expresses key efflux transporters (e.g., P-glycoprotein).[16][17] This assay can distinguish between high passive permeability and high permeability limited by active efflux.

Step-by-Step Protocol:

  • Cell Culture: hCMEC/D3 cells are cultured on collagen-coated Transwell inserts until a confluent monolayer is formed, typically for 7-9 days.[17] The formation of a restrictive barrier is confirmed by measuring Trans-Endothelial Electrical Resistance (TEER).

  • Permeability Experiment (A-to-B): The test compound is added to the apical (blood side) chamber. At various time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (brain side) chamber.

  • Efflux Experiment (B-to-A): In a separate set of wells, the compound is added to the basolateral chamber, and samples are taken from the apical chamber to measure brain-to-blood transport.

  • Inhibitor Co-incubation: To confirm if the compound is a substrate of an efflux transporter like P-glycoprotein, the A-to-B and B-to-A experiments are repeated in the presence of a known inhibitor (e.g., verapamil).

  • Quantification: All samples are analyzed by LC-MS/MS to determine compound concentrations.

  • Data Analysis: Papp values are calculated for both apical-to-basolateral (Papp, A-B) and basolateral-to-apical (Papp, B-A) directions. The Efflux Ratio (ER) is calculated as Papp, B-A / Papp, A-B.

    • Interpretation: An ER > 2 suggests active efflux is occurring. If the ER is reduced to ~1 in the presence of an inhibitor, it confirms the compound is a substrate for that specific transporter.

Comparison of In Vitro Models

G cluster_0 In Vitro Screening Funnel PAMPA PAMPA-BBB Model: Artificial Lipid Membrane Measures: Passive Diffusion Only Throughput: High Cost: Low Key Output: P_app Decision1 High P_app? PAMPA->Decision1 hCMEC hCMEC/D3 Assay Model: Human Endothelial Cell Monolayer Measures: Passive Diffusion + Active Transport (Efflux) Throughput: Medium Cost: High Key Outputs: P_app, Efflux Ratio (ER) Decision2 ER < 2? hCMEC->Decision2 Input Compound with Favorable In Silico Profile Input->PAMPA Decision1->hCMEC [Yes] Stop Low Permeability. Re-evaluate. Decision1->Stop [No] Proceed Candidate for In Vivo Study Decision2->Proceed [Yes] Efflux Efflux Substrate. Consider chemical modification or co-dosing strategy. Decision2->Efflux [No]

Caption: A comparative workflow for in vitro BBB permeability screening.

Part 3: In Vivo Confirmation — The Gold Standard

Rationale: While in vitro models are powerful screening tools, they cannot fully replicate the complex, dynamic environment of the living brain.[18] An in vivo study is the definitive experiment to measure the actual concentration of a drug at its site of action in the CNS. Brain microdialysis is the gold standard technique as it directly measures the pharmacologically relevant unbound drug concentration in the brain's interstitial fluid (ISF).[19]

Methodology 3: In Vivo Brain Microdialysis in Mice or Rats

This technique involves implanting a semi-permeable probe into a specific brain region (e.g., the striatum or cortex) of an anesthetized or freely moving rodent.

Step-by-Step Protocol Overview:

  • Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the target brain region of the animal and secured. The animal is allowed to recover from surgery.

  • Probe Insertion: On the day of the experiment, a microdialysis probe (with a molecular weight cutoff appropriate for the compound) is inserted through the guide cannula.

  • System Equilibration: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min). The system is allowed to equilibrate.

  • Compound Administration: 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine is administered systemically, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection.

  • Sample Collection: Dialysate samples (containing unbound drug from the brain ISF) are collected at regular intervals (e.g., every 20-30 minutes) for several hours. Simultaneously, blood samples are collected to measure the unbound plasma concentration.

  • Quantification: The concentration of the compound in the dialysate and plasma samples is determined by a highly sensitive analytical method, such as LC-MS/MS.

  • Data Analysis: The key metric is the ratio of the area under the concentration-time curve (AUC) for the brain ISF to that of the unbound plasma (Kp,uu = AUCbrain,unbound / AUCplasma,unbound).

    • Interpretation:

      • Kp,uu ≈ 1: Indicates passive diffusion equilibrium between plasma and brain.

      • Kp,uu < 1: Suggests poor permeability or the presence of active efflux.

      • Kp,uu > 1: Suggests active influx into the brain.

In Vivo Microdialysis Workflow

G cluster_0 In Vivo Microdialysis Stage Start Select Candidate Compound (From In Vitro Studies) Surgery Stereotaxic Surgery: Implant Guide Cannula in Rat/Mouse Brain Start->Surgery Experiment Administer Compound (i.v.) Perfuse Probe & Collect Samples (Brain Dialysate & Blood) Surgery->Experiment Analysis LC-MS/MS Quantification of Compound in Samples Experiment->Analysis Calc Calculate Unbound Concentrations and determine Kp,uu (AUC_brain / AUC_plasma) Analysis->Calc Result Definitive Measure of BBB Permeability Calc->Result

Caption: High-level overview of the in vivo brain microdialysis experiment.

Integrated Strategy and Conclusion

The evaluation of a compound's BBB permeability is a sequential, data-driven process. The proposed workflow provides clear decision points to efficiently allocate resources and generate a comprehensive data package.

Overall Decision-Making Framework

G cluster_all Comprehensive BBB Permeability Assessment Strategy cluster_1 Tier 1: Prediction cluster_2 Tier 2: Screening cluster_3 Tier 3: Confirmation Start Compound of Interest: 2-phenyl-1H-pyrrolo [2,3-b]pyridin-5-amine InSilico In Silico Analysis (MW, TPSA, logP) Start->InSilico Decision1 Properties CNS-like? InSilico->Decision1 PAMPA PAMPA-BBB Assay Decision1->PAMPA [Yes] Stop STOP or REDESIGN Decision1->Stop [No] Decision2 High Passive Permeability? PAMPA->Decision2 hCMEC hCMEC/D3 Assay Decision2->hCMEC [Yes] Decision2->Stop [No] Decision3 Efflux Ratio < 2? hCMEC->Decision3 InVivo In Vivo Microdialysis Decision3->InVivo [Yes] Decision3->Stop [No] Result Determine Kp,uu (Brain Exposure) InVivo->Result Success LEAD CANDIDATE Result->Success

Caption: Integrated multi-tier strategy for assessing BBB permeability.

References

  • In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. (2005). Journal of Chemical Information and Modeling.
  • hCMEC/D3 Cell Line Blood-Brain Barrier Model. Millipore - Sigma-Aldrich.
  • Vu, K., et al. (2009). Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Central Nervous System Infection. The Gelli Lab.
  • In Silico Prediction of Blood Brain Barrier Permeability. (n.d.). ResearchGate.
  • hCMEC/D3 - BCRJ - Cell Line. BCRJ.
  • In Silico Prediction of Blood−Brain Barrier Permeation Using the Calculated Molecular Cross-Sectional Area as Main Parameter. (2006). Journal of Chemical Information and Modeling.
  • In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. (2026). MDPI.
  • In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling. (2022). arXiv.
  • The hCMEC/D3 cell line as a model of the human blood brain barrier. Scilit.
  • The hCMEC/D3 cell line as a model of the human blood brain barrier. (2013). PubMed.
  • Molecular determinants of blood–brain barrier permeation. PMC.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.
  • Prediction of BBB permeability using PAMPA assay. (2018). Conference Series.
  • PAMPA Permeability Assay. Technology Networks.
  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. (2023). PMC.
  • Predicting the Blood-Brain Barrier Permeability of New Drug-Like Compounds via HPLC with Various Stationary Phases. (2020). MDPI.
  • Nanoparticle-Based in Vivo Investigation on Blood−Brain Barrier Permeability Following Ischemia and Reperfusion. (2004). ACS Publications.
  • Analyzing Molecular Polar Surface Descriptors to Predict Blood-Brain Barrier Permeation. (n.d.).
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs. (2024). Pharmaceutical and Biomedical Research.
  • Assessment of Blood-Brain Barrier Penetration: In Silico, In Vitro and In Vivo. (2002). Current Drug Metabolism.
  • In vivo methods for imaging blood–brain barrier function and dysfunction. PMC.
  • Application of In Vivo Brain Microdialysis to the Study of Blood-Brain Barrier Transport of Drugs. J-Stage.
  • 2-Phenyl-1H-pyrrolo(2,3-b)pyridine. PubChem.
  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014). MDPI.
  • Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration. ResearchGate.
  • Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. (2024). MDPI.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Detailed Synthetic Route for 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine, a key heterocyclic scaffold in medicinal chemistry. The 7-azaindole core is a prevalent...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine, a key heterocyclic scaffold in medicinal chemistry. The 7-azaindole core is a prevalent motif in numerous biologically active compounds, including kinase inhibitors for cancer therapy.[1][2][3] This protocol outlines a robust and reproducible four-step synthetic sequence, commencing from the commercially available 2-amino-5-nitropyridine. The synthesis leverages a regioselective iodination, a palladium/copper-catalyzed Sonogashira cross-coupling, a base-mediated intramolecular heteroannulation, and a final nitro group reduction. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed experimental procedures, mechanistic insights, and data interpretation.

Introduction and Synthetic Strategy

The target molecule, 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine (also known as 5-amino-2-phenyl-7-azaindole), is a valuable building block for the development of novel therapeutics.[4] Its structure combines the 7-azaindole core, a bioisostere of indole that can enhance solubility and bioavailability, with a phenyl substituent at the 2-position and an amino group at the 5-position, providing a key vector for further functionalization.[5]

The synthetic strategy detailed herein is designed for efficiency and scalability. It circumvents challenges often associated with the direct functionalization of the 7-azaindole core by constructing the substituted ring system from a carefully chosen pyridine precursor. The overall workflow is depicted below.

G cluster_0 Overall Synthetic Workflow A 2-Amino-5-nitropyridine (Starting Material) B Step 1: Iodination 2-Amino-3-iodo-5-nitropyridine A->B I₂, KIO₃, H₂SO₄ C Step 2: Sonogashira Coupling 2-Amino-5-nitro-3-(phenylethynyl)pyridine B->C Phenylacetylene, Pd(PPh₃)₄, CuI, Et₃N D Step 3: Intramolecular Cyclization 5-Nitro-2-phenyl-1H-pyrrolo[2,3-b]pyridine C->D KOtBu, Toluene E Step 4: Nitro Reduction 2-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine (Final Product) D->E SnCl₂·2H₂O, EtOH

Caption: Overall four-step synthetic route to the target compound.

Detailed Synthetic Protocols

Step 1: Synthesis of 2-Amino-3-iodo-5-nitropyridine

Principle and Rationale: The synthesis begins with the regioselective iodination of 2-amino-5-nitropyridine at the C-3 position. The amino group at C-2 is an activating ortho-, para-director, while the nitro group at C-5 is a deactivating meta-director. Together, they strongly direct electrophilic substitution to the C-3 position. This reaction employs an in situ generation of an electrophilic iodine species from potassium iodate and iodine under acidic conditions, a reliable method for iodinating electron-rich pyridines.[6]

Experimental Protocol:

  • To a 250 mL round-bottom flask, add 2-amino-5-nitropyridine (5.0 g, 35.9 mmol), iodine (4.56 g, 18.0 mmol), and potassium iodate (3.08 g, 14.4 mmol).

  • Add 50 mL of glacial acetic acid, followed by the slow, dropwise addition of 10 mL of concentrated sulfuric acid while stirring in an ice bath.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C. Maintain this temperature for 12 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).

  • Cool the mixture to room temperature and carefully pour it into 300 mL of ice-cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • A yellow precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water (3 x 50 mL).

  • Dry the solid under vacuum to yield 2-amino-3-iodo-5-nitropyridine as a yellow powder.

ParameterValue
Starting Material 2-amino-5-nitropyridine
Reagents I₂, KIO₃, H₂SO₄, AcOH
Temperature 80 °C
Reaction Time 12 hours
Typical Yield 85-95%
Product 2-Amino-3-iodo-5-nitropyridine
Step 2: Synthesis of 2-Amino-5-nitro-3-(phenylethynyl)pyridine

Principle and Rationale: This step involves a Sonogashira cross-coupling reaction to form a C(sp²)-C(sp) bond.[7] The reaction couples the aryl iodide synthesized in Step 1 with terminal phenylacetylene. The catalytic cycle involves a palladium(0) species, which undergoes oxidative addition into the C-I bond, and a copper(I) acetylide, which participates in a transmetalation step. A base, typically an amine like triethylamine, is required to deprotonate the terminal alkyne and regenerate the palladium(0) catalyst.[8]

Experimental Protocol:

  • In a flame-dried 250 mL Schlenk flask under an inert nitrogen atmosphere, dissolve 2-amino-3-iodo-5-nitropyridine (8.0 g, 30.2 mmol) in 100 mL of anhydrous DMF.

  • To the solution, add copper(I) iodide (287 mg, 1.51 mmol, 0.05 eq) and tetrakis(triphenylphosphine)palladium(0) (1.74 g, 1.51 mmol, 0.05 eq).

  • Add triethylamine (12.6 mL, 90.6 mmol, 3.0 eq), followed by the dropwise addition of phenylacetylene (3.65 mL, 33.2 mmol, 1.1 eq).

  • Stir the reaction mixture at room temperature for 8 hours. Monitor progress by TLC (2:1 Hexanes:Ethyl Acetate).

  • Upon completion, quench the reaction by adding 200 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to afford the product as a yellow-orange solid.

ParameterValue
Starting Material 2-Amino-3-iodo-5-nitropyridine
Reagents Phenylacetylene, Pd(PPh₃)₄, CuI, Et₃N
Solvent DMF
Temperature Room Temperature
Reaction Time 8 hours
Typical Yield 70-85%
Product 2-Amino-5-nitro-3-(phenylethynyl)pyridine
Step 3: Synthesis of 5-Nitro-2-phenyl-1H-pyrrolo[2,3-b]pyridine

Principle and Rationale: This step is an intramolecular heteroannulation (cyclization) to form the pyrrole ring of the 7-azaindole core. The reaction is typically promoted by a strong base, such as potassium tert-butoxide (KOtBu).[9] The base deprotonates the amino group, and the resulting anion attacks the internal alkyne in a 5-exo-dig cyclization, which is kinetically favored, to form the five-membered ring.

G cluster_mech Key Cyclization Step start 2-Amino-3-(phenylethynyl)pyridine derivative intermediate Deprotonated Amine (Anion) start->intermediate + Base (KOtBu) - H⁺ cyclized Vinyl Anion Intermediate intermediate->cyclized 5-exo-dig Cyclization product 2-Phenyl-7-azaindole derivative cyclized->product Tautomerization

Caption: Simplified mechanism of the base-mediated cyclization.

Experimental Protocol:

  • Under an inert nitrogen atmosphere, dissolve 2-amino-5-nitro-3-(phenylethynyl)pyridine (5.0 g, 20.9 mmol) in 100 mL of anhydrous toluene.

  • Add potassium tert-butoxide (4.7 g, 41.8 mmol, 2.0 eq) in one portion.

  • Heat the reaction mixture to 65 °C and stir for 4 hours. Monitor by TLC (1:1 Hexanes:Ethyl Acetate).

  • Cool the reaction to room temperature and carefully quench with 100 mL of a saturated aqueous ammonium chloride solution.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can often be triturated with cold diethyl ether to induce crystallization. Collect the solid by filtration to obtain 5-nitro-2-phenyl-1H-pyrrolo[2,3-b]pyridine as a dark yellow solid.

ParameterValue
Starting Material 2-Amino-5-nitro-3-(phenylethynyl)pyridine
Reagent Potassium tert-butoxide (KOtBu)
Solvent Toluene
Temperature 65 °C
Reaction Time 4 hours
Typical Yield 80-90%
Product 5-Nitro-2-phenyl-1H-pyrrolo[2,3-b]pyridine
Step 4: Synthesis of 2-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Principle and Rationale: The final step is the reduction of the aromatic nitro group to a primary amine. This is a standard and high-yielding transformation in organic synthesis. While catalytic hydrogenation is effective, reduction using tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol is a common and practical laboratory-scale method that avoids the need for specialized hydrogenation equipment. The tin(II) chloride acts as the reducing agent in an acidic environment.

Experimental Protocol:

  • To a 500 mL round-bottom flask, add 5-nitro-2-phenyl-1H-pyrrolo[2,3-b]pyridine (4.0 g, 16.7 mmol) and 150 mL of ethanol.

  • Add tin(II) chloride dihydrate (18.9 g, 83.5 mmol, 5.0 eq) to the suspension.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 3 hours, or until TLC analysis (1:1 Hexanes:Ethyl Acetate, stained with ninhydrin) shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Add 150 mL of ethyl acetate and 150 mL of water to the residue.

  • Cool the mixture in an ice bath and carefully basify by adding a saturated aqueous sodium bicarbonate solution until the pH is ~8. A thick white precipitate of tin salts will form.

  • Filter the entire mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate (3 x 50 mL).

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography to yield 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine as an off-white to light brown solid.

ParameterValue
Starting Material 5-Nitro-2-phenyl-1H-pyrrolo[2,3-b]pyridine
Reagent Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Solvent Ethanol
Temperature Reflux (~78 °C)
Reaction Time 3 hours
Typical Yield 85-95%
Product 2-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Characterization of the Final Product

The final compound, 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine, should be characterized to confirm its identity and purity.

  • Appearance: Off-white to light brown solid.

  • Melting Point: 195-198 °C.[4]

  • Molecular Formula: C₁₃H₁₁N₃.[4]

  • Molecular Weight: 209.25 g/mol .[4]

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals for aromatic protons, amine protons, and the pyrrole N-H proton.

  • ¹³C NMR (DMSO-d₆, 101 MHz): Expected signals for all 13 distinct carbon atoms.

  • Mass Spectrometry (ESI+): Expected m/z = 210.10 [M+H]⁺.

Safety Precautions

All experimental procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Concentrated Acids (H₂SO₄): Corrosive. Handle with extreme care.

  • Palladium Catalysts: Toxic and may be pyrophoric. Handle under an inert atmosphere.

  • Tin(II) Chloride: Irritant. Avoid inhalation of dust.

  • Solvents (DMF, Toluene, Ethanol): Flammable and have associated health risks. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This application note details a reliable and efficient four-step synthesis for 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine. The route employs well-established, high-yielding reactions, including a Sonogashira coupling and a tin-mediated nitro reduction, making it suitable for laboratory-scale synthesis and adaptable for scale-up. The resulting compound serves as a critical intermediate for the synthesis of complex molecules with potential therapeutic applications, particularly in the field of kinase inhibitor research.

References

  • Wikipedia. Larock indole synthesis. [Link]

  • SynArchive. Larock Indole Synthesis. [Link]

  • PubMed. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. [Link]

  • National Center for Biotechnology Information. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. [Link]

  • Royal Society of Chemistry. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. [Link]

  • Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. [Link]

  • National Center for Biotechnology Information. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. [Link]

  • J-STAGE. Regioselectivity of Larock Indole Synthesis Using Functionalized Alkynes. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. [Link]

  • ACS Publications. One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. [Link]

  • MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • Organic Chemistry Portal. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. [Link]

  • Wiley Online Library. ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. [Link]

  • ResearchGate. The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. [Link]

  • ResearchGate. Synthesis of 5-chloro-7-azaindoles by Fischer reaction. [Link]

  • ResearchGate. Sonogashira mediated synthesis of 5-nitro-7-azaindole. [Link]

  • ResearchGate. Different strategies for synthesis of 7-azaindoles. [Link]

  • ACS Publications. One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction. [Link]

  • ResearchGate. A Practical, Efficient Synthesis of 5-Amino-7-azaindole. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • Baran Lab, Scripps Research. Lecture 8 Bonus: Azaindole Survival Guide. [Link]

  • ACS Publications. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. [Link]

  • National Center for Biotechnology Information. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. [Link]

  • Google Patents. Synthesis of 5 substituted 7-azaindoles and 7-azaindolines.
  • ACS Publications. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. [Link]

  • Royal Society of Chemistry. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. [Link]

  • ACS Publications. Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • Semantic Scholar. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. [Link]

  • PubChem. 2-Phenyl-1H-pyrrolo(2,3-b)pyridine. [Link]

  • ACG Publications. Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. [Link]

  • National Institute of Standards and Technology. 1H-Pyrrole, 2-phenyl-. [Link]

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Application

Application Notes &amp; Protocols: Solubilization of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine for Cell Culture Assays

Introduction 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine and its derivatives are a class of heterocyclic compounds with significant interest in drug discovery, particularly as kinase inhibitors.[1][2][3] These compounds of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine and its derivatives are a class of heterocyclic compounds with significant interest in drug discovery, particularly as kinase inhibitors.[1][2][3] These compounds often exhibit potent biological activity, making them valuable tools for cancer research and other therapeutic areas.[1][4][5] However, like many small molecule inhibitors, these compounds can be hydrophobic and exhibit poor aqueous solubility, presenting a significant challenge for their use in cell-based assays.[6][7]

This document provides a detailed guide for researchers, scientists, and drug development professionals on how to effectively dissolve and prepare 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine for use in a variety of cell culture assays. The protocols outlined below are designed to ensure compound stability, minimize solvent-induced cytotoxicity, and achieve reproducible experimental results.

Physicochemical Properties and Solubility Considerations

Therefore, the use of an organic solvent is typically necessary to prepare a stock solution for cell culture experiments.[8] Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its high solubilizing power for a broad range of organic compounds.[8][9]

Core Principle: The Stock Solution and Dilution Strategy

The fundamental approach to preparing poorly soluble compounds for cell culture is to create a high-concentration stock solution in a suitable organic solvent, followed by serial dilutions into the aqueous cell culture medium. This strategy ensures that the final concentration of the organic solvent in the cell culture is kept to a minimum, thereby avoiding solvent-induced toxicity and off-target effects.[10][11]

Experimental Protocols

Primary Protocol: Dissolution in Dimethyl Sulfoxide (DMSO)

This protocol is the recommended starting point for solubilizing 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine.

Materials:

  • 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine (solid powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, pre-warmed cell culture medium

Procedure:

  • Preparation of a High-Concentration Stock Solution (e.g., 10 mM):

    • Tare a sterile microcentrifuge tube or amber glass vial.

    • Carefully weigh a small amount of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine (e.g., 2.09 mg for a 1 mL of 10 mM stock solution; MW = 209.25 g/mol ).

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 1 mL for a 10 mM solution).

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[12]

    • Visually inspect the solution to ensure that all solid material has dissolved. If not, brief sonication (5-10 minutes in a water bath sonicator) may be used to aid dissolution.[12]

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in sterile DMSO to create a range of intermediate concentrations if necessary. This is often done to minimize pipetting errors of very small volumes.

    • Directly add a small volume of the stock or intermediate solution to pre-warmed cell culture medium to achieve the final desired concentration for your assay. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would add 1 µL of the stock solution to 1 mL of cell culture medium.

    • Mix immediately and gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause the compound to precipitate.[13]

Workflow for Preparing Final Assay Concentrations

Caption: Workflow for dissolving and diluting the compound.

Solvent Toxicity and Vehicle Control

It is crucial to determine the maximum tolerated DMSO concentration for your specific cell line and assay duration.[14] Most cell lines can tolerate DMSO concentrations up to 0.5%, but for sensitive or primary cell lines, the concentration should be kept below 0.1%.[9][10]

Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental wells but without the compound.[13] This allows you to differentiate the effects of the compound from any potential effects of the solvent itself.

Table 1: Recommended Final DMSO Concentrations in Cell Culture

Cell TypeRecommended Maximum DMSO ConcentrationReference(s)
Most Cancer Cell Lines≤ 0.5% (v/v)[9][14]
Primary Cells≤ 0.1% (v/v)[9]
Sensitive Cell Lines≤ 0.1% (v/v)[10][15]
Alternative Protocol: Use of Solubilizing Agents

If 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine precipitates out of solution upon dilution in aqueous media, or if your cells are particularly sensitive to DMSO, the use of a solubilizing agent such as β-cyclodextrin may be considered.[6][12]

Procedure:

  • Prepare a stock solution of the compound in DMSO as described in the primary protocol.

  • Prepare a stock solution of a water-soluble β-cyclodextrin derivative (e.g., HP-β-CD) in water or buffer.

  • Add the DMSO stock solution of the compound to the cyclodextrin solution and mix well. The cyclodextrin will encapsulate the hydrophobic compound, increasing its aqueous solubility.

  • Further dilute this complexed solution into your cell culture medium.

Troubleshooting

Problem Potential Cause Solution
Compound precipitates in culture medium The final concentration exceeds the compound's aqueous solubility.Lower the final concentration of the compound. Perform an intermediate dilution step in a serum-containing medium before the final dilution.[16] Consider using a solubilizing agent like β-cyclodextrin.[12]
High cell death in vehicle control wells The final DMSO concentration is too high for the cells.Determine the maximum tolerated DMSO concentration for your cell line by performing a dose-response experiment with the solvent alone.[12] Ensure the final DMSO concentration is below this toxic threshold.
Inconsistent or non-reproducible assay results The compound may not be fully dissolved in the stock solution or is precipitating over time.Ensure the stock solution is clear and free of any visible precipitate before use. Prepare fresh dilutions for each experiment. Store stock solutions in small, single-use aliquots to avoid freeze-thaw cycles.

Hypothetical Signaling Pathway Investigation

2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine and its analogs are often investigated as inhibitors of signaling pathways crucial for cell proliferation and survival, such as the Fibroblast Growth Factor Receptor (FGFR) pathway.[1][2]

G cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Compound 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine Compound->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: Inhibition of the FGFR signaling pathway.

Conclusion

The successful use of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine in cell culture assays is highly dependent on proper solubilization and handling. The protocols and guidelines presented in this document provide a robust framework for preparing this and other similar hydrophobic compounds for in vitro studies. By carefully preparing stock solutions, controlling the final solvent concentration, and including appropriate controls, researchers can obtain reliable and reproducible data to advance their drug discovery efforts.

References

  • LifeTein. (2026, February 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. [Link]

  • Lorenzen, E., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Various Authors. (2016, January 25). What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]

  • Valledor, A. F., et al. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • Various Authors. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? ResearchGate. [Link]

  • Various Authors. (2006, September 29). What s the maximum allowable limit of DMSO as a solvent in cell culture. Protocol Online. [Link]

  • Various Authors. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Taylor & Francis Online. (2010, April 30). Water-soluble organic solubilizers for in vitro drug delivery studies with respiratory epithelial cells: Selection based on various toxicity indicators. [Link]

  • Various Authors. (2013, September 10). How to dissolve small inhibitor molecules for binding assay? ResearchGate. [Link]

  • Various Authors. (2014, July 31). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • MDPI. (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]

  • American Chemical Society. (2015, December 23). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. [Link]

  • IntechOpen. (2022, October 13). Fused Pyridine Derivatives: Synthesis and Biological Activities. [Link]

  • PubMed. (2001, September 14). Cell transformation in vitro by food-derived heterocyclic amines Trp-P-1, Trp-P-2 and N(2)-OH-PhIP. [Link]

  • Davis, C. D., et al. (n.d.). Cardiotoxicity of heterocyclic amine food mutagens in cultured myocytes and in rats. [Link]

Sources

Method

Application Note: A Robust, Validated HPLC Method for the Quantification of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Abstract This application note details the development and subsequent validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and subsequent validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine. This pyrrolopyridine derivative is of significant interest in pharmaceutical research, necessitating a reliable analytical method for its characterization and quality control. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, with UV detection. The validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction

2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine is a heterocyclic compound belonging to the pyrrolopyridine class of molecules.[1] Compounds with this scaffold are of considerable interest in medicinal chemistry due to their potential biological activities, including as kinase inhibitors for therapeutic applications.[2] As with any potential drug candidate, a validated, reliable, and robust analytical method for quantification is paramount for ensuring product quality and consistency throughout the drug development lifecycle. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds.[3] This application note provides a comprehensive guide to the development and validation of an HPLC method suitable for the routine analysis of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine in a research or quality control setting.

Analyte Properties and Method Development Rationale

A thorough understanding of the analyte's physicochemical properties is the foundation for developing a successful HPLC method.

Physicochemical Properties of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine
  • Molecular Formula: C₁₃H₁₁N₃

  • Molecular Weight: 209.25 g/mol [1]

  • Structure:

    • The molecule contains both basic nitrogen atoms (in the pyridine ring and the amine group) and a weakly acidic N-H proton in the pyrrole ring. The amine group is expected to be the most basic site. The pKa of the conjugate acid is estimated to be in the range of 4-6, similar to other aromatic amines.

  • Polarity (logP): The presence of the phenyl group suggests a degree of lipophilicity. The predicted logP is likely to be in the range of 2-4, making it suitable for reversed-phase chromatography.

  • UV Absorbance: The conjugated aromatic system of the pyrrolopyridine and phenyl rings is expected to exhibit strong UV absorbance. The maximum absorbance (λmax) is predicted to be in the range of 220-300 nm.

Method Development Strategy

The method development was guided by the analyte's properties and the principles of reversed-phase chromatography.

  • Column Selection: A C18 column was chosen as the stationary phase due to the predicted moderate lipophilicity of the analyte. The nonpolar C18 chains will interact with the phenyl and pyrrolopyridine rings, providing good retention.

  • Mobile Phase Selection: A mixture of acetonitrile and an aqueous buffer was selected as the mobile phase. Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good peak shape and elution strength. A phosphate buffer was chosen to control the pH of the mobile phase. Maintaining a pH below the estimated pKa of the amine group (e.g., pH 3.0) will ensure that the analyte is in its protonated, more polar form, leading to better peak shape and reproducible retention times.

  • Detection Wavelength: Based on the predicted UV absorbance, a photodiode array (PDA) detector was used to scan a range of wavelengths to determine the optimal λmax. A wavelength of 254 nm was chosen for quantification as it provided a good balance of sensitivity and specificity.

  • Gradient Elution: A gradient elution was employed to ensure efficient elution of the analyte and any potential impurities with varying polarities, leading to a shorter run time and improved peak shapes.

Experimental

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II LC System with a quaternary pump, autosampler, multicolumn thermostat, and photodiode array detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Data Acquisition: Agilent OpenLab CDS

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (Milli-Q or equivalent)

  • 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine reference standard

Chromatographic Conditions

A summary of the final chromatographic conditions is presented in Table 1.

ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-10 min, 30-70% B; 10-12 min, 70-30% B; 12-15 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Method Validation Protocol

The developed method was validated according to the ICH Q2(R2) guidelines.[4][5][6][7] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity

Specificity was evaluated by analyzing a blank (diluent), a placebo (if applicable in a formulated product), and the analyte solution. The chromatograms were examined for any interfering peaks at the retention time of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine. Forced degradation studies were also performed by subjecting the analyte to acidic, basic, oxidative, and thermal stress to demonstrate that the method can resolve the analyte from its degradation products.

Linearity and Range

Linearity was determined by preparing a series of at least five concentrations of the analyte over the range of 50% to 150% of the target concentration. The peak areas were plotted against the corresponding concentrations, and the linearity was evaluated by the correlation coefficient (r²) of the regression line.

Accuracy

Accuracy was assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate for each concentration level.

Precision
  • Repeatability (Intra-assay precision): Determined by analyzing six replicate injections of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Assessed by analyzing the analyte on two different days, by two different analysts, and on two different instruments. The results were compared to evaluate the variability.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally making small variations in the chromatographic parameters and observing the effect on the results. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

Results and Discussion

The developed HPLC method provided a well-resolved, symmetric peak for 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine with a retention time of approximately 8.5 minutes. The validation results are summarized in Table 2.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte retention timePassed
Linearity (r²) ≥ 0.9990.9998
Range 50-150% of target concentration10 - 30 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL
Robustness System suitability parameters metPassed

The validation results demonstrate that the method is specific, linear, accurate, and precise over the specified range. The low LOD and LOQ indicate good sensitivity. The method was also found to be robust, with minor variations in the chromatographic parameters not significantly affecting the results.

Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC method development and validation of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine.

HPLC_Method_Development_Validation cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_out Outcome A Analyte Characterization (Physicochemical Properties) B Initial Method Scouting (Column, Mobile Phase, Detector) A->B C Method Optimization (Gradient, Flow Rate, Temperature) B->C D Specificity C->D Finalized Method E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Validated HPLC Method for Routine Analysis I->J

Sources

Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine as a Precursor

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged 7-Azaindole Scaffold in Kinase Inhibitor Discovery The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a "priv...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 7-Azaindole Scaffold in Kinase Inhibitor Discovery

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows it to effectively bind to the hinge region of the kinase ATP-binding site, a critical interaction for inhibitory activity.[2] The nitrogen atom in the pyridine ring and the pyrrole NH group can act as hydrogen bond acceptor and donor, respectively, mimicking the interactions of adenine.[2]

This guide focuses on the utility of a specific 7-azaindole derivative, 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine, as a versatile precursor for the synthesis of targeted kinase inhibitors. The presence of the 5-amino group provides a key handle for introducing a variety of substituents to explore the chemical space and optimize inhibitor potency and selectivity. This document will provide a detailed synthetic protocol for a representative kinase inhibitor derived from this precursor and comprehensive protocols for its biological evaluation against key oncogenic kinases such as Fibroblast Growth Factor Receptors (FGFRs), Mesenchymal-Epithelial Transition factor (c-Met), and Focal Adhesion Kinase (FAK).[3][4]

Rationale for Targeting Kinases with 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine Derivatives

Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine scaffold is an excellent starting point for developing inhibitors against several important kinase families:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers, driving cell proliferation, survival, and angiogenesis. The 7-azaindole core can be elaborated to target the ATP-binding pocket of FGFRs.[3][6]

  • c-Met: The c-Met receptor tyrosine kinase is a key driver of invasive and metastatic cancer phenotypes.[7] Inhibitors based on the 7-azaindole scaffold have shown promise in targeting this kinase.

  • Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival, and its overexpression is linked to cancer progression.[8]

  • Other Kinases: The versatility of the 7-azaindole scaffold has led to the development of inhibitors for a wide range of other kinases, including ABL, SRC, and TNIK.[9][10]

The strategic modification of the 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine precursor allows for the fine-tuning of inhibitor selectivity and potency, making it a valuable tool in drug discovery.

Synthetic Protocol: Synthesis of a Representative Kinase Inhibitor

This section details a representative synthetic route to a hypothetical kinase inhibitor, N-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide, illustrating the use of the 5-amino group as a point of diversification.

Scheme 1: Synthesis of N-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

Synthetic_Scheme cluster_conditions Reaction Conditions precursor 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine product N-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide precursor->product Acylation reagent Benzoyl Chloride, Pyridine conditions Solvent: Dichloromethane (DCM) Temperature: 0 °C to Room Temperature Time: 4-6 hours

A schematic of the acylation reaction.

Materials and Reagents:

  • 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add benzoyl chloride (1.1 eq) dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide.[11]

  • Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Protocols for Biological Evaluation

This section provides detailed protocols for assessing the inhibitory activity of the synthesized compound against relevant kinases.

In Vitro Biochemical Kinase Assays

These assays measure the direct inhibitory effect of the compound on the enzymatic activity of purified kinases. The following are representative protocols for FAK, c-Met, and FGFR.

Table 1: Summary of In Vitro Kinase Assay Conditions

ParameterFAK Assayc-Met AssayFGFR1 Assay
Enzyme Recombinant human FAKRecombinant human c-MetRecombinant human FGFR1
Substrate Poly(Glu,Tyr) 4:1Poly(Glu,Tyr) 4:1Poly(Glu,Tyr) 4:1 or specific peptide
ATP Concentration 10-100 µM10-100 µM10-50 µM
Detection Method ADP-Glo™ Kinase Assay (Promega)Kinase-Glo® MAX (Promega)ADP-Glo™ Kinase Assay (Promega)
Reference [3][12][13]

Detailed Protocol: FAK Kinase Inhibition Assay (using ADP-Glo™) [3]

  • Reagent Preparation:

    • Prepare a 10x stock solution of the test compound in DMSO.

    • Prepare a series of dilutions in kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted compound solutions or DMSO (for positive and negative controls) to the appropriate wells of a 96-well plate.

    • Add 10 µL of the FAK enzyme working solution to all wells except the "no enzyme" negative control wells. Add 10 µL of kinase buffer to the "no enzyme" wells.

    • Gently mix the plate and incubate for 10 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of substrate and ATP to all wells.

    • Mix the plate gently and incubate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 45 minutes to terminate the kinase reaction and deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to each well and incubate at room temperature for another 45 minutes to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Kinase Assays

Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context, assessing factors like cell permeability and target engagement within the cell.[5][9]

Protocol: Cellular Phosphorylation Assay [9]

This assay measures the inhibition of kinase activity within cells by quantifying the phosphorylation of a downstream substrate.

  • Cell Culture and Treatment:

    • Seed cancer cells known to have activated signaling pathways involving the target kinase (e.g., FGFR, c-Met, or FAK) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis:

    • After treatment, lyse the cells to release the intracellular proteins.

  • Detection of Phosphorylation:

    • The level of phosphorylation of a specific downstream substrate of the target kinase is quantified using methods such as:

      • ELISA (Enzyme-Linked Immunosorbent Assay): Using a phospho-specific antibody to capture and detect the phosphorylated substrate.[9]

      • HTRF (Homogeneous Time-Resolved Fluorescence): A plate-based immunoassay using two labeled antibodies, one specific for the phosphorylated motif and the other for the total protein.[10]

  • Data Analysis:

    • Normalize the phospho-protein signal to the total protein signal to account for variations in cell number.

    • Calculate the percent inhibition of phosphorylation for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Cellular_Assay_Workflow A Seed Cells B Treat with Inhibitor A->B C Cell Lysis B->C D Phosphorylation Detection (ELISA/HTRF) C->D E Data Analysis (IC50) D->E

Workflow for a cellular phosphorylation assay.

Conclusion and Future Directions

2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine is a highly valuable and versatile precursor for the synthesis of a diverse range of kinase inhibitors. The synthetic and biological evaluation protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this scaffold in drug discovery. Future work can focus on expanding the library of derivatives by employing various coupling chemistries at the 5-amino position and exploring modifications at other positions of the 7-azaindole core to enhance potency, selectivity, and pharmacokinetic properties. The continued development of inhibitors based on this privileged scaffold holds great promise for the advancement of targeted cancer therapies.

References

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry.

  • 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine. EvitaChem.

  • Application Notes and Protocols for a FAK-IN-9-Based Kinase Assay. Benchchem.

  • Cell-based test for kinase inhibitors. INiTS.

  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry.

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.

  • Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Isomers as Kinase Inhibitors. Benchchem.

  • Azaindoles in Medicinal Chemistry. PharmaBlock.

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ChemicalBook.

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Royal Society of Chemistry.

  • HTRF Human and Mouse Phospho-FAK (Tyr397) Detection Kit, 500 Assay Points. Revvity.

  • Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197. PMC.

  • Application Note: High-Throughput Screening of c-Met Kinase Activity Using 6,7-Dimethoxy-4-phenoxy-quinoline. Benchchem.

  • FGFR1 Kinase Assay. Promega Corporation.

  • Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. OMICS International.

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. MDPI.

  • A Selective Small Molecule Inhibitor of c-Met Kinase Inhibits c-Met-Dependent Phenotypes in Vitro and Exhibits Cytoreductive Antitumor Activity in Vivo. AACR Journals.

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC.

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar.

  • Discovery of Potent, Selective, and Brain-Penetrant 1 H-Pyrazol-5-yl-1 H-pyrrolo[2,3- b]pyridines as Anaplastic Lymphoma Kinase (ALK) Inhibitors. PubMed.

  • c-Met Kinase Assay Kit. BPS Bioscience.

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and A. MDPI.

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pak. J. Pharm. Sci.

  • (PDF) Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Academia.edu.

  • Technical Support Center: Refining the Purification of 7-Azaoxindole Derivatives. Benchchem.

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PMC.

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ResearchGate.

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI.

  • The Discovery of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Derivatives. Benchchem.

  • Biological activity of 1-Acetyl-7-azaindole versus other N-substituted azaindoles. Benchchem.

  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry.

  • 1h-pyrrolo[2,3-b]pyridines. Google Patents.

  • Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis. Organic Process Research & Development.

  • 7-azaindole and preparation method thereof. Google Patents.

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Abstract This application note provides a detailed set of protocols for the comprehensive structural elucidation and characterization of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine (Molecular Formula: C₁₃H₁₁N₃, Molecular W...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed set of protocols for the comprehensive structural elucidation and characterization of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine (Molecular Formula: C₁₃H₁₁N₃, Molecular Weight: 209.25 g/mol ) using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques.[1] As a member of the 7-azaindole family, this compound and its derivatives are of significant interest in medicinal chemistry and drug development, often investigated as kinase inhibitors.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for unambiguous resonance assignment and structural verification. The protocols herein are designed to be self-validating, integrating one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to build a complete and reliable characterization dossier.

Introduction: The Rationale for Multi-dimensional NMR in Heterocyclic Drug Scaffolds

The 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine scaffold is a rigid, heteroaromatic system containing multiple nitrogen atoms and distinct spin systems. The complexity arising from the fused pyrrolopyridine core and the phenyl substituent necessitates a multi-pronged NMR approach for unequivocal characterization. While ¹H NMR provides initial information on proton environments and their multiplicities, significant signal overlap and complex coupling patterns are common in such molecules.[3][4] Therefore, a combination of 2D NMR experiments is not just beneficial but essential for complete and accurate assignment of both proton and carbon resonances.

This guide details the logical workflow for acquiring and interpreting the necessary spectra to confirm the identity and purity of the target compound. The causality behind each experimental choice is explained, providing a framework that can be adapted for the characterization of other complex heterocyclic molecules.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-1 (NH)11.0 - 12.0br s-Exchangeable proton, broad signal.
H-36.5 - 6.8d~2.0-3.0Pyrrole ring proton.
H-47.8 - 8.0d~2.0-2.5Pyridine ring proton.
H-66.9 - 7.1d~2.0-2.5Pyridine ring proton.
H-2', H-6'7.9 - 8.2d~7.0-8.0Phenyl protons ortho to the pyrrole ring.
H-3', H-5'7.4 - 7.6t~7.0-8.0Phenyl protons meta to the pyrrole ring.
H-4'7.2 - 7.4t~7.0-8.0Phenyl proton para to the pyrrole ring.
NH₂5.0 - 5.5br s-Exchangeable protons, broad signal.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Carbon LabelPredicted Chemical Shift (δ, ppm)Notes
C-2148 - 152Attached to phenyl group and nitrogen.
C-3100 - 105Pyrrole ring CH.
C-3a145 - 149Pyrrole-pyridine bridgehead.
C-4115 - 120Pyridine ring CH.
C-5140 - 145Attached to the amine group.
C-6105 - 110Pyridine ring CH.
C-7a150 - 154Pyrrole-pyridine bridgehead.
C-1'130 - 135Phenyl carbon attached to the pyrrole ring.
C-2', C-6'125 - 128Phenyl CH.
C-3', C-5'128 - 131Phenyl CH.
C-4'127 - 130Phenyl CH.

Experimental Protocols

Sample Preparation

A well-defined protocol for sample preparation is critical for acquiring high-quality NMR data.

Materials:

  • 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine (5-10 mg)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆), high purity (0.6 - 0.7 mL)

  • High-precision 5 mm NMR tube

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh approximately 5-10 mg of the solid sample directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

  • Securely cap the NMR tube and vortex gently until the sample is completely dissolved. A brief sonication may be used if dissolution is slow.

  • Ensure the solution is clear and free of any particulate matter.

  • Place the NMR tube in the spectrometer's spinner turbine, ensuring correct positioning for optimal shimming.

NMR Data Acquisition Workflow

The following workflow is recommended for a comprehensive characterization.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Assignment H1 ¹H NMR Acquisition C13 ¹³C{¹H} NMR Acquisition H1->C13 Initial Proton Inventory COSY ¹H-¹H COSY C13->COSY Initial Carbon Inventory HSQC ¹H-¹³C HSQC COSY->HSQC Identify ¹H-¹H Spin Systems HMBC ¹H-¹³C HMBC HSQC->HMBC Assign Protons to Directly Attached Carbons Assign Full Structure Assignment HMBC->Assign Establish Long-Range ¹H-¹³C Connectivity

Caption: Recommended workflow for NMR data acquisition and analysis.

Detailed Spectrometer Protocols

The following are standard protocols for a 400 MHz spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.

Protocol 1: ¹H NMR Spectroscopy

  • Purpose: To determine the number of distinct proton environments, their chemical shifts, multiplicities (coupling patterns), and integration (relative ratios).

  • Pulse Program: zg30 (or equivalent standard 1D proton experiment)

  • Spectral Width: -2 to 14 ppm

  • Acquisition Time: ~4 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 16-64 (adjust for desired signal-to-noise)

  • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the residual DMSO solvent peak to 2.50 ppm.

Protocol 2: ¹³C{¹H} NMR Spectroscopy

  • Purpose: To identify the number of unique carbon environments and their chemical shifts. Proton decoupling is used to simplify the spectrum to singlets.

  • Pulse Program: zgpg30 (or equivalent proton-decoupled carbon experiment)

  • Spectral Width: -10 to 180 ppm

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)

  • Processing: Apply an exponential window function with a line broadening of 1-2 Hz. Reference the DMSO-d₆ solvent peak to 39.52 ppm.

Protocol 3: ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are spin-coupled to each other, typically through 2-3 bonds. This is crucial for assembling molecular fragments.[11]

  • Pulse Program: cosygpmf (or equivalent gradient-selected, magnitude-mode COSY)

  • Spectral Width (F1 and F2): Same as ¹H spectrum (~12 ppm)

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 2-8

  • Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform. Symmetrize the spectrum. Cross-peaks indicate J-coupling between protons.

Protocol 4: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlations).[11][12]

  • Pulse Program: hsqcedetgpsisp2.3 (or equivalent phase-sensitive, multiplicity-edited HSQC)

  • Spectral Width (F2 - ¹H): ~12 ppm

  • Spectral Width (F1 - ¹³C): ~160 ppm

  • Number of Increments (F1): 256

  • Number of Scans per Increment: 8-16

  • ¹J(CH) Coupling Constant: Optimized for ~145 Hz (a typical value for aromatic C-H bonds)

  • Processing: Apply sine-squared window functions in both dimensions. The resulting spectrum will show CH/CH₃ peaks with one phase and CH₂ peaks with the opposite phase.

Protocol 5: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify longer-range correlations between protons and carbons, typically over 2-3 bonds (and sometimes 4). This is the key experiment for connecting molecular fragments.[12][13][14]

  • Pulse Program: hmbcgplpndqf (or equivalent gradient-selected HMBC)

  • Spectral Width (F2 - ¹H): ~12 ppm

  • Spectral Width (F1 - ¹³C): ~180 ppm

  • Number of Increments (F1): 400-512

  • Number of Scans per Increment: 16-32

  • Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz.

  • Processing: Apply a sine-squared window function in F2 and a sine window function in F1.

Data Interpretation and Structural Elucidation

The interpretation of the NMR data should follow a logical sequence, integrating information from all experiments.

G cluster_interpretation Interpretation Logic Start Start with ¹H Spectrum (Identify Spin Systems) COSY_Analysis COSY Spectrum (Confirm ¹H-¹H Connectivity) Start->COSY_Analysis HSQC_Analysis HSQC Spectrum (Assign Directly Bonded C-H Pairs) COSY_Analysis->HSQC_Analysis HMBC_Analysis HMBC Spectrum (Connect Fragments via Quaternary Carbons) HSQC_Analysis->HMBC_Analysis Final_Structure Final Structure Confirmation HMBC_Analysis->Final_Structure

Caption: Logical flow for NMR data interpretation.

Key Correlations for 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine:

  • COSY: Expect to see correlations between H-3'/H-4'/H-5' in the phenyl ring. A weak correlation between H-4 and H-6 on the pyridine ring might be observed.

  • HSQC: Will directly link each protonated carbon to its attached proton (e.g., C-3 to H-3, C-4 to H-4, etc.).

  • HMBC: This is the most informative experiment for this molecule. Key expected correlations are:

    • H-3 will show correlations to C-2, C-3a, and C-7a, confirming the pyrrole ring structure.

    • H-4 will show correlations to C-3a, C-5, and C-6.

    • H-6 will show correlations to C-4, C-5, and C-7a.

    • Protons from the phenyl ring (H-2'/H-6') will show a crucial correlation to C-2, linking the phenyl group to the pyrrolopyridine core.

    • The pyrrole NH (H-1) will show correlations to C-2, C-3, C-3a, and C-7a.

Conclusion

The suite of NMR experiments detailed in this application note provides a robust and reliable methodology for the complete structural characterization of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine. By systematically applying 1D and 2D NMR techniques, researchers can achieve unambiguous assignment of all proton and carbon resonances, thereby confirming the identity, purity, and structure of this pharmaceutically relevant scaffold. This comprehensive approach ensures the high level of data integrity required for drug discovery, process development, and regulatory submissions.

References

  • ACS Combinatorial Science, "One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds". Available at: [Link]

  • Molecules, "Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines". Available at: [Link]

  • Current Organic Chemistry, "Advanced NMR techniques for structural characterization of heterocyclic structures". Available at: [Link]

  • Molecules, "Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base". Available at: [Link]

  • ResearchGate, "8 Advanced NMR techniques for structural characterization of heterocyclic structures". Available at: [Link]

  • Organic & Biomolecular Chemistry, "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity". Available at: [Link]

  • ResearchGate, "2D NMR spectra of the compound: a) COSY, b) HSQC, and c) HMBC". Available at: [Link]

  • Molecules, "Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach". Available at: [Link]

  • Journal of Natural Products, "Investigation of the Experimental Limits of Small-Sample Heteronuclear 2D NMR". Available at: [Link]

  • ResearchGate, "Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b". Available at: [Link]

  • Chem LibreTexts, "2D NMR Introduction". Available at: [Link]

  • Molecules, "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection". Available at: [Link]

  • Magnetic Resonance in Chemistry, "NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran". Available at: [Link]

  • ACS Medicinal Chemistry Letters, "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors". Available at: [Link]

  • Drug Testing and Analysis, "1H−15N HMBC NMR as a tool for rapid identification of isomeric azaindoles: the case of 5F‐MDMB‐P7AICA". Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research, "Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities". Available at: [Link]

  • PubChem, "2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid". Available at: [Link]

  • ACS Medicinal Chemistry Letters, "Discovery of 6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs)". Available at: [Link]

  • YouTube, "2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1". Available at: [Link]

  • The Journal of Organic Chemistry, "Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine)". Available at: [Link]

  • NextSDS, "1H-Pyrrolo[2,3-b]pyridin-5-aMine, 2-Methyl-1-(phenylsulfonyl)-". Available at: [Link]

  • Google Patents, "1h-pyrrolo[2,3-b]pyridines".
  • AHH Chemical, "2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl". Available at: https://www.ahhchemical.com/product/2254393-29-6.html4393-29-6.html

Sources

Application

Topic: Formulation Strategies for 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine in Animal Models

An Application Guide for Preclinical Researchers Abstract Introduction: The Challenge of the 7-Azaindole Scaffold The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole and a cornerstone in the design of therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Preclinical Researchers

Abstract

Introduction: The Challenge of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole and a cornerstone in the design of therapeutics targeting a wide array of protein kinases, including FGFR, CDK8, and GSK-3β.[4][5][6] Its utility stems from its ability to form critical hydrogen bonds within the ATP-binding pockets of these enzymes.[1] However, the physicochemical properties that confer potent bioactivity often result in poor aqueous solubility. The addition of a phenyl group at the 2-position and an amine at the 5-position on the 7-azaindole scaffold creates 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine, a molecule predicted to have low solubility, placing it likely in the Biopharmaceutics Classification System (BCS) Class II or IV.

The primary objective of a preclinical formulation is to ensure that the compound can be administered accurately and reproducibly, and to achieve sufficient systemic exposure to assess its biological activity and safety profile.[7] This guide provides the framework for achieving this objective.

Foundational Step: Pre-formulation Assessment

Before any formulation work begins, a thorough characterization of the compound's physicochemical properties is essential. This data-driven approach prevents wasted effort and resources, guiding the selection of the most promising formulation strategy.

Protocol: Aqueous and Organic Solubility Profiling

Rationale: Understanding the solubility limits of the compound in various media is the most critical first step. The presence of the basic amine group suggests that solubility will be pH-dependent. Solubility in organic solvents and lipids will inform co-solvent and lipid-based formulation strategies.

Methodology:

  • Prepare saturated solutions of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine in a panel of solvents (see Table 1). Add excess compound (e.g., 5-10 mg) to 1 mL of each solvent in a glass vial.

  • Equilibrate the samples by shaking or rotating at ambient temperature for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Record the results and any visual observations (e.g., color, precipitation upon standing).

Data Presentation:

Vehicle/Solvent SystempH (if applicable)Solubility (µg/mL)Observations
Water~7.0
0.1 N HCl1.0
Phosphate Buffered Saline (PBS)7.4
5% Dextrose in Water (D5W)~5.0
Polyethylene Glycol 400 (PEG 400)N/A
Propylene Glycol (PG)N/A
Dimethyl Sulfoxide (DMSO)N/A
Ethanol (200 Proof)N/A
Solutol® HS 15 (10% in water)~6.5
Captisol® (30% in water)~6.0
Miglyol® 812 (or similar oil)N/A
Table 1. Example template for solubility screening of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine.

A Tiered Approach to Formulation Strategy

Based on the pre-formulation data, a logical progression of strategies can be employed. The goal is to use the simplest formulation that meets the requirements for the intended route of administration and dose.

Formulation_Decision_Tree Start Start: Pre-formulation Data (Solubility, Dose, Route) Check_pH Is aqueous solubility > desired dose conc. with pH adjustment (pH < 4)? Start->Check_pH Tier1 Tier 1: Aqueous Acidic Solution (e.g., pH 2-4 with HCl or Citrate Buffer) Check_pH->Tier1 Yes Check_Cosolvent Is solubility in common co-solvents sufficient? Check_pH->Check_Cosolvent No Oral Oral Route Tier1->Oral Generally Safe IV IV Route Tier1->IV Use with caution (check for hemolysis/phlebitis) Tier2 Tier 2: Co-Solvent System (e.g., PEG400, PG, Solutol) Check_Cosolvent->Tier2 Yes Check_Cyclodextrin Does Cyclodextrin (e.g., HP-β-CD) significantly increase solubility? Check_Cosolvent->Check_Cyclodextrin No Tier2->Oral Tier2->IV Select IV-safe excipients Tier3 Tier 3: Cyclodextrin Complex (e.g., 20-40% HP-β-CD in water) Check_Cyclodextrin->Tier3 Yes Check_Lipid Is compound soluble in oils? (For Oral Route Only) Check_Cyclodextrin->Check_Lipid No Tier3->Oral Tier3->IV Tier4 Tier 4: Lipid-Based System (e.g., SEDDS in oil/surfactant) Check_Lipid->Tier4 Yes Tier5 Tier 5: Nanosuspension (Wet-milling or Homogenization) Requires specialized equipment Check_Lipid->Tier5 No Tier4->Oral Tier5->Oral Tier5->IV Fail Formulation Unsuitable Re-evaluate or try next tier

Figure 1. Decision workflow for selecting a formulation strategy.

Tier 1: pH Modification

Rationale: As a weak base (pKa predicted to be > 4 due to the amine and pyridine nitrogen), 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine will form a soluble salt at low pH. This is the simplest approach and should always be evaluated first.

Protocol: Preparation of an Acidic Aqueous Solution

  • Determine the target concentration based on the highest required dose for the animal study.

  • Weigh the required amount of the compound.

  • Add a portion (e.g., 80%) of the final volume of an acidic vehicle (e.g., 0.1 N HCl, citrate buffer pH 3.0, or 5% Dextrose in Water).

  • Vortex or sonicate until the compound is fully dissolved. The solution should be clear and free of particulates.

  • If necessary, adjust the pH using dilute HCl or NaOH, ensuring the pH remains in a range where the compound is soluble.

  • Add the vehicle to reach the final volume.

  • Self-Validation: Let the solution stand for at least 4 hours (and preferably 24 hours) at room temperature and 4°C to check for precipitation. A "kinetic solubility" test, where the acidic stock is diluted into a pH 7.4 buffer (simulating blood), is crucial for predicting in vivo precipitation risk for IV formulations.

Tier 2: Co-Solvent Systems

Rationale: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous vehicle.[7] They are widely used in preclinical studies for both oral and intravenous (IV) administration, though care must be taken to use IV-safe excipients and concentrations.

Protocol: Screening and Preparation of a Co-Solvent Formulation

  • Based on the solubility screen (Table 1), select promising co-solvents (e.g., PEG 400, Propylene Glycol, Solutol® HS 15).

  • Prepare various blends of co-solvents with water or saline. A common starting point for oral dosing is a ternary system such as 10% DMSO / 40% PEG 400 / 50% Water. For IV, systems like 20% Solutol HS 15 in saline are often used.

  • Add the compound to the organic solvent portion first and ensure complete dissolution before adding the aqueous component slowly while vortexing. This technique, adding the "anti-solvent" last, often prevents immediate precipitation.

  • Self-Validation: Visually inspect the final formulation for clarity. Perform the stability check as described in Tier 1. For IV formulations, it is critical to ensure the vehicle itself does not cause hemolysis or local tissue irritation at the planned dose volume.

Data Presentation:

Co-Solvent System (v/v/v)Achieved Concentration (mg/mL)RouteStability (24h, RT)Remarks
10% DMSO / 40% PEG 400 / 50% WaterOralClear / PrecipitateStandard oral screening vehicle.
20% Solutol HS 15 / 80% SalineIV/OralClear / PrecipitateGood for both routes; IV-safe.
30% PEG 400 / 70% (5% D5W)IV/OralClear / PrecipitateCommon parenteral vehicle.
10% Ethanol / 20% PG / 70% WaterOralClear / PrecipitateUse with caution due to ethanol.
Table 2. Example co-solvent systems for evaluation.
Tier 3: Cyclodextrin Complexation

Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have greatly enhanced aqueous solubility.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most commonly used derivative for parenteral formulations due to its safety profile.

Protocol: Formulation with HP-β-CD

  • Prepare a solution of HP-β-CD in water or a suitable buffer (e.g., 20-40% w/v). Warming the solution can aid in dissolving the cyclodextrin.

  • Slowly add the powdered 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine to the CD solution while stirring or sonicating.

  • Allow the mixture to equilibrate for 24 hours under constant agitation to maximize complex formation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved particles.

  • Quantify the drug concentration in the filtrate via HPLC to determine the solubility enhancement.

  • Self-Validation: The formulation should be a clear, particle-free solution. Stability should be assessed as in previous tiers.

Tier 4: Lipid-Based Formulations (Oral Route)

Rationale: For oral administration, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve bioavailability.[9] These systems consist of oils, surfactants, and co-solvents that, upon gentle agitation in aqueous media (like gastrointestinal fluids), spontaneously form fine oil-in-water emulsions, keeping the drug in a solubilized state for absorption.

Protocol: Simple SEDDS Screening

  • Identify a suitable oil (e.g., Miglyol® 812, sesame oil) and surfactant (e.g., Cremophor® EL, Tween® 80) from the pre-formulation screen.

  • Dissolve the compound in the oil phase first.

  • Add the surfactant and a co-surfactant/co-solvent (e.g., Transcutol®, PEG 400) and mix thoroughly. A common starting ratio is 30% oil / 50% surfactant / 20% co-solvent.

  • Self-Validation: Test the self-emulsification properties by adding one drop of the formulation to 100 mL of water in a beaker with gentle stirring. A good SEDDS will rapidly form a clear or bluish-white microemulsion. The formulation should be physically stable with no signs of phase separation or drug precipitation.

Tier 5: Particle Size Reduction (Nanosuspensions)

Rationale: If solubilization strategies fail, increasing the dissolution rate by reducing particle size is a powerful alternative.[3][7] According to the Noyes-Whitney equation, reducing particle size to the nanometer range dramatically increases the surface area, leading to faster dissolution and improved absorption.[3]

Methodology Overview: This is an advanced technique requiring specialized equipment.

  • Milling: A slurry of the compound in an aqueous vehicle containing stabilizers (surfactants and/or polymers) is subjected to high-energy wet-ball milling or high-pressure homogenization.

  • Stabilization: The stabilizers adsorb to the surface of the nanoparticles, preventing them from agglomerating.

  • Characterization: The final nanosuspension must be characterized for particle size distribution (e.g., by dynamic light scattering), physical stability, and dissolution rate. This approach can be suitable for both oral and IV administration.

Final Considerations and Best Practices

  • Tolerability: Always consider the tolerability of the chosen vehicle in the specific animal model and for the intended dosing regimen (single vs. repeat dose). High concentrations of organic co-solvents or surfactants can cause local or systemic toxicity.

  • Route of Administration:

    • Intravenous (IV): Formulations must be sterile, isotonic, and free of particulates. The risk of precipitation upon injection into the bloodstream is a major concern that must be mitigated.

    • Oral (PO): A wider range of excipients can be used. The formulation must be able to overcome solubility and dissolution barriers in the gastrointestinal tract.

  • Documentation: Meticulously document all formulation compositions, preparation methods, and stability assessments. This is critical for reproducibility and interpretation of in vivo study results.

Conclusion

The successful in vivo evaluation of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine is critically dependent on the development of an appropriate formulation. Due to its likely poor aqueous solubility, a systematic and tiered approach is recommended. By starting with a thorough pre-formulation assessment and logically progressing from simple aqueous solutions to more complex systems like co-solvents, cyclodextrin complexes, or nanosuspensions, researchers can identify a robust and effective vehicle. This methodical process maximizes the chances of achieving the necessary systemic exposure to accurately characterize the pharmacological and toxicological profile of this promising compound in animal models.

References

  • BenchChem. (n.d.). Preclinical Development of 1H-pyrrolo[2,3-b]pyridine Drugs: A Comparative Analysis.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Garg, V., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • PubMed. (2025, March 5). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease.
  • ACS Publications. (2022, September 6). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Welcome to the Technical Support Center. 2-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine (also known as 5-amino-2-phenyl-7-azaindole) is a highly valuable scaffold in drug discovery, primarily investigated for its potent inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine (also known as 5-amino-2-phenyl-7-azaindole) is a highly valuable scaffold in drug discovery, primarily investigated for its potent inhibition of fibroblast growth factor receptors (FGFRs) in cancer therapeutics[1].

Synthesizing this electron-deficient, multi-heteroatom core presents unique chemoselectivity and reactivity challenges. This guide is designed for bench scientists and drug development professionals to troubleshoot the two primary synthetic pathways: the De Novo Sonogashira-Cyclization Route and the Late-Stage Suzuki-Miyaura Route .

Synthetic Pathway Overview

SynthesisRoutes Start1 2-Amino-3-iodo-5-nitropyridine + Phenylacetylene Sono Sonogashira Coupling (Pd catalyst, CuI, Base) Start1->Sono AlkyneInt 3-(Phenylethynyl)pyridin-2-amine Intermediate Sono->AlkyneInt Cyclize Cyclization (KOtBu/18-C-6 or TFA/TFAA) AlkyneInt->Cyclize NitroAzaindole 2-Phenyl-5-nitro-1H-pyrrolo [2,3-b]pyridine Cyclize->NitroAzaindole Start2 2-Bromo-5-nitro-1H-pyrrolo [2,3-b]pyridine Suzuki Suzuki-Miyaura Coupling (+ Phenylboronic Acid) Start2->Suzuki Suzuki->NitroAzaindole Reduction Nitro Reduction (Pd/C, H2 or Fe/NH4Cl) NitroAzaindole->Reduction Target 2-Phenyl-1H-pyrrolo[2,3-b] pyridin-5-amine Reduction->Target

Fig 1. Divergent synthetic pathways for 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine.

Troubleshooting FAQs & Mechanistic Insights

Section 1: Sonogashira Coupling & Cyclization (De Novo Route)

Q1: During the Sonogashira coupling of 2-amino-3-iodo-5-nitropyridine with phenylacetylene, I observe a significant amount of a 1,4-diphenylbuta-1,3-diyne byproduct. How can I improve the cross-coupling yield?

  • Root Cause: The byproduct is formed via the Glaser homocoupling of phenylacetylene, a side reaction promoted by Cu(II) species and trace oxygen. The presence of the strongly electron-withdrawing 5-nitro group on the pyridine ring reduces electron density at the C-I bond, slowing down the oxidative addition and transmetalation steps of the cross-coupling cycle. This kinetic delay allows the homocoupling reaction to outcompete the desired cross-coupling.

  • Solution: Ensure rigorous deoxygenation using the freeze-pump-thaw method rather than simple nitrogen sparging. If homocoupling persists, switch to a copper-free Sonogashira protocol using a highly active catalyst like Pd(PPh3​)2​Cl2​ with an amine base to completely eliminate the Cu-mediated Glaser pathway.

Q2: My intermediate 3-(phenylethynyl)pyridin-2-amine refuses to cyclize into the 7-azaindole core using standard base (KOtBu). Why is this happening?

  • Root Cause: Standard base-catalyzed 5-endo-dig cyclizations rely on the nucleophilic attack of the deprotonated amine onto the alkyne[2]. The 5-nitro group strongly withdraws electron density from the 2-amino group via resonance, drastically reducing its nucleophilicity. Consequently, the kinetic barrier for cyclization becomes too high for standard basic conditions.

  • Solution: You must switch your electronic activation strategy. Instead of trying to increase the amine's nucleophilicity, increase the alkyne's electrophilicity. Use an acid-catalyzed approach (e.g., Trifluoroacetic acid/Trifluoroacetic anhydride mixture) which protonates the alkyne, making it highly susceptible to attack even by a deactivated amine[3],[2]. Alternatively, use KOtBu with catalytic 18-crown-6 to sequester potassium ions, generating a "naked," highly reactive tert-butoxide anion[4].

Section 2: Suzuki-Miyaura Route

Q3: When using 2-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine in a Suzuki-Miyaura coupling with phenylboronic acid, I get incomplete conversion and significant protodehalogenation. What is the optimal ligand?

  • Root Cause: The 7-azaindole core can coordinate to the palladium catalyst via its basic pyridine nitrogen, leading to catalyst poisoning or off-cycle resting states. Furthermore, the electron-deficient nature of the 5-nitro-7-azaindole makes the oxidative addition complex prone to protodehalogenation if the subsequent transmetalation step is slow.

  • Solution: Utilize a bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos or SPhos . These ligands promote rapid oxidative addition and transmetalation. Crucially, their massive steric bulk prevents the formation of inactive bis-ligated Pd complexes and sterically hinders unwanted coordination by the azaindole nitrogen.

Section 3: Nitro Reduction

Q4: What is the most reliable method to reduce the 5-nitro group to the 5-amine without damaging the 2-phenyl-7-azaindole core?

  • Root Cause: Catalytic hydrogenation ( Pd/C , H2​ ) is standard but can sometimes lead to partial reduction of the pyrrole ring or hydrogenolysis of the C-N bonds if the pressure/time is not strictly controlled.

  • Solution: Employ Béchamp reduction conditions (Iron powder and Ammonium chloride in EtOH/Water). This single-electron transfer mechanism is highly chemoselective for the nitro group and leaves the aromatic azaindole core completely intact.

Quantitative Data: Cyclization Strategy Comparison

To assist in route selection, the following table summarizes the quantitative performance of various cyclization conditions for 3-alkynyl-2-aminopyridines bearing electron-withdrawing groups (like 5-NO₂).

Cyclization ConditionCatalyst / Reagent SystemTemp (°C)Typical Yield (%)Mechanistic Advantage / Limitation
Base-Catalyzed KOtBu / 18-Crown-66580–9518-C-6 sequesters K⁺, maximizing tBuO− basicity[4]. Fails if the amine is too electron-deficient.
Acid-Catalyzed TFA / TFAA80 (Reflux)60–85Activates the alkyne via protonation. Highly tolerant of electron-withdrawing groups (e.g., 5-NO₂)[3],[2].
Transition Metal CuI or Fe(acac)3​ 100–13070–90 π -Lewis acid coordinates to alkyne, facilitating attack. Often requires microwave irradiation[5].

Self-Validating Experimental Protocol

The following is a highly robust, self-validating methodology for the synthesis of the target molecule using the acid-catalyzed cyclization route, optimized for the deactivated 5-nitro precursor[2].

Step 1: Sonogashira Coupling
  • Reaction: In a rigorously degassed (3x freeze-pump-thaw) Schlenk flask, combine 2-amino-3-iodo-5-nitropyridine (1.0 eq), Pd(PPh3​)4​ (0.05 eq), and CuI (0.10 eq) in anhydrous DMF. Add triethylamine (3.0 eq) and phenylacetylene (1.2 eq). Stir at 60 °C for 4 hours.

  • Self-Validation Check: Run a TLC (Hexane/EtOAc 3:1). The starting material (yellow spot, Rf​≈0.4 ) should disappear, replaced by a new, highly UV-active intermediate spot ( Rf​≈0.6 ). LCMS must confirm the [M+H]+ mass of the 3-(phenylethynyl)pyridin-2-amine intermediate.

  • Workup: Filter through Celite, partition between EtOAc and water, wash organics with brine, dry over Na2​SO4​ , and concentrate.

Step 2: Acid-Catalyzed Cyclization
  • Reaction: Dissolve the crude alkyne intermediate in anhydrous acetonitrile. Add Trifluoroacetic acid (TFA, 1.0 eq) and Trifluoroacetic anhydride (TFAA, 1.3 eq)[3]. Heat the mixture to reflux (80 °C) for 8 hours.

  • Self-Validation Check: Spot the reaction on a TLC plate and observe under 365 nm UV light. 7-Azaindoles are intensely fluorescent compared to their alkynyl precursors. A brilliant blue/green fluorescent spot indicates successful cyclization.

  • Workup: Cool to room temperature, neutralize carefully with saturated aqueous NaHCO3​ until pH 8, extract with EtOAc, and purify via flash chromatography to isolate 2-phenyl-5-nitro-1H-pyrrolo[2,3-b]pyridine.

Step 3: Chemoselective Nitro Reduction
  • Reaction: Suspend the nitro-azaindole in a 4:1 mixture of Ethanol and Water. Add Iron powder (5.0 eq) and Ammonium chloride (5.0 eq). Heat to 80 °C for 2 hours.

  • Self-Validation Check: The reaction mixture will change from a deep yellow/orange (characteristic of the conjugated nitro-aromatic) to a pale/colorless solution. A TLC spot stained with Ninhydrin and heated will turn purple, confirming the presence of the primary 5-amine.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, extract with EtOAc, wash with brine, and evaporate to yield the final 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine .

References

  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity Source: Organic & Biomolecular Chemistry (2013) URL:[Link]

  • One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction Source: Organic Letters (2017) URL:[Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization Source: Molecules / NIH (2018) URL:[Link]

Sources

Optimization

Troubleshooting 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine precipitation in aqueous media

A Guide to Troubleshooting Precipitation in Aqueous Media Welcome to the technical support center for 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine. This guide, developed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Troubleshooting Precipitation in Aqueous Media

Welcome to the technical support center for 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine. This guide, developed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting for precipitation issues encountered when working with this compound in aqueous environments. As Senior Application Scientists, our goal is to provide not just solutions, but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: I've observed unexpected precipitation of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine during my experiment. What are the likely causes?

The precipitation of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine, a member of the 7-azaindole family, is a common issue stemming from its chemical properties.[1][2] The primary drivers of its solubility are pH and the concentration of the solution.

The core structure contains a basic amine group, making its aqueous solubility highly dependent on the pH of the medium.[3][4] In acidic conditions, the amine group is protonated, forming a more polar and, therefore, more water-soluble salt.[5][6] Conversely, as the pH increases and becomes more alkaline, the amine group is deprotonated, leading to a less polar, neutral form of the molecule that is significantly less soluble in water and prone to precipitation.[5]

Another common cause is supersaturation. If the concentration of the compound exceeds its solubility limit under the specific experimental conditions (e.g., temperature, buffer composition), precipitation will occur.[7]

Below is a workflow to diagnose the potential cause of precipitation:

G A Precipitation Observed B Check pH of the Solution A->B C Check Concentration of Compound A->C D Review Temperature Conditions A->D E Analyze Buffer/Media Composition A->E F pH is neutral or alkaline. Likely Cause: Deprotonation of amine. B->F pH > 7 G pH is acidic. Precipitation cause is likely not pH-related. B->G pH < 7 H Concentration exceeds known solubility limits. Likely Cause: Supersaturation. C->H High I Concentration is within limits. Proceed to next check. C->I Low/Moderate J Temperature fluctuations occurred. Likely Cause: Decreased solubility at lower temperatures. D->J Yes K Temperature was stable. Proceed to next check. D->K No L High salt concentration present. Likely Cause: 'Salting out' effect. E->L Yes M Media composition is standard. Consider compound degradation or contamination. E->M No

Figure 1. Diagnostic workflow for precipitation causes.
Q2: How can I effectively redissolve the precipitated compound?

Redissolving precipitated 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine typically involves manipulating the pH or using a co-solvent.

Protocol 1: pH Adjustment to Redissolve Precipitate

  • Isolate a small sample: If possible, take a small, representative aliquot of the solution containing the precipitate.

  • Measure the current pH: Use a calibrated pH meter to determine the pH of the solution.

  • Acidify the solution: Add a dilute acidic solution (e.g., 0.1 M HCl) dropwise while stirring. Monitor the pH continuously.

  • Observe for dissolution: As the pH decreases, the amine group will become protonated, increasing its solubility.[5][6] Continue adding acid until the precipitate redissolves. Note the pH at which dissolution is complete.

  • Caution: Be mindful that excessive pH changes can affect the stability of your compound or other components in your experiment.

Protocol 2: Utilizing Co-solvents

If pH adjustment is not feasible or effective, the use of a water-miscible organic co-solvent can increase solubility.[8][9]

  • Select a co-solvent: Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, or Polyethylene Glycol (PEG).[8][9]

  • Add co-solvent incrementally: To your solution with the precipitate, add the selected co-solvent in small volumes (e.g., 1-5% of the total volume at a time).

  • Mix thoroughly: Ensure the solution is well-mixed after each addition. Gentle warming may aid dissolution but should be done with caution to avoid degradation.

  • Determine the required ratio: Note the minimum amount of co-solvent needed to achieve complete dissolution.

Co-solventTypical Starting ConcentrationNotes
DMSO1-5% (v/v)A powerful solvent, but can have effects on biological assays.
Ethanol5-10% (v/v)Generally well-tolerated in many biological systems.
PEG 40010-20% (v/v)Often used in pharmaceutical formulations to enhance solubility.[9]
Q3: What proactive steps can I take to prevent precipitation in future experiments?

Preventing precipitation is always preferable to troubleshooting after the fact. A systematic approach to your experimental design is key.

  • Maintain an Acidic pH: For aqueous stock solutions, preparing them in a slightly acidic buffer (e.g., pH 4-6) can maintain the protonated, soluble form of the compound. Most simple alkyl amines have pKa values in the range of 9.5 to 11.0.[4] Keeping the pH at least 2 units below the pKa of the amine will ensure it remains predominantly in its protonated, soluble form.

  • Work with Lower Concentrations: Whenever possible, work with concentrations well below the known solubility limit of the compound under your experimental conditions.

  • Utilize Co-solvents from the Start: If you know the compound has low aqueous solubility, prepare your stock solution in a suitable organic solvent (like DMSO) and then dilute it into your aqueous media, ensuring the final concentration of the organic solvent is compatible with your experiment.

  • Temperature Control: Maintain a constant temperature throughout your experiment, as solubility can be temperature-dependent.[10] Avoid storing solutions at low temperatures where solubility is likely to decrease.

  • Filter Sterilization: If sterile filtration is required, use a filter with a low protein-binding membrane (e.g., PVDF) to minimize loss of the compound due to adsorption.

Q4: The precipitation persists. How can I confirm if the precipitate is my compound or a degradation product?

It is crucial to verify the identity of the precipitate, as it may not be the original compound.[11] Degradation or reaction with components in the media can lead to the formation of insoluble byproducts.

Protocol 3: Precipitate Characterization

  • Isolate the Precipitate: Separate the solid material from the liquid by centrifugation or filtration.[10][12]

  • Wash the Precipitate: Wash the isolated solid with cold deionized water to remove any soluble impurities.[12]

  • Dry the Precipitate: Dry the precipitate thoroughly to remove any residual solvent.[11] This can be done under vacuum or in a desiccator.

  • Analyze the Precipitate: Use appropriate analytical techniques to identify the compound.

Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) Purity of the precipitate and retention time comparison with a known standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight of the compound, confirming its identity or identifying degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information to confirm the chemical structure of the precipitate.
X-ray Photoelectron Spectroscopy (XPS) Surface-sensitive elemental analysis to determine which elements are present and their bonding states.[13]

The following workflow can guide your analysis:

G A Isolate and Dry Precipitate B Analyze by HPLC A->B C Single peak matching standard? B->C D Precipitate is the target compound. C->D Yes E Multiple peaks or peak mismatch. C->E No F Analyze by LC-MS E->F G Mass matches target compound? F->G G->D Yes H Mass matches a known degradation product or impurity? G->H No I Precipitate is likely a degradation product or complex. H->I Yes J Further structural analysis needed. Proceed to NMR. H->J No

Figure 2. Workflow for the analytical characterization of the precipitate.

By following these guidelines, you can effectively troubleshoot and prevent precipitation issues with 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine, ensuring the integrity and success of your experiments.

References

  • Vertex AI Search. (n.d.). Solubility and pH of amines.
  • EBSCO. (n.d.). Solvation And Precipitation | Chemistry | Research Starters.
  • Scribd. (n.d.). Precipitate Filtration and Drying Techniques | PDF.
  • Walsh Medical Media. (2025, December 12). Precipitation Reactions and Their Role in Industrial and Laboratory Chemistry.
  • Lubrizol. (n.d.). 21 Analytical Techniques for Identifying Mineral Scales and Deposits.
  • Chemistry LibreTexts. (2022, October 30). 8.2: Precipitation Gravimetry.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?.
  • AAT Bioquest. (2023, March 17). Does pH affect solubility?.
  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.
  • Journal of Pharmaceutical Negative Results. (n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • SpringerLink. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine in DMSO

Welcome to the technical support guide for 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges associated with this compound, particularly in Dimethyl Sulfoxide (DMSO). As a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs) investigated in cancer research, achieving complete solubilization is critical for obtaining accurate and reproducible experimental results.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental reasons behind the solubility issues of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine and the implications for your research.

Q1: Why is 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine often difficult to dissolve, even in a powerful solvent like DMSO?

A: The low solubility of this compound stems from its distinct molecular structure and solid-state properties. Several factors contribute:

  • High Crystallinity: The compound has a reported melting point between 195°C and 198°C.[1] A high melting point often indicates strong intermolecular forces within the crystal lattice. For the compound to dissolve, the solvent must provide enough energy to overcome these forces.

  • Molecular Planarity: The fused pyrrolopyridine core and the phenyl ring create a relatively flat, rigid structure. Such planar molecules can stack efficiently in a solid state, leading to a highly stable crystal structure that resists dissolution.

  • Aromatic and Hydrophobic Nature: The molecule is dominated by aromatic rings (phenyl and the pyrrolopyridine system), making it inherently hydrophobic and limiting its affinity for even polar aprotic solvents like DMSO.[2][3]

DMSO is an excellent starting solvent because it can disrupt many intermolecular forces.[4][5] However, for compounds with particularly high lattice energy, standard room temperature dissolution may be insufficient.

Q2: What are the experimental consequences of incomplete or poor solubilization?

A: Using a solution that is actually a fine suspension or has precipitated can severely compromise your results. The consequences include:

  • Underestimation of Potency: If the compound is not fully dissolved, the actual concentration in your assay will be lower than intended, leading to artificially high IC50 or EC50 values.[6][7]

  • Inaccurate Structure-Activity Relationships (SAR): In drug discovery campaigns, misleading data from solubility issues can lead to the incorrect rejection of potentially valuable pharmacophores.[6]

  • Assay Interference: Undissolved particles can interfere with assay readouts, for example, by scattering light in optical assays or by physically interacting with cells or proteins in a non-specific manner.

Part 2: A Hierarchical Troubleshooting Workflow

We recommend a tiered approach to solubilizing 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine. Start with the simplest method and proceed to more advanced techniques only if necessary. This workflow minimizes the use of harsh conditions or additives that could affect your experimental system.

Solubility_Workflow start Start: 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine (Solid Powder) protocol1 Tier 1: Standard Protocol 100% DMSO at Room Temp Vortex/Agitate start->protocol1 check1 Visually Clear Solution? protocol1->check1 success Success! Proceed with experiment (Prepare dilutions) check1->success Yes protocol2 Tier 2: Enhanced Physical Methods Gentle Heat (30-40°C) Sonication check1->protocol2 No check2 Visually Clear Solution? protocol2->check2 check2->success Yes protocol3 Tier 3: Chemical Modification (Choose one) check2->protocol3 No ph_mod Option A: pH Modification (Acidified DMSO) protocol3->ph_mod For assays tolerant to low pH cosolvent Option B: Co-Solvent System (e.g., DMSO/NMP) protocol3->cosolvent For pH-sensitive assays

Caption: A step-by-step decision tree for solubilizing the target compound.

Tier 1: Standard Dissolution Protocol

This protocol should always be your first attempt.

Objective: To dissolve the compound in 100% DMSO at room temperature. Materials:

  • 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine

  • High-purity, anhydrous DMSO

  • Vortex mixer

  • Calibrated balance and appropriate vial

Procedure:

  • Accurately weigh the desired amount of the compound into a clean, dry glass vial.

  • Add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 10 mM or 20 mM). It is always recommended to prepare a concentrated stock solution.[9]

  • Cap the vial tightly.

  • Vortex the solution vigorously for 2-5 minutes.

  • Visually inspect the solution against a dark background. If the solution is perfectly clear with no visible particles, you have successfully dissolved the compound.

Tier 2: Enhanced Physical Dissolution Methods

If the standard protocol fails, applying energy can help overcome the crystal lattice forces.

Objective: To use gentle heat and/or sonication to aid dissolution.

Procedure:

  • Follow steps 1-3 of the Tier 1 protocol.

  • Heating: Place the vial in a water bath or heating block set to 30-40°C. Do not exceed 40°C to minimize the risk of compound degradation. Intermittently vortex the sample every 5-10 minutes for a total of 30 minutes.

  • Sonication: Alternatively, or in combination with heating, place the vial in a bath sonicator. Sonicate for 15-30 minutes, checking for dissolution periodically.

  • Allow the solution to cool to room temperature.

  • Visually inspect the solution. If it remains clear upon cooling, the compound is dissolved.

Tier 3: Chemical and Formulation Strategies

If physical methods are insufficient, modifying the solvent system is the next logical step.

The amine group on the pyrrolopyridine ring is basic and can be protonated to form a more soluble salt.[10][11] Aromatic amines typically become more water-soluble at a pH below 4-5.[10] This principle can be applied to the DMSO stock.

pH_Solubilization cluster_0 Low pH Environment (H+) Compound_insoluble R-NH₂ (Neutral Amine) Poorly Soluble Compound_soluble R-NH₃⁺ (Protonated Salt) More Soluble Compound_insoluble->Compound_soluble + H⁺ Compound_soluble->Compound_insoluble - H⁺

Caption: Equilibrium shift towards the more soluble protonated form in acidic conditions.

Protocol: Preparation of an Acidified DMSO Stock

  • Prepare a stock solution of 1 M HCl in anhydrous ethanol or isopropanol.

  • Weigh the 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine into a vial.

  • Add the primary volume of DMSO (e.g., 98% of the final volume).

  • While vortexing, add a small volume of the acidic solution dropwise (e.g., 1-2 molar equivalents relative to the compound) until the compound dissolves.

  • Crucial: Ensure the final concentration of acid and co-solvent is compatible with your assay and run a parallel vehicle control.

Using a mixture of solvents can significantly improve solubility by creating a more favorable environment for the solute.[8][12][13] Co-solvents can be used to prepare a highly concentrated stock that is then diluted into the final assay buffer.

Recommended Co-solvents:

  • N-Methyl-2-pyrrolidone (NMP): A powerful, water-miscible solvent often used for poorly soluble compounds.[14]

  • Dimethylacetamide (DMA): Similar properties to DMSO and NMP.

  • Polyethylene Glycol 400 (PEG-400): A less aggressive, viscous co-solvent that can improve solubility and is often well-tolerated in biological systems.[14]

Co-Solvent SystemRatio (DMSO:Co-Solvent)Key AdvantagesConsiderations
DMSO:NMP 1:1 or 3:1High solubilizing power for highly crystalline compounds.NMP can be more aggressive towards certain plastics and biological systems. Always check assay compatibility.
DMSO:PEG-400 1:1 or 3:1Generally lower cytotoxicity than NMP/DMA. Can help maintain solubility upon aqueous dilution.Higher viscosity can make pipetting challenging. May not be as powerful as NMP for very difficult compounds.

Protocol: Using a Co-Solvent System

  • Decide on the co-solvent and ratio you wish to test (e.g., 1:1 DMSO:NMP).

  • Weigh the compound into a vial.

  • Add the appropriate volumes of DMSO and the chosen co-solvent.

  • Vortex vigorously. If needed, apply the enhanced physical methods from Tier 2 (gentle heat/sonication).

  • Once dissolved, this mixed-solvent stock can be used for serial dilutions.

Part 3: Best Practices for Assay Preparation

Q3: How should I dilute my DMSO stock into aqueous assay buffer to prevent precipitation?

A: The dilution step is as critical as the initial dissolution. Precipitates often form when a compound-saturated DMSO stock is introduced to an aqueous environment where its solubility is much lower.

  • Direct Dilution: It is preferable to add the DMSO stock directly to the final assay media rather than performing intermediate dilutions in a purely aqueous solution.[8] The proteins, lipids, and other components in assay media can help maintain the compound's solubility.

  • Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing. Pipette up and down or vortex immediately to disperse the compound quickly, preventing localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically ≤0.5%. High concentrations of DMSO can have independent biological effects.[4] Always include a vehicle control with the same final concentration of DMSO (and any co-solvents) in your experiment.

Q4: How can I be certain my compound is fully dissolved?

A: Visual inspection is the first and most important check. A true solution will be perfectly clear and transparent, with no visible particles, cloudiness, or "swirls" when agitated. For rigorous confirmation, especially during method development, you can filter the solution through a 0.22 µm syringe filter. If the concentration of the filtrate (measured by HPLC-UV) is the same as the intended concentration, the compound was fully dissolved. Any loss in concentration indicates that undissolved material was removed by the filter.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • University of Calgary. (n.d.). Chapter 22 Notes - Amines. Retrieved from University of Calgary Chemistry website. [Link]

  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. [Link]

  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide. [Link]

  • Ho, H., & Hart, A. C. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Chemical Neuroscience, 2(11), 639-644. [Link]

  • Doc Brown's Chemistry. (n.d.). Solubility and pH of amines. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from Wikipedia. [Link]

  • Sours, K. M., et al. (2020). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. The Journal of Physical Chemistry B, 124(27), 5630-5637. [Link]

  • Montana, S. J., et al. (2014). Clustering and Solvation of Cobalt Nanostructures in Dimethyl Sulfoxide. The Journal of Physical Chemistry C, 118(41), 24023-24032. [Link]

  • Bebis, K., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(11), 13391-13404. [Link]

  • LibreTexts Chemistry. (2020, August 26). 21.4: Acidity and Basicity of Amines. [Link]

  • Zhang, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2529-2553. [Link]

  • Sharma, D., & Saini, A. (2017). Improving solubility via structural modification. ResearchGate. [Link]

  • Yadav, P. S., et al. (2021). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences and Research, 13(1), 35-41. [Link]

  • Wasvary, J. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. [Link]

Sources

Optimization

Technical Support Center: Chromatographic Purification of 2-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic bottlenecks associated with isolating 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic bottlenecks associated with isolating 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine .

This molecule presents a "perfect storm" of purification challenges: a highly basic primary amine at the C5 position, a hydrogen-bond donating pyrrole ring, and a basic pyridine nitrogen. These structural features lead to severe secondary interactions with stationary phases, resulting in peak tailing, poor resolution, and low recovery. This guide breaks down the causality behind these interactions and provides field-proven, self-validating protocols to ensure high-purity isolation.

Part 1: Molecular Profiling & Causality

To optimize purification, we must first map the chemical properties of the analyte to its chromatographic behavior. The primary failure mode in purifying this compound is irreversible adsorption to acidic silanol groups on the silica matrix.

G Molecule 2-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine Feature1 Basic Amine & Pyridine N Molecule->Feature1 Feature2 Pyrrole NH (H-Bond Donor) Molecule->Feature2 Challenge1 Strong Silanol Interaction Feature1->Challenge1 Feature2->Challenge1 Challenge2 Peak Tailing & Low Recovery Challenge1->Challenge2 Solution1 Add TEA / NH4OH Modifier Challenge2->Solution1 Solution2 Use Type-B / Amine-Capped Silica Challenge2->Solution2

Logical mapping of molecular features to chromatographic troubleshooting strategies.

Part 2: Troubleshooting FAQs

Q1: Why does my compound exhibit severe peak tailing and irreversible adsorption on standard silica gel? A: The root cause is the interaction between the basic nitrogen atoms of the pyrrolo[2,3-b]pyridine core (and the C5 primary amine) with the acidic silanol (Si-OH) groups on the silica surface. Older "Type-A" silica columns contain metal impurities that increase silanol acidity, turning them into strong cation-exchange sites[1]. Because your target is highly basic, it protonates and binds tightly to these anionic silanols, causing slow desorption and tailing. The Fix: Transition to ultra-pure "Type-B" silica, which has a significantly less acidic surface[1]. Furthermore, you must add a competitive base, such as 0.1–0.2% triethylamine (TEA) or ammonium hydroxide, to the mobile phase[2]. TEA acts as a "silanol suppressor"; it associates with the anionic silanols, masking them and preventing your target analyte from binding[3].

Q2: How does Triethylamine (TEA) affect retention time in Reverse Phase Liquid Chromatography (RPLC)? A: In RPLC, unreacted silanols on C18 columns (even end-capped ones) can still cause secondary interactions. Adding TEA reduces the retention time of basic compounds by outcompeting them for these active silanol sites[4]. Additionally, under acidic conditions, TEA protonates to form triethylammonium cations. These cations can act as ion-pairing agents, interacting with the nonpolar stationary phase and altering the spatial selectivity of the column, which is particularly useful for separating closely related structural isomers[5][4].

Q3: For Preparative HPLC, should I purify this compound under acidic or basic conditions? A: This depends on your column chemistry and recovery strategy:

  • Acidic pH (e.g., 0.1% Formic Acid, pH ~2.7): The amine and pyridine nitrogens will be fully protonated. The molecule becomes highly polar, requiring a highly aqueous gradient or an AQ-type C18 column to retain it. You may still experience tailing unless an ion-pairing agent is used.

  • Basic pH (e.g., 0.1% NH4OH, pH ~10.0): The molecule remains in its neutral free-base form, maximizing hydrophobic interaction with the C18 phase and yielding sharp peaks. However, standard silica-based C18 columns will dissolve at this pH. You must use a high-pH tolerant hybrid silica column.

PrepWorkflow Start Crude Mixture pH_Check Assess Analyte pKa Start->pH_Check Low_pH Low pH (< 3.0) Analyte Protonated pH_Check->Low_pH High_pH High pH (> 9.0) Analyte Neutral pH_Check->High_pH C18_Aq AQ-C18 + Ion Pairing (TEAA) Low_pH->C18_Aq C18_Basic Hybrid C18 (High pH Tolerant) High_pH->C18_Basic Elution Fraction Collection & Lyophilization C18_Aq->Elution C18_Basic->Elution

Decision tree for Preparative RP-HPLC pH optimization based on analyte ionization.

Part 3: Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine across different stationary and mobile phases.

Chromatographic ModeStationary PhaseMobile Phase AdditiveAnalyte StateExpected Peak ShapeRecovery
Normal Phase (NP)Unbonded Silica (Type-A)NoneCationic/BoundSevere Tailing< 50%
Normal Phase (NP)Unbonded Silica (Type-B)0.1% TEANeutralSharp> 90%
Reverse Phase (RP)C18 (Standard)0.1% Formic Acid (pH ~2.7)ProtonatedModerate Tailing~ 80%
Reverse Phase (RP)C18 (End-capped)10 mM TEAA (pH ~6.0)Ion-pairedSharp> 95%
Reverse Phase (RP)Hybrid C180.1% NH4OH (pH ~10.0)Free BaseSharp> 95%
Part 4: Self-Validating Experimental Protocols

A robust protocol must verify its own success at each critical juncture. Follow these methodologies to ensure high-yield purification.

Protocol A: Optimized Normal-Phase Flash Chromatography

Objective: Purify multi-gram quantities of crude 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine using amine-modified normal phase chromatography.

  • Mobile Phase Preparation & Baseline Verification

    • Action: Prepare a solvent system of Dichloromethane (DCM) and Methanol (MeOH). Add 0.1% v/v Triethylamine (TEA) to both the A (DCM) and B (MeOH) lines.

    • Validation Check: Pump the 95:5 DCM/MeOH mixture through the column for 3 column volumes (CV). Monitor the UV baseline at 254 nm. A drifting baseline indicates incomplete column equilibration with the TEA modifier. Do not proceed until ΔmAU/min < 1.0.

  • Dry Loading

    • Action: Dissolve the crude mixture in a minimum amount of THF or MeOH. Add Celite 545 (1:2 w/w ratio to crude mass) and evaporate the solvent completely under reduced pressure.

    • Validation Check: Ensure the resulting powder is completely free-flowing. Clumping indicates residual solvent, which will cause severe band broadening and peak fronting during elution.

  • Gradient Elution

    • Action: Run a shallow gradient from 0% to 10% MeOH in DCM (with constant 0.1% TEA) over 15 CVs.

    • Validation Check: The target amine should elute between 4-6% MeOH. If the compound elutes immediately, the initial solvent strength is too high; if it streaks across multiple fractions, increase the TEA concentration to 0.2%.

Protocol B: pH-Optimized Preparative RP-HPLC

Objective: Achieve >99% purity for biological assay testing using high-pH reverse phase chromatography.

  • Column Selection & Buffer Prep

    • Action: Select a high-pH tolerant Hybrid C18 column (e.g., Waters XBridge or Phenomenex Gemini). Prepare Mobile Phase A: Water + 0.1% NH₄OH (pH ~10.0) and Mobile Phase B: Acetonitrile + 0.1% NH₄OH.

    • Validation Check: Measure the pH of Mobile Phase A before use. It must be strictly between 9.8 and 10.2 to ensure the primary amine (pKa ~7-8) is fully deprotonated.

  • Analytical Scale-Down Run

    • Action: Inject 5 µL of a 1 mg/mL sample onto an analytical column of the exact same chemistry. Run a 5–95% B gradient over 10 minutes.

    • Validation Check: Calculate the USP Tailing Factor ( Tf​ ). If Tf​>1.5 , the column may have degraded or the pH is insufficient. Do not scale up until Tf​≤1.2 .

  • Preparative Injection & Recovery

    • Action: Scale up the injection volume proportionally to the preparative column volume. Collect fractions based on mass-directed triggering (target m/z : 210.10 [M+H]+ ).

    • Validation Check: Lyophilize the fractions immediately. Do not use rotary evaporation with high heat, as primary amines are susceptible to oxidation in basic aqueous solutions over prolonged periods.

Part 5: References
  • HPLC Tech Tip: Peak Tailing of Basic Analytes Phenomenex URL: [Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC Pharma Growth Hub URL: [Link]

  • What's Happening to My Column? LCGC International - Chromatography Online URL: [Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials URL:[Link]

  • Successful flash chromatography Biotage URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Introduction Welcome to the Technical Support Center for 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine. This guide is designed for drug development professionals and synthetic chemists handling this sensitive 7-azaindole der...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction Welcome to the Technical Support Center for 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine. This guide is designed for drug development professionals and synthetic chemists handling this sensitive 7-azaindole derivative. Due to its specific structural vulnerabilities, improper storage can lead to rapid degradation, compromising downstream biological assays and synthetic yields.

Section 1: Mechanistic Troubleshooting (FAQs)

Q: Why does 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine degrade so rapidly when left on the benchtop? A: The degradation is primarily driven by the susceptibility of the C-5 primary amine and the electron-rich pyrrole ring to atmospheric oxygen and photo-oxidation. While the compound is highly valued as a potent fibroblast growth factor receptor (FGFR) inhibitor (1)[1], its primary amine group is highly vulnerable to oxidation, easily forming N-oxides or azo dimers when exposed to ambient air and light (2)[2]. The fused pyrrolo-pyridine system creates a push-pull electronic environment that stabilizes the molecule overall but leaves the exocyclic amine exposed to electrophilic attack by reactive oxygen species (ROS).

Q: How does moisture affect the stability of this 7-azaindole derivative? A: Amines are inherently hygroscopic. When 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine absorbs moisture from the environment, it creates a microscopic aqueous layer around the crystal lattice. This not only risks hydrolytic degradation of any trace impurities but also acts as a solvent micro-environment that drastically accelerates oxidative reactions and the formation of undesirable byproducts (3)[3].

MechanisticDegradation API 2-phenyl-1H-pyrrolo[2,3-b] pyridin-5-amine O2 Atmospheric Oxygen API->O2 Light UV/Vis Light API->Light Moisture Moisture (H2O) API->Moisture Deg1 Amine Oxidation (N-Oxides / Azo Dimers) O2->Deg1 Electron Transfer Deg2 Pyrrole Ring Photo-oxidation Light->Deg2 Radical Formation Deg3 Hygroscopic Swelling & Accelerated Degradation Moisture->Deg3 Hydrolysis/Catalysis

Diagram 1: Primary degradation pathways of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine.

Section 2: Storage & Handling Protocols

Self-Validating Storage Workflow To ensure the integrity of the API, we recommend a strict inert-atmosphere aliquoting protocol. This system is self-validating: by taking a baseline LC-MS reading of the bulk powder before aliquoting, you establish a reference purity. Subsequent aliquots are tested immediately prior to use. If the purity deviates by >0.5% from the baseline, the storage seal was compromised, providing an immediate, objective go/no-go decision for your experiments.

Step-by-Step Methodology:

  • Baseline Analysis: Run a baseline LC-MS and ¹H-NMR on the bulk API immediately upon receipt. Record the Area Under the Curve (AUC) for the parent peak.

  • Inert Preparation: Transfer the bulk API into an inert atmosphere glove box purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).

  • Aliquoting: Weigh the required single-use amounts into pre-dried, amber glass vials. Amber glass is critical to prevent UV-induced radical formation.

  • Inert Gas Overlay: Even within the glove box, gently overlay the solid with a direct stream of Argon before capping to displace any residual micro-pockets of air.

  • Sealing: Seal the vials tightly using PTFE-lined solid caps. Caution: Do not use rubber septa, as they are permeable to oxygen over long-term storage.

  • Secondary Containment: Place the sealed vials into a light-opaque Mylar bag containing indicating silica gel desiccants. Vacuum seal the bag.

  • Temperature Control: Store the sealed bags at -20°C or -80°C. Lower temperatures exponentially decrease the kinetic rate of oxidative degradation, a mandatory practice for unstable amines undergoing formal stability programs (4)[4].

StorageWorkflow Start 1. Baseline LC-MS GloveBox 2. Argon Glove Box (<1 ppm O2/H2O) Start->GloveBox Aliquoting 3. Aliquot into Amber Vials GloveBox->Aliquoting Purge 4. Argon Overlay & PTFE Cap Aliquoting->Purge Secondary 5. Vacuum Seal with Desiccant Purge->Secondary Store 6. Store at -20°C to -80°C Secondary->Store Validate 7. Validate Prior to Use Store->Validate

Diagram 2: Self-validating inert storage workflow for sensitive amine APIs.

Section 3: Analytical Validation & Quantitative Data

Q: How do I analytically verify that my stored API hasn't degraded? A: Implement a formal stability program using LC-MS and ¹H-NMR. In the NMR spectra, look for the broadening or disappearance of the primary amine protons (typically around ~5.0 ppm in DMSO-d6). In LC-MS, monitor for the appearance of M+16 or M+32 peaks, which are direct indicators of N-oxidation at the amine or pyridine nitrogen.

Table 1: Accelerated Stability Data & Storage Condition Comparison

Storage ConditionAtmosphereContainer Type30-Day Purity (LC-MS)6-Month Purity (LC-MS)Primary Degradant Observed
Ambient (25°C)AirClear Glass92.4%78.1%N-Oxide (M+16), Azo Dimer
4°CAirAmber Glass97.8%89.5%N-Oxide (M+16)
-20°CArgonAmber Glass99.9%99.5%Trace N-Oxide
-80°CArgonVacuum Mylar + Desiccant99.9%99.9%None detected

Note: Quantitative data reflects simulated accelerated stability testing models for highly susceptible amine-containing APIs.

References
  • EvitaChem. "2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine - Product Introduction." evitachem.com.
  • Sigma-Aldrich. "Active Pharmaceutical Ingredient (API)
  • Diplomata Comercial. "Amine Storage Conditions: Essential Guidelines for Safety.
  • National Institutes of Health (PMC). "Risk-Based Approach for Defining Retest Dates for Active Pharmaceutical Ingredients and Excipients." nih.gov.

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine

This technical guide provides in-depth troubleshooting strategies for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered with 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine. As a basic com...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides in-depth troubleshooting strategies for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered with 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine. As a basic compound, this analyte is prone to secondary interactions with the stationary phase, leading to asymmetrical peaks that can compromise the accuracy and reproducibility of your analytical results.[1][2] This guide is designed for researchers, scientists, and drug development professionals to systematically diagnose and resolve these common chromatographic challenges.

Understanding the Problem: Why Does 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine Exhibit Peak Tailing?

The primary cause of peak tailing for basic compounds like 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine in reverse-phase HPLC is secondary interactions with residual silanol groups on the silica-based stationary phase.[2][3][4] These silanol groups (Si-OH) are acidic and can interact with the basic amine functional group of the analyte, causing a portion of the analyte molecules to be retained longer than the primary hydrophobic interaction, resulting in a "tailing" effect on the peak.[3][5]

The structure of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine, containing a primary amine, makes it particularly susceptible to these interactions. The extent of this issue is highly dependent on the pH of the mobile phase relative to the pKa of the analyte and the silanol groups.[1][5]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section provides a systematic, question-and-answer approach to troubleshooting peak tailing for 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine, progressing from simple adjustments to more advanced solutions.

Q1: My peak for 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine is tailing. What is the first thing I should check?

A1: Mobile Phase pH and Analyte pKa.

The most critical factor influencing the peak shape of an ionizable compound is the mobile phase pH.[6][7][8] The goal is to ensure the analyte is in a single, consistent ionic state.

  • The "2 pH Unit Rule": For robust methods, the mobile phase pH should be at least 2 units away from the analyte's pKa.[9][10] While the specific pKa of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine is not readily published, related 7-azaindole structures have pKa values for the pyridine nitrogen around 4-5. The primary amine will have a higher pKa, likely in the range of 8-9.

  • Low pH Approach (Recommended First Step): Lowering the mobile phase pH to ≤ 3 protonates the residual silanol groups on the stationary phase, minimizing their ability to interact with the positively charged analyte.[3][5][11] This is often the most effective initial step to reduce peak tailing for basic compounds.[3][11]

  • High pH Approach: Alternatively, a high pH mobile phase (e.g., pH > 10, if the column is stable) will deprotonate the analyte's amine group, making it neutral and reducing ionic interactions. However, high pH can degrade traditional silica columns.[1]

Experimental Protocol: Mobile Phase pH Adjustment

  • Initial Condition: Your current method exhibiting peak tailing.

  • Step 1 (Low pH): Prepare a mobile phase with a pH of 2.5-3.0 using a suitable buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water/acetonitrile).[9][11]

  • Step 2 (Equilibration): Equilibrate the column with at least 10-20 column volumes of the new mobile phase.

  • Step 3 (Injection): Inject your sample of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine.

  • Step 4 (Evaluation): Compare the peak symmetry to your initial condition.

Q2: I've adjusted the mobile phase pH, but the peak tailing persists. What's my next step?

A2: Evaluate Your HPLC Column and Consider Alternatives.

Not all C18 columns are created equal. The type and quality of the stationary phase play a significant role in minimizing secondary interactions.[2]

  • End-Capped Columns: Modern HPLC columns are often "end-capped," a process that chemically derivatizes many of the residual silanol groups to reduce their activity.[3][11] If you are not already using one, switching to a high-quality, end-capped column can significantly improve peak shape for basic analytes.[11]

  • Base-Deactivated Silica (BDS) Columns: These columns are specifically designed to minimize interactions with basic compounds and are an excellent choice for this type of analysis.[11]

  • Alternative Stationary Phases: If peak tailing remains an issue, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity and reduced silanol interactions.[1]

  • Column Contamination and Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[4] If the column is old or has been used with harsh conditions, replacement may be necessary. A partially blocked inlet frit can also cause peak distortion.[12]

Troubleshooting Flowchart: Column Issues

start Persistent Peak Tailing check_column_type Is the column end-capped or base-deactivated? start->check_column_type switch_column Switch to a modern, high-purity, end-capped or BDS column. check_column_type->switch_column No check_column_age Is the column old or heavily used? check_column_type->check_column_age Yes end_good Peak Shape Improved switch_column->end_good replace_column Replace the column. check_column_age->replace_column Yes check_frit Suspect a blocked frit? check_column_age->check_frit No replace_column->end_good backflush Backflush the column (if permissible by manufacturer). check_frit->backflush Yes end_bad Issue Persists check_frit->end_bad No backflush->end_good start Peak Tailing Observed for 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine mobile_phase 1. Optimize Mobile Phase pH (Low pH: 2.5-3.0) start->mobile_phase column 2. Evaluate Column (Use end-capped/BDS column) mobile_phase->column Issue Persists additives 3. Consider Mobile Phase Additives (Competing base or ion-pairing agent) column->additives Issue Persists sample_prep 4. Check Sample Prep & Injection (Dilute sample, match solvent) additives->sample_prep Issue Persists system_check 5. Inspect HPLC System (Minimize dead volume, check for leaks) sample_prep->system_check Issue Persists resolved Symmetrical Peak Achieved system_check->resolved Issue Resolved

Caption: A stepwise approach to resolving HPLC peak tailing.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Various Authors. (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. Retrieved from [Link]

  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]

  • Technology Networks. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Labcompare. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Separation Science. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

Sources

Troubleshooting

Reducing background fluorescence in 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine assays

Technical Support Center: Mitigating Intrinsic Fluorescence in 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine Assays Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter assay i...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Mitigating Intrinsic Fluorescence in 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter assay interference when screening highly conjugated small molecules. This guide is specifically engineered for researchers and drug development professionals utilizing 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine. While this compound is a highly potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs)[1], its structural scaffold presents significant optical challenges in standard biochemical assays.

Below is a comprehensive troubleshooting guide designed to help you understand the causality of this interference and implement self-validating experimental workflows to bypass it.

Section 1: Mechanistic FAQs (The Causality of Background Noise)

Q1: Why does 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine produce such high background in my kinase assays? A: The root cause lies in the compound's chemical structure. It features a planar, fused bicyclic pyrrolopyridine (7-azaindole) core coupled with a phenyl ring. This extended π-conjugated system acts as a fluorophore, absorbing strongly in the UV range (280–340 nm) and emitting broadly in the blue region (350–450 nm)[2]. If your assay utilizes standard blue-emitting fluorophores (e.g., coumarin-based ATP analogs or Hoechst dyes), the compound's intrinsic emission will overlap with the assay signal. This artificially inflates the readout, masking true target inhibition and causing false negatives[3].

Q2: How does this compound interact with FGFR, and why is biochemical validation so critical? A: The compound acts as an ATP-competitive inhibitor, binding directly to the active site of the FGFR kinase domain[1]. This prevents receptor autophosphorylation and halts downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, which are essential for tumor proliferation[1]. Accurate biochemical IC50 determination is required to validate this mechanism, making the mitigation of fluorescence interference a critical hurdle.

FGFR signaling pathway and the inhibitory mechanism of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine.

Section 2: Strategic Assay Redesign

Q3: What is the most robust assay format to bypass this compound's autofluorescence? A: Time-Resolved Fluorescence Energy Transfer (TR-FRET), such as HTRF or LANCE assays, is the gold standard for evaluating kinase binding affinities while avoiding compound autofluorescence[4]. The intrinsic fluorescence of the pyrrolopyridine scaffold is "prompt," meaning its excited state decays within nanoseconds. TR-FRET utilizes lanthanide chelates (like Europium or Terbium) which have exceptionally long emission half-lives (milliseconds). By introducing a temporal delay (e.g., 50–100 µs) between excitation and signal integration, the compound's background fluorescence completely dissipates, leaving only the specific assay signal.

Q4: If I cannot use TR-FRET, how can I modify my standard prompt fluorescence assay? A: You must implement Wavelength Shifting (Red-Shifting). Because the pyrrolopyridine core emits primarily in the blue spectrum (<450 nm)[2], shifting your assay to use red or near-infrared (NIR) fluorophores (e.g., Alexa Fluor 647, Cy5, or Bodipy TR) moves the detection window far beyond the compound's emission spectrum[5]. Additionally, ensure your excitation wavelength is >500 nm to prevent incidental excitation of the compound.

Decision logic for mitigating pyrrolopyridine autofluorescence in biochemical screening assays.

Section 3: Comparative Data Analysis

To illustrate the necessity of assay optimization, the table below summarizes the expected performance metrics when screening 10 µM of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine across different fluorescent formats.

Assay FormatExcitation / Emission (nm)Background Signal (RFU)*Signal-to-Background (S/B)Z'-FactorViability for this Compound
Prompt Fluorescence (Coumarin) 340 / 45045,0001.2< 0Unusable (Severe Interference)
Red-Shifted Prompt (Alexa 647) 640 / 6651,2008.50.65Good (Bypasses Emission)
TR-FRET (Europium/XL665) 337 / 66525025.00.88Excellent (Temporal Gating)

*Simulated relative fluorescence units (RFU) demonstrating the impact of intrinsic emission overlap.

Section 4: Experimental Methodology

Step-by-Step Protocol: Self-Validating TR-FRET FGFR Kinase Assay This protocol establishes a self-validating system by incorporating a "compound-only" control plate to mathematically verify that all intrinsic fluorescence has been gated out temporally.

Step 1: Reagent Preparation

  • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Dilute 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine in 100% DMSO to a 100X stock, then perform a 3-fold serial dilution to generate a dose-response curve.

Step 2: Kinase Reaction Assembly (in low-volume 384-well black plates)

  • Add 2.5 µL of recombinant FGFR1 kinase (at your predetermined EC80 concentration) to the assay wells.

  • Add 50 nL of the compound dilution series (final DMSO concentration 0.5%).

  • Incubate for 15 minutes at room temperature to allow equilibrium binding to the kinase domain.

  • Initiate the reaction by adding 2.5 µL of a substrate mix containing biotinylated poly-GAT (1 µM) and ATP (at the apparent Km).

Step 3: Reaction Termination and Detection

  • After 60 minutes, stop the reaction by adding 5 µL of Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Europium-labeled anti-phosphotyrosine antibody (Donor), and Streptavidin-XL665 (Acceptor).

Step 4: Time-Resolved Measurement

  • Incubate the plate in the dark for 1 hour at room temperature.

  • Read the plate on a TRF-compatible microplate reader (e.g., PHERAstar or EnVision).

  • Critical Settings: Excitation at 320 nm or 337 nm (laser). Delay time: 50 µs. Integration time: 400 µs.

  • Measure emission at 620 nm (Europium) and 665 nm (XL665).

Step 5: Data Processing (Self-Validation)

  • Calculate the FRET ratio: (Emission 665 nm / Emission 620 nm) × 10,000.

  • Validation Check: Verify the compound-only control wells (Compound + Detection Reagents, no Kinase) show a baseline ratio identical to the DMSO-only negative control. This confirms the 50 µs delay time successfully eliminated the pyrrolopyridine background.

References

  • 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine - EvitaChem: Product Introduction.EvitaChem.
  • Background in Fluorescence Imaging | Thermo Fisher Scientific - US.Thermo Fisher Scientific.
  • Small-molecule fluorescent probes and their design.RSC Publishing.
  • Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulter
  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis.NIH / PMC.

Sources

Optimization

Optimizing reaction temperature for 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine amidation

Welcome to the dedicated technical support guide for the amidation of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the amidation of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile 7-azaindole scaffold. The primary amine at the C-5 position offers a key handle for derivatization, but achieving high yields and purity during amidation requires careful control of reaction parameters, especially temperature. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate common challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) on Temperature Optimization

Question 1: What is a good starting temperature for the amidation of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine?

Answer: For most standard amide coupling reactions involving a carboxylic acid, a coupling reagent, and your 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine substrate, a starting temperature of room temperature (20-25 °C) is highly recommended.

Causality: The initial activation of the carboxylic acid by coupling reagents (e.g., EDC, HATU) is typically efficient at ambient temperature. This initial phase is critical, as adding the amine too early or at too high a temperature can lead to competitive side reactions. The 5-amino group on the 7-azaindole core is a reasonably good nucleophile, and many couplings proceed smoothly without the need for initial heating. Starting at room temperature provides a gentle baseline condition that minimizes the risk of thermal degradation of sensitive reagents or intermediates while allowing for a clear assessment of the reaction's intrinsic rate. If progress is slow, temperature can then be used as a strategic variable for optimization.[1]

Question 2: My reaction is very sluggish at room temperature with significant starting material remaining after several hours. Should I heat the reaction? If so, to what temperature?

Answer: Yes, if the reaction shows little to no progress at room temperature after 4-6 hours (as monitored by TLC or LC-MS), gentle heating is the logical next step.

A systematic approach is recommended:

  • Initial Increase: Raise the temperature to 40-60 °C .[1][2] This range often provides a sufficient kinetic boost to overcome the activation energy barrier for amide bond formation without introducing significant thermal side reactions.[3]

  • Monitor Progress: Continue to monitor the reaction every 2-4 hours. A successful reaction should show a marked increase in product formation.

  • Further Increase (with caution): If the reaction is still slow, the temperature can be increased further, for instance, to the reflux temperature of the solvent (e.g., ~80 °C for THF, ~110 °C for Toluene). However, higher temperatures increase the risk of side reactions and should be considered carefully (see Troubleshooting section). Some direct amidation methods may even benefit from higher boiling point solvents like p-cymene to drive the reaction.[4]

Causality: The rate of a chemical reaction is governed by the Arrhenius equation, which indicates an exponential relationship between temperature and the rate constant. By increasing the temperature, you provide more thermal energy to the reacting molecules, increasing the frequency and energy of collisions, thus accelerating the rate of the desired nucleophilic attack by the amine on the activated carboxylic acid intermediate.[2]

Troubleshooting Guide: Temperature-Related Issues

Question 3: I heated my reaction to increase the rate, but now I see multiple new spots on my TLC/LC-MS. What is happening?

Answer: The appearance of multiple side products upon heating is a classic sign that the increased thermal energy is enabling undesired reaction pathways. For this specific scaffold and reaction type, several side reactions are possible.

Common Side Reactions and Solutions:

Side Product/Issue Plausible Cause (Temperature-Related) Recommended Solution
N-Acylurea Formation When using carbodiimide coupling reagents (e.g., DCC, EDC), the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct. This rearrangement is accelerated by heat.1. Add an Activator: Incorporate an additive like HOBt or Oxyma Pure from the start. These agents trap the O-acylisourea to form an active ester, which is more reactive towards the amine and less prone to rearrangement.[1] 2. Lower the Temperature: If an activator is already in use, reduce the temperature to the lowest point where a reasonable reaction rate is observed.
Epimerization/Racemization If your carboxylic acid partner contains a chiral center (e.g., an amino acid), higher temperatures can promote the deprotonation and reprotonation of the alpha-proton of the activated acid, leading to a loss of stereochemical integrity.[5]1. Change Coupling Reagent: Switch to a reagent known to suppress racemization, such as COMU or HATU.[1] 2. Lower the Temperature: Run the reaction at a lower temperature (0 °C to room temperature) for a longer duration.
Reagent/Product Decomposition The 7-azaindole core is generally stable, but some complex coupling reagents or the final amide product may not be stable to prolonged heating, especially in the presence of acids or bases.1. Perform a Stability Test: Heat a small sample of your starting materials and (if available) your final product in the reaction solvent to the target temperature to check for degradation. 2. Limit Reaction Time: Do not heat for longer than necessary. Once the reaction has reached a plateau (as determined by monitoring), work it up promptly.
Reaction with Solvent (e.g., DMF) If using DMF as a solvent, it can decompose at higher temperatures, especially in the presence of a base, to form dimethylamine. This can then react with your activated carboxylic acid to form a dimethylamide byproduct.[6]1. Use a More Stable Solvent: Consider switching to a more thermally stable polar aprotic solvent like DMAc or NMP. 2. Purify Solvent: Ensure your DMF is high quality and free from dimethylamine contamination.[6]

Question 4: My reaction worked at a small scale, but when I scaled up, it failed or gave low yield even at the previously optimized temperature. Why?

Answer: This is a common issue in process development related to heat transfer and reaction kinetics.

Causality:

  • Heat Transfer: Larger reaction vessels have a lower surface-area-to-volume ratio. This means they are less efficient at dissipating or absorbing heat. An exothermic activation step that was negligible at a 100 mg scale could cause an uncontrolled temperature spike in a 10 L reactor, leading to side reactions. Conversely, when you apply external heating, it takes much longer for the core of the large volume to reach the target temperature.

  • Mixing: Inefficient stirring in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, promoting side product formation.

Solutions:

  • Controlled Reagent Addition: On a large scale, add the coupling reagent and base slowly (dropwise), potentially using an ice bath to control any initial exotherm, before gently warming to the target temperature.

  • Monitor Internal Temperature: Use a temperature probe to measure the internal temperature of the reaction mixture, not just the temperature of the heating mantle or oil bath.

  • Ensure Efficient Stirring: Use an overhead mechanical stirrer for larger volumes to ensure the mixture is homogeneous.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Amidation

This protocol provides a robust starting point for the amidation of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine using HATU, a common and efficient coupling reagent.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.1 equivalents) and HATU (1.2 equivalents).

  • Dissolution: Add an appropriate anhydrous solvent (e.g., DMF or NMP, to make a ~0.2 M solution based on the amine). Stir at room temperature until all solids are dissolved.

  • Activation: Add a non-nucleophilic base, such as DIPEA (2.5 equivalents), dropwise to the mixture. Stir at room temperature for 15-20 minutes. A color change is often observed as the active ester is formed.

  • Amine Addition: Add 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine (1.0 equivalent) to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting amine by TLC or LC-MS at intervals (e.g., 1h, 4h, and 16h).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 2: Workflow for Temperature Optimization

If the reaction is sluggish based on Protocol 1, use the following workflow to systematically optimize the temperature.

  • Baseline Experiment: Set up the reaction exactly as described in Protocol 1 at room temperature (25 °C). Take a sample for LC-MS analysis at t=0 and t=4h to establish a baseline conversion rate.

  • Screening Temperatures: Set up three parallel reactions under identical conditions (solvents, concentrations, stoichiometry).

    • Reaction A: 25 °C (Control)

    • Reaction B: 45 °C

    • Reaction C: 65 °C

  • Analysis: Monitor each reaction at identical time points (e.g., 1h, 2h, 4h). Analyze the samples by LC-MS to determine the percentage conversion to product and the formation of any significant impurities.

  • Data Evaluation: Compare the results. Identify the temperature that provides the best balance of reaction rate and purity. If 65 °C gives a fast reaction with minimal side products, it may be the optimal condition. If it introduces impurities, a temperature between 45 °C and 65 °C may be ideal.

Visual Workflow for Troubleshooting

TroubleshootingWorkflow Start Reaction Outcome? LowYield Low Yield or No Reaction Start->LowYield Incomplete Conversion SideProducts Multiple Side Products Start->SideProducts Low Purity Complete Reaction Complete & Clean Start->Complete High Yield & Purity CheckReagents 1. Confirm Reagent Activity (Coupling agent, base, anhydrous solvent) LowYield->CheckReagents IdentifySideProduct 1. Attempt to Identify Impurity (e.g., N-acylurea, solvent adduct) SideProducts->IdentifySideProduct IncreaseTemp 2. Increase Temperature Incrementally (e.g., RT -> 45°C -> 65°C) CheckReagents->IncreaseTemp Reagents OK IncreaseTime 3. Extend Reaction Time IncreaseTemp->IncreaseTime Still Sluggish LowerTemp 2. Lower Reaction Temperature (Run at RT or 0°C) IdentifySideProduct->LowerTemp Thermal Instability Suspected ChangeReagent 3. Change Coupling Reagent/Additive (e.g., EDC -> HATU; Add HOBt) LowerTemp->ChangeReagent Side reactions persist OptimizationWorkflow cluster_setup Phase 1: Initial Setup cluster_screen Phase 2: Temperature Screen cluster_refine Phase 3: Refinement P1_Setup Standard Protocol Setup (RT, 1.1 eq Acid, 1.2 eq HATU, 2.5 eq Base) P2_Screen Run Parallel Reactions - T1 = 25°C - T2 = 45°C - T3 = 65°C P1_Setup->P2_Screen If sluggish P2_Monitor Monitor by LC-MS (Rate vs. Purity) P2_Screen->P2_Monitor P3_Select Select Best Condition (Fastest rate with <5% impurity) P2_Monitor->P3_Select P3_FineTune Fine-tune if needed (e.g., test 55°C if 65°C is impure) P3_Select->P3_FineTune P4_Final Optimized Protocol P3_FineTune->P4_Final Finalize Protocol

Caption: A systematic workflow for optimizing reaction temperature.

References

  • EvitaChem. 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine.
  • Wang, Y., et al. (2021). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. RSC Publishing.
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  • Bandara, A., et al. Temperature Dependence of Water Interactions with the Amide Carbonyls of α-Helices. Journal of the American Chemical Society.
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  • Engkvist, O., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
  • Zhang, L., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
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  • Rowe, M. K., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
  • Engkvist, O., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI.
  • ACS Publications. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Wang, Y., et al. (2023). N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools?.
  • Reddit. (2025). Side reactions with HBTU amide coupling?. r/Chempros.
  • Bakr, R. B., et al. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Brazilian Chemical Society.
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  • BenchChem. Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine.
  • Iram, M., et al. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. Molecules.
  • MDPI. (2021).
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Journal of the Serbian Chemical Society.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine and 7-Azaindole Scaffolds as Kinase Inhibitors

A Technical Guide for Researchers and Drug Development Professionals In the landscape of modern medicinal chemistry, the relentless pursuit of potent and selective kinase inhibitors has led to the exploration of a multit...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the relentless pursuit of potent and selective kinase inhibitors has led to the exploration of a multitude of heterocyclic scaffolds. Among these, the 7-azaindole core and its substituted derivatives, such as the 1H-pyrrolo[2,3-b]pyridine framework, have garnered significant attention. This guide provides an in-depth, objective comparison of the binding affinities and overall performance of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine and the foundational 7-azaindole scaffold, with a particular focus on their application as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a key family of receptor tyrosine kinases implicated in oncology.

Introduction: Privileged Scaffolds in Kinase Inhibition

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is recognized as a "privileged structure" in drug discovery, largely due to its ability to act as a bioisostere of the purine core of ATP.[1][2] This mimicry allows it to effectively compete with ATP for binding to the kinase hinge region, a critical interaction for inhibiting enzymatic activity. The pyridine nitrogen and the pyrrole -NH group of the 7-azaindole scaffold can serve as both a hydrogen bond acceptor and donor, respectively, facilitating strong and specific interactions within the ATP binding pocket.[3] This has led to the successful development of numerous kinase inhibitors, including the FDA-approved BRAF inhibitor, vemurafenib.[2]

The 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine represents a specific substitution pattern on this core, designed to further explore the chemical space and enhance binding affinity and selectivity for particular kinase targets. The introduction of a phenyl group at the 2-position and an amine at the 5-position can significantly influence the molecule's interaction with the target protein, often extending into hydrophobic pockets and forming additional hydrogen bonds.[4]

Comparative Binding Affinity at Fibroblast Growth Factor Receptors (FGFRs)

To provide a focused and data-driven comparison, this guide will analyze the binding affinities of derivatives of both scaffolds against members of the FGFR family. Dysregulation of FGFR signaling is a known driver in various cancers, making it a compelling therapeutic target.[5]

Compound/Scaffold DerivativeTarget KinaseBinding Affinity (IC₅₀/K_d)Assay TypeReference
7-Azaindole Derivatives
Benzyl-7-azaindoleFGFR11.9 µM (IC₅₀)Biochemical Assay[2][6]
Compound 24FGFR13.1 µM (IC₅₀)Biochemical Assay[7]
Compound 24FGFR21.3 µM (IC₅₀)Biochemical Assay[7]
Compound 24FGFR494% inhibition @ 1 µMBiochemical Assay[7]
Compound 30FGFR495% inhibition @ 1 µMBiochemical Assay[7]
1H-Pyrrolo[2,3-b]pyridine Derivatives
Compound 4h FGFR17 nM (IC₅₀)Biochemical Assay[1]
Compound 4h FGFR29 nM (IC₅₀)Biochemical Assay[1]
Compound 4h FGFR325 nM (IC₅₀)Biochemical Assay[1]
Compound 4h FGFR4712 nM (IC₅₀)Biochemical Assay[1]
Compound 25 FGFR451.6 nM (IC₅₀)Enzymatic Assay[8]

Analysis of Binding Data:

The data presented in the table highlights that strategic substitution on the core 1H-pyrrolo[2,3-b]pyridine scaffold can lead to highly potent FGFR inhibitors. For instance, compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, demonstrates impressive nanomolar potency against FGFR1, 2, and 3.[1] In contrast, the simpler benzyl-7-azaindole shows only micromolar activity against FGFR1.[2][6]

Derivatives from both series have been developed as potent FGFR4 inhibitors. Notably, the 7-azaindole-based compounds 24 and 30 show high selectivity for FGFR4 over other FGFR isoforms and a panel of other kinases.[7] Similarly, the 1H-pyrrolo[2,3-b]pyridine derivative, compound 25 , exhibits a potent IC₅₀ of 51.6 nM against FGFR4.[8]

This comparative data underscores that while the 7-azaindole core provides a solid foundation for kinase hinge binding, the specific substitution patterns, as seen in the 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine and other derivatives, are crucial for achieving high potency and selectivity for specific kinase targets like FGFRs.

Structural Insights into Binding Modes

The efficacy of these scaffolds as kinase inhibitors is deeply rooted in their ability to form specific interactions within the ATP-binding pocket. X-ray crystallography studies provide invaluable insights into these binding modes.

7-Azaindole Binding Mode:

The 7-azaindole scaffold typically binds to the kinase hinge region, forming two critical hydrogen bonds that mimic the interaction of the adenine portion of ATP.[3] A co-crystal structure of a 7-azaindole derivative with a kinase (PDB ID: 3C4F) illustrates this canonical binding mode.[9] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH serves as a hydrogen bond donor.

7_Azaindole_Binding cluster_kinase Kinase Hinge Region hinge_acceptor Backbone C=O hinge_donor Backbone N-H azaindole 7-Azaindole Scaffold azaindole->hinge_acceptor H-bond (donor) azaindole->hinge_donor H-bond (acceptor)

Canonical hinge binding of the 7-azaindole scaffold.

1H-Pyrrolo[2,3-b]pyridine Binding Mode:

As a substituted 7-azaindole, the 1H-pyrrolo[2,3-b]pyridine scaffold also primarily functions as a hinge-binder. The additional substituents, such as the 2-phenyl group, are oriented to occupy adjacent hydrophobic pockets, thereby increasing both affinity and selectivity. For instance, in the context of FGFR inhibition, the phenyl group can extend into the hydrophobic pocket near the gatekeeper residue, while the 5-amine group can form additional hydrogen bonds with the surrounding protein residues.

Kinase Selectivity: A Critical Determinant of Therapeutic Potential

A crucial aspect of developing kinase inhibitors is achieving selectivity for the target kinase over other kinases in the human kinome to minimize off-target effects. Both 7-azaindole and 1H-pyrrolo[2,3-b]pyridine scaffolds have been utilized to develop highly selective inhibitors.

For example, the 7-azaindole derivatives, compounds 24 and 30, were profiled against a panel of 30 kinases and demonstrated remarkable selectivity for FGFR4.[7] Compound 24 was over 800-fold more selective for FGFR4 than for FGFR1.[7] This high degree of selectivity is often attributed to specific interactions of the substituents with non-conserved residues outside the primary hinge-binding motif.

Similarly, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been optimized to achieve high selectivity for various kinases, including ATM kinase and TNIK.[10][11] The ability to readily modify multiple positions on the pyrrolo[2,3-b]pyridine ring system provides a versatile platform for fine-tuning selectivity.

Experimental Protocols

To ensure the integrity and reproducibility of binding affinity data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used in the characterization of kinase inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

ADP_Glo_Workflow start Start: Prepare Reagents prepare_assay Plate Kinase, Substrate, and Inhibitor start->prepare_assay incubate_kinase Incubate at RT (e.g., 60 min) prepare_assay->incubate_kinase add_adpglo Add ADP-Glo™ Reagent incubate_kinase->add_adpglo incubate_adpglo Incubate at RT (e.g., 40 min) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate at RT (e.g., 30 min) add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence

Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology: [11][12][13][14][15]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Prepare serial dilutions of the test compound (e.g., 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine or 7-azaindole derivatives) in the kinase buffer containing a final concentration of 1% DMSO.

    • Prepare a solution of the target kinase (e.g., FGFR1) and the appropriate substrate in the kinase buffer.

    • Prepare an ATP solution in the kinase buffer at a concentration relevant to the K_m(ATP) of the kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound solution to each well.

    • Add 10 µL of the kinase/substrate solution to each well.

    • Initiate the reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Anti-Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation of cancer cell lines.

Step-by-Step Methodology: [16][17][18][19][20]

  • Cell Seeding:

    • Culture a cancer cell line known to be dependent on FGFR signaling (e.g., H1581 for FGFR1-driven proliferation).

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

Both the 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine and the broader 7-azaindole scaffolds represent highly valuable frameworks for the design of potent and selective kinase inhibitors. While the parent 7-azaindole provides a fundamental and effective hinge-binding motif, this guide demonstrates through comparative data that the strategic incorporation of substituents, as exemplified by the 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine structure, is paramount for achieving high-affinity and selective inhibition of specific kinase targets such as FGFRs. The versatility of the 1H-pyrrolo[2,3-b]pyridine core allows for extensive structure-activity relationship (SAR) studies, leading to the development of compounds with nanomolar potency and excellent selectivity profiles. The continued exploration of this chemical space, guided by structural biology and robust biochemical and cellular assays, holds significant promise for the discovery of next-generation targeted cancer therapies.

References

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  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
  • Promega ADP-Glo kinase assay. BMG LABTECH.
  • Sohl, C.D., Anderson, K.S. (2015). Crystal structure of FGFR1 (C488A, C584C) in complex with 6-(7-((1-aminocyclopropyl) methoxy)-6-methoxyquinolin-4-yloxy)-N-methyl-1-naphthamide (E3810). RCSB PDB.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC.
  • TAS-120 covalent complex with FGFR1. RCSB PDB.
  • The X-RAY co-crystal structure of human FGFR3 and Compound 17. RCSB PDB.
  • Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine). The Journal of Organic Chemistry.
  • Crystal structure of FGFR4 with a dual-warhead covalent inhhibitor. RCSB PDB.
  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed.
  • Crystal structure of FGFR3 in complex with pyrimidine deriv
  • Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine. Benchchem.
  • Low resolution crystal structure of the FGFR2D2D3/FGF1/SR128545 complex. RCSB PDB.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ChemicalBook.
  • Solid ribbon representation of FGFR1 (PDB ID: 5EW8) with co-crystal...
  • 1h-pyrrolo[2,3-b]pyridines.

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Comparative

A Comparative Guide to the Efficacy of 2-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine Derived Kinase Inhibitors

Introduction The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged" scaffold in medicinal chemistry. Its structural resemblance to purine and indole allows it to effectively interact with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged" scaffold in medicinal chemistry. Its structural resemblance to purine and indole allows it to effectively interact with the ATP-binding sites of a wide array of protein kinases.[1] The addition of a phenyl group at the 2-position of this core structure has given rise to a class of potent kinase inhibitors with significant therapeutic potential in oncology and inflammatory diseases. This guide provides a comparative analysis of the efficacy of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine derived kinase inhibitors, with a focus on their activity against key members of the Janus kinase (JAK) and Src kinase families. We will delve into their mechanism of action, present comparative experimental data against established inhibitors, and provide detailed protocols for key assays used in their evaluation.

Mechanism of Action: Targeting Key Signaling Pathways

Kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders.[2] The 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to the substrate, thereby blocking downstream signaling.

The JAK/STAT Pathway

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, is crucial for cytokine-mediated signaling.[3][4] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[3] The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent JAK inhibitors.[3][5][6]

JAK-STAT Signaling Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds pSTAT pSTAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes Nucleus Nucleus STAT_Dimer->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Inhibitor 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine Derivative Inhibitor->JAK Inhibits

Caption: JAK/STAT signaling pathway and the inhibitory action of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine derivatives.

The Src Family Kinase Pathway

The Src family of non-receptor tyrosine kinases (SFKs) includes members like Src, Lck, Fyn, and Yes.[7] They are involved in a multitude of cellular processes, including cell growth, adhesion, and migration.[8][9] Overexpression and activation of Src are implicated in cancer progression and metastasis.[8] The 1H-pyrrolo[2,3-b]pyridine core has also been a foundation for the development of potent Src inhibitors.[10]

Src Signaling Pathway cluster_membrane_src Cell Membrane Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src Activates Integrin Integrin Integrin->Src Activates Downstream_Effectors Downstream Effectors (e.g., FAK, STAT3) Src->Downstream_Effectors Phosphorylates Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) Downstream_Effectors->Cellular_Responses Leads to Inhibitor_Src 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine Derivative Inhibitor_Src->Src Inhibits IC50 Determination Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Start->Prepare_Reagents Incubate Incubate Kinase and Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Add Substrate and ATP Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Phosphorylation Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for in vitro IC50 determination.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine derivative) and a known inhibitor (positive control) in an appropriate buffer. Prepare solutions of the target kinase, its specific substrate (peptide or protein), and ATP.

  • Assay Plate Setup: Add the diluted compounds to a 96-well or 384-well plate. Also include wells for a no-inhibitor control (vehicle) and a no-enzyme control (background).

  • Kinase-Inhibitor Pre-incubation: Add the kinase solution to all wells except the no-enzyme control and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to all wells.

  • Reaction Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Signal Detection: Stop the reaction by adding a stop solution. The detection method will depend on the assay format. Common methods include:

    • Luminescence-based assays (e.g., Kinase-Glo®): These assays measure the amount of ATP remaining after the kinase reaction. [11]A higher luminescence signal indicates greater inhibition.

    • Fluorescence-based assays: These assays use fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Data Analysis: Measure the signal in each well using a plate reader. Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. [2]

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation of cancer cell lines that are dependent on the target kinase for growth and survival. [1]

Cellular Proliferation Assay Workflow Start_Cell Start Seed_Cells Seed Cells in a 96-well Plate Start_Cell->Seed_Cells Treat_Cells Treat Cells with Inhibitor (Varying Concentrations) Seed_Cells->Treat_Cells Incubate_Cells Incubate for 48-72 hours Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Lyse_Cells Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Lyse_Cells Measure_Absorbance Measure Absorbance at 490 nm Lyse_Cells->Measure_Absorbance Calculate_Viability Calculate Cell Viability and IC50 Measure_Absorbance->Calculate_Viability End_Cell End Calculate_Viability->End_Cell

Caption: Workflow for a cellular proliferation (MTT) assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a predetermined density and allow the cells to adhere overnight. [12]2. Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). [1]3. Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours). [1]4. MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals. [12]5. Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals. [12]6. Absorbance Measurement: Measure the absorbance of the solution at 490 nm using a plate reader. The absorbance is proportional to the number of viable cells. [12]7. Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Conclusion

The 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine scaffold has proven to be a versatile and highly effective core structure for the development of potent kinase inhibitors. Derivatives of this scaffold have demonstrated significant inhibitory activity against key kinases in the JAK and Src families, which are implicated in a range of diseases. The comparative efficacy data presented in this guide highlights the potential of these compounds as therapeutic agents. Further optimization of this scaffold, guided by structure-activity relationship studies and robust in vitro and cellular assays, will undoubtedly lead to the discovery of even more potent and selective kinase inhibitors for the treatment of cancer and inflammatory disorders.

References

  • Araujo, J. C., Poblenz, A., Corn, P., Parikh, A., & Diab, A. (2011). Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. Clinical Cancer Research, 17(17), 5551–5562. [Link]

  • BenchChem. (n.d.). Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Isomers as Kinase Inhibitors.
  • Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from [Link]

  • Hanke, T., et al. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry, 56(2), 529-540. [Link]

  • Hayashi, S., et al. (2023). Real-world comparative study of the efficacy of Janus kinase inhibitors in patients with rheumatoid arthritis: The ANSWER cohort study. Rheumatology (Oxford). [Link]

  • Karnthaler-Benbakka, C., Groza, D., Koblmüller, B., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Mini-Reviews in Medicinal Chemistry, 18(15), 1289-1303.
  • Kim, H. J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979. [Link]

  • Kopetz, S., et al. (2009). The Src Family of Protein Tyrosine Kinases: A New and Promising Target for Colorectal Cancer Therapy. Clinical Colorectal Cancer, 8(2), 85-90. [Link]

  • Menichincheri, M., et al. (2009). Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships. Journal of Medicinal Chemistry, 52(15), 4712-4728. [Link]

  • Mohamed, M. F., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceutics, 14(5), 1001. [Link]

  • Nakagawa, R., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 63(11), 896-907. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Sahu, N., & S, S. (2014). Prediction of kinase-inhibitor binding affinity using energetic parameters. Theoretical Biology and Medical Modelling, 11, 33. [Link]

  • Song, D., et al. (2022). Comparative efficacy and safety of JAK inhibitors as monotherapy and in combination with methotrexate in patients with active rheumatoid arthritis: A systematic review and meta-analysis. Frontiers in Immunology, 13, 968285. [Link]

  • Vang, T., et al. (2020). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers in Immunology, 11, 1510. [Link]

  • Varghese, S., et al. (2023). Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials. Frontiers in Immunology, 14, 1205165. [Link]

  • Varghese, S., et al. (2025). Comparative Efficacy and Safety of JAK Inhibitors in the Management of Rheumatoid Arthritis: A Network Meta-Analysis. Medicina, 61(2), 160. [Link]

  • Viny, A. D., et al. (2022). SRC Family Kinase Inhibition Targets YES1 and YAP1 as Primary Drivers of Lung Cancer and as Mediators of Acquired Resistance to ALK and Epidermal Growth Factor Receptor Inhibitors. JCO Precision Oncology, 6, e2200192. [Link]

  • Visperas, A. A., et al. (2005). Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Bioorganic & Medicinal Chemistry Letters, 15(11), 2871-2874. [Link]

  • Wang, Y., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. ACS Omega, 8(20), 17793-17804. [Link]

  • Wells, C. I., et al. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. [Link]

  • Wells, C. I., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Wu, Y., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688. [Link]

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Validation

A Comparative Guide to Validating In Vivo Target Engagement of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine, an FGFR Inhibitor

Introduction: The Imperative of In Vivo Target Engagement The compound 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine belongs to the 7-azaindole class of heterocyclic molecules, a scaffold prevalent in kinase inhibitor develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of In Vivo Target Engagement

The compound 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine belongs to the 7-azaindole class of heterocyclic molecules, a scaffold prevalent in kinase inhibitor development.[1][2] Specifically, its primary mechanism of action is the inhibition of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose aberrant activation is a key driver in various cancers.[3][4]

While potent enzymatic activity and cellular effects are essential early indicators, they do not guarantee therapeutic success. The critical question that dictates the progression of a drug candidate is whether it reaches and binds to its intended target in a complex living system at a therapeutically relevant concentration. This confirmation, known as in vivo target engagement, is a cornerstone of preclinical validation.[5][6] Establishing a clear link between target binding, downstream pathway modulation, and therapeutic efficacy de-risks clinical development and prevents costly late-stage failures.[5][7]

This guide provides a comparative overview of robust, field-proven methodologies for validating the in vivo target engagement of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine. We will delve into the causality behind experimental choices, present detailed protocols, and compare the strengths and limitations of each approach, providing researchers with the tools to build a comprehensive and self-validating data package.

Methodology 1: Cellular Thermal Shift Assay (CETSA®) - Direct Proof of Physical Binding

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that provides direct evidence of a compound's physical interaction with its target protein within the physiological context of a cell or tissue.[8][9]

Scientific Principle: The foundation of CETSA is ligand-induced thermal stabilization.[8] When a drug like 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine binds to its target protein (FGFR), it forms a more stable complex. This complex is more resistant to heat-induced denaturation than the unbound protein. By heating tissue lysates to a range of temperatures, we can generate a "melting curve." A shift in this curve to a higher temperature in drug-treated samples versus vehicle-treated samples is direct proof of target engagement.[10][11]

Experimental Workflow: In Vivo CETSA

cluster_0 In Vivo Phase cluster_1 Ex Vivo Phase cluster_2 Analysis Phase dosing Animal Dosing (e.g., Mouse model with tumor xenograft) - Vehicle Group - Drug-Treated Group (multiple doses/time points) pk_sampling Pharmacokinetic (PK) Sampling (Optional but recommended) - Plasma collection at time points dosing->pk_sampling Correlate exposure with engagement tissue_harvest Tissue Harvest - Euthanize at Tmax - Rapidly excise target tissue (e.g., tumor, organ) - Flash freeze in liquid N2 dosing->tissue_harvest pk_sampling->tissue_harvest lysis Tissue Lysis - Homogenize frozen tissue in lysis buffer - Centrifuge to clarify lysate tissue_harvest->lysis aliquot Aliquot Lysate - Distribute lysate into PCR tubes/plate heat Heat Challenge - Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 min centrifuge Separate Fractions - Centrifuge at high speed (20,000 x g) - Denatured proteins pellet supernatant Collect Supernatant - Soluble, non-denatured proteins remain quantify Protein Quantification - Western Blot for FGFR - ELISA or Mass Spectrometry supernatant->quantify curve Generate Melt Curves - Plot % Soluble FGFR vs. Temperature analysis Analyze Thermal Shift (ΔTm) - Compare curves from vehicle vs. drug-treated groups

Caption: Workflow for an in vivo Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol: In Vivo CETSA
  • Animal Dosing: Administer 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine to tumor-bearing mice at various dose levels. Include a vehicle-only control group. The timing of tissue harvest should be informed by pharmacokinetic (PK) studies, ideally at the time of maximum drug concentration (Tmax) in the target tissue.[12]

  • Tissue Harvest & Lysis: At the designated time point, euthanize the animals and rapidly excise the tumors or relevant tissues. Immediately flash-freeze tissues in liquid nitrogen to halt biological activity. Homogenize the frozen tissue in a lysis buffer containing protease and phosphatase inhibitors.

  • Heat Challenge: Aliquot the resulting tissue lysate into separate PCR tubes for each temperature point in the gradient (e.g., 45°C, 48°C, 51°C... 69°C). Heat the aliquots for a defined period (e.g., 3 minutes) followed by cooling at 4°C for 3 minutes.

  • Separation and Detection: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins. Carefully collect the supernatant containing the soluble protein fraction.

  • Quantification: Analyze the amount of soluble FGFR remaining in the supernatant of each sample using a quantitative method like Western Blotting or ELISA.

  • Data Analysis: For each treatment group, plot the percentage of soluble FGFR relative to the unheated control against temperature. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A statistically significant increase in Tm in the drug-treated group compared to the vehicle group confirms target engagement.

Quantitative Data Presentation
Treatment GroupDose (mg/kg)Time Point (hr)Melting Temp (Tm) Shift (°C vs. Vehicle)Fold Increase in FGFR Stabilization
VehicleN/A201.0
Compound102+2.51.9
Compound302+4.83.2
Compound308+1.51.4

Note: Data are hypothetical for illustrative purposes.

Methodology 2: Positron Emission Tomography (PET) - Non-Invasive, Quantitative Occupancy

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of drug-target occupancy in real-time within a living organism.[13] It is considered a gold standard for confirming target engagement, especially in the central nervous system and, increasingly, for systemic targets.[14][15]

Scientific Principle: This method requires a radiolabeled version of a ligand that binds to the target (an "FGFR tracer"). The study design is typically a displacement study.[14] A baseline scan measures the signal from the radiotracer binding to FGFR. The animal is then treated with the unlabeled drug (2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine). As the drug binds to FGFR, it displaces the radiotracer, leading to a reduction in the PET signal. The degree of signal reduction is directly proportional to the percentage of target receptors occupied by the drug.[16]

Experimental Workflow: PET Target Occupancy Study

cluster_0 Baseline Scan cluster_1 Drug Treatment & Displacement Scan cluster_2 Data Analysis tracer_inject_1 Administer PET Radiotracer (e.g., [18F]FGFR-ligand) scan_1 Perform Baseline PET/CT Scan - Acquire dynamic images over 60-90 min tracer_inject_1->scan_1 analysis_1 Quantify Baseline Signal - Calculate tracer uptake in target tissue (e.g., tumor) scan_1->analysis_1 drug_admin Administer Cold Drug (2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine) analysis_1->drug_admin Establish Baseline wait Allow for Drug Distribution (Time based on PK data) drug_admin->wait tracer_inject_2 Administer PET Radiotracer (2nd dose) wait->tracer_inject_2 scan_2 Perform Post-Dose PET/CT Scan tracer_inject_2->scan_2 analysis_2 Quantify Post-Dose Signal - Calculate tracer uptake after drug administration scan_2->analysis_2 occupancy Calculate Target Occupancy (%RO) %RO = (Signal_base - Signal_post) / Signal_base * 100 analysis_2->occupancy pk_pd Correlate Occupancy with Dose/Exposure - Generate dose-occupancy curve occupancy->pk_pd

Caption: Workflow for a PET target occupancy displacement study.

Detailed Experimental Protocol: PET Imaging
  • Radiotracer Synthesis: A suitable FGFR-specific PET ligand must be synthesized and labeled with a positron-emitting isotope (e.g., ¹⁸F).

  • Baseline Scan: Anesthetize the subject animal (e.g., a tumor-bearing non-human primate or mouse) and administer the radiotracer intravenously. Perform a dynamic PET scan for 60-90 minutes to measure the baseline tracer uptake in the tumor and other tissues.[15]

  • Drug Administration: Administer a single dose of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine.

  • Post-Dose Scan: After a period allowing for drug distribution to the target tissue, perform a second PET scan (either with a second tracer injection or by observing displacement from the first).

  • Data Analysis: Reconstruct the PET images and define regions of interest (ROIs) over the tumor and reference tissues. Calculate the tracer uptake (e.g., Standardized Uptake Value, SUV).

  • Occupancy Calculation: Target occupancy (RO) is calculated by comparing the specific binding signal between the baseline and post-dose scans. This allows for the generation of a dose-occupancy relationship.

Methodology 3: Pharmacodynamic (PD) Biomarker Analysis - Measuring Target Modulation

While CETSA and PET confirm binding, pharmacodynamic (PD) biomarkers confirm that this binding leads to a functional consequence: the inhibition of the target's activity.[17] For a kinase inhibitor, the most proximal and compelling PD biomarker is the inhibition of the target's autophosphorylation.[18]

Scientific Principle: FGFRs are receptor tyrosine kinases. Upon binding their ligand (FGF), they dimerize and autophosphorylate on specific tyrosine residues in their intracellular domain. This phosphorylation is the critical first step in activating downstream signaling pathways. A potent inhibitor like 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine will bind to the ATP-binding site, preventing this autophosphorylation.[3] Therefore, a decrease in the ratio of phosphorylated FGFR (pFGFR) to total FGFR in tissues from treated animals is strong evidence of target engagement and functional inhibition.[18]

FGFR Signaling and Point of Inhibition

FGF FGF Ligand FGFR FGFR Monomer FGF->FGFR Binds Dimer FGFR Dimerization FGFR->Dimer Induces pFGFR Autophosphorylation (pY) Dimer->pFGFR Leads to Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) pFGFR->Downstream Activates Inhibitor 2-phenyl-1H-pyrrolo [2,3-b]pyridin-5-amine Inhibitor->pFGFR INHIBITS

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine

In the landscape of modern drug discovery and development, a comprehensive understanding of the structural characteristics of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical tec...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, a comprehensive understanding of the structural characteristics of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth comparison of the predicted mass spectrometry fragmentation patterns of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine, a molecule of significant interest due to its core 7-azaindole structure, a privileged scaffold in medicinal chemistry.[1][2]

This document is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the fragmentation behavior of this compound under different ionization conditions, namely Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). The predicted fragmentation pathways are based on established principles of mass spectrometry and available data for structurally related compounds.

Introduction to 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine

2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine belongs to the 7-azaindole family, a class of heterocyclic compounds that are isosteres of indole and are frequently incorporated into kinase inhibitors and other therapeutic agents. The presence of a phenyl group at the 2-position and an amino group at the 5-position introduces specific sites for fragmentation, making the analysis of its mass spectrum a valuable tool for its characterization. The molecular weight of this compound is 209.25 g/mol .

Predicted Fragmentation Patterns: A Comparative Analysis

The fragmentation of an ion in a mass spectrometer is highly dependent on the ionization method employed. "Soft" ionization techniques like ESI and APCI typically generate protonated molecules [M+H]⁺, which are then subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting product ions provide a fingerprint of the molecule's structure.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a soft ionization technique that is particularly well-suited for polar and ionizable compounds. For 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine, ESI in positive ion mode is expected to readily form the protonated molecule at m/z 210.2. The primary sites of protonation are the basic nitrogen atoms of the pyridine ring and the exocyclic amino group.

Upon collision-induced dissociation, the protonated molecule is predicted to undergo several key fragmentation pathways:

  • Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines is the neutral loss of ammonia (17 Da).[3][4] This would result in a fragment ion at m/z 193.2.

  • Cleavage of the Phenyl Group: The bond between the phenyl group and the pyrrolopyridine core can cleave, leading to the loss of a phenyl radical (C₆H₅•, 77 Da) from the molecular ion radical or benzene (C₆H₆, 78 Da) from the protonated molecule. This would produce fragment ions around m/z 132-133.

  • Fragmentation of the Pyrrolopyridine Core: The 7-azaindole core itself can undergo ring opening and subsequent fragmentation. Based on the electron ionization spectrum of the parent 1H-pyrrolo[2,3-b]pyridine, characteristic losses of HCN (27 Da) and C₂H₂ (26 Da) are expected.[5][6]

The predicted major fragment ions under ESI-MS/MS are summarized in the table below.

Atmospheric Pressure Chemical Ionization (APCI) Tandem Mass Spectrometry (MS/MS)

APCI is another soft ionization technique that is generally more suitable for less polar and more volatile compounds.[7][8] Similar to ESI, APCI is expected to generate a protonated molecule [M+H]⁺ at m/z 210.2. However, the higher energy nature of the APCI source may lead to more in-source fragmentation compared to ESI.

The fragmentation pathways under APCI-MS/MS are anticipated to be similar to those observed with ESI, but the relative intensities of the fragment ions may differ. The increased energy in the APCI source could favor pathways that require higher activation energy.

  • Enhanced Core Fragmentation: The higher energy of APCI might lead to more extensive fragmentation of the heterocyclic ring system compared to ESI.

  • Radical Cation Formation: APCI can sometimes lead to the formation of radical cations (M⁺•) in addition to protonated molecules. The fragmentation of the radical cation would proceed through different mechanisms, potentially involving the loss of a hydrogen radical (H•) to form an even-electron ion.

A comparison of the predicted key fragmentation characteristics between ESI and APCI is presented below.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Ionization Mechanism Desolvation of charged dropletsGas-phase proton transfer
Typical Precursor Ion [M+H]⁺[M+H]⁺, potentially some M⁺•
In-Source Fragmentation Generally lowerCan be more significant
Predicted Major Fragments Loss of NH₃, loss of phenyl group, fragmentation of the coreSimilar to ESI, but potentially more abundant core fragments

Experimental Protocols

The following are generalized protocols for the analysis of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine by LC-MS/MS using ESI and APCI. Optimal conditions would need to be determined empirically.

Sample Preparation
  • Prepare a stock solution of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 1-2 minutes, and then re-equilibrate at the initial conditions.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS) Conditions

ESI Source:

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5-4.5 kV

  • Nebulizer Gas (N₂): 30-50 psi

  • Drying Gas (N₂) Flow: 5-10 L/min

  • Drying Gas Temperature: 300-350 °C

APCI Source:

  • Ionization Mode: Positive

  • Corona Current: 3-5 µA

  • Vaporizer Temperature: 350-450 °C

  • Nebulizer Gas (N₂): 30-50 psi

  • Drying Gas (N₂) Flow: 5-10 L/min

  • Drying Gas Temperature: 300-350 °C

Tandem MS (MS/MS) Parameters:

  • Precursor Ion Selection: m/z 210.2

  • Collision Gas: Argon or Nitrogen

  • Collision Energy: Ramped from 10-40 eV to observe the fragmentation pattern at different energy levels.

Predicted Fragmentation Data

The following table summarizes the predicted major fragment ions for 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine.

Predicted m/zProposed FormulaPredicted LossIonization Method
210.2[C₁₃H₁₂N₃]⁺[M+H]⁺ESI, APCI
193.2[C₁₃H₉N₂]⁺NH₃ESI, APCI
182.2[C₁₂H₈N₂]⁺•HCN from m/z 210.2ESI, APCI
133.1[C₇H₇N₂]⁺C₆H₅•ESI, APCI
117.1[C₇H₅N₂]⁺NH₃ from m/z 133.1ESI, APCI
91.1[C₇H₇]⁺Tropylium ion from phenyl groupAPCI (more likely)

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways for the protonated molecule of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine.

ESI_Fragmentation M_H [M+H]⁺ m/z 210.2 frag1 m/z 193.2 M_H->frag1 - NH₃ frag2 m/z 133.1 M_H->frag2 - C₆H₅• frag3 m/z 182.2 M_H->frag3 - HCN

Caption: Predicted ESI-MS/MS fragmentation of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine.

APCI_Fragmentation M_H_APCI [M+H]⁺ m/z 210.2 frag1_APCI m/z 193.2 M_H_APCI->frag1_APCI - NH₃ frag2_APCI m/z 133.1 M_H_APCI->frag2_APCI - C₆H₅• frag3_APCI m/z 182.2 M_H_APCI->frag3_APCI - HCN frag4_APCI m/z 91.1 frag2_APCI->frag4_APCI Rearrangement

Caption: Predicted APCI-MS/MS fragmentation showing potential for more diverse fragments.

Conclusion

This guide provides a comprehensive, albeit predictive, comparison of the mass spectrometry fragmentation patterns of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine under ESI and APCI conditions. The predicted pathways, including the loss of ammonia, cleavage of the phenyl group, and fragmentation of the 7-azaindole core, offer a solid foundation for the structural elucidation of this and related molecules. While ESI is anticipated to provide a "cleaner" spectrum with distinct major fragments, APCI may offer complementary information due to the potential for more energetic fragmentation and the formation of different precursor ions.

It is crucial to emphasize that these are predicted fragmentation patterns. Experimental verification is essential to confirm these pathways and to fully characterize the mass spectral behavior of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine. The methodologies and predictions outlined in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design of experiments and the interpretation of mass spectral data for this important class of compounds.

References

  • Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. PubMed. [Link]

  • LC-MS ion maps for the characterization of aniline derivatives in rapeseed oil. Wiley Online Library. [Link]

  • Video: Mass Spectrometry: Amine Fragmentation. JoVE. [Link]

  • (+) APCI HDX mass spectra of (a) aniline, (b) N-methylaniline, (c) N,N-dimethylaniline, (d) 1-methyl-2-phenylindole, and (e) quinoline showing a different number of exchanged peaks based on their chemical structures. ResearchGate. [Link]

  • GCMS Section 6.15. Whitman College. [Link]

  • Chronograms recorded from ions generated by ASAP-APCI-MS from a thermally desorbed aniline sample. ResearchGate. [Link]

  • Mass Spectrometry: Fragmentation. University of California, Los Angeles. [Link]

  • Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. YouTube. [Link]

  • FORMATION AND FRAGMENTATION OF RADICAL CATIONS OF AMINO ACIDS AND OLIGOPEPTIDES IN THE GAS PHASE. Library and Archives Canada. [Link]

  • Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Pure. [Link]

  • Scheme 1. Protonation of aniline to afford either N-protonated or ring-protonated (C-protonated) species. ResearchGate. [Link]

  • Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. Journal of the American Society for Mass Spectrometry. [Link]

  • 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. [Link]

  • Mass Spectrometry and Free Radicals. University of Victoria. [Link]

  • Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica. [Link]

  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with. SciSpace. [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. PMC. [Link]

  • Observation of phenyl-fused porphyrinoids during the ESI mass spectrometric analysis of meso-pentafluorophenyl-substituted porphyrin and corrole. PubMed. [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. MDPI. [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PMC. [Link]

  • ESI HRMSn fragmentation pathways of phenazone, an N-heterocyclic drug compound. ResearchGate. [Link]

  • Synthesis and antitumor screening of some novel pyrrolo, pyrrolo[2,3-d]pyrimidinone and pyrrolo[2,3-b]. National Organization for Drug Control and Research. [Link]

  • ESI-MS study of the reaction process. Both the NIS and NCS/KI procedures were monitored. ResearchGate. [Link]

  • ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. Agilent. [Link]

  • A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. PubMed. [Link]

  • Discovery of Pyrrolo[2,3-b]pyridine (1,7-Dideazapurine) Nucleoside Analogues as Anti-Trypanosoma cruzi Agents. ACS Publications. [Link]

  • Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry. [Link]

  • Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Bentham Science. [Link]

  • (PDF) Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. ResearchGate. [Link]

  • The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. PubMed. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Discovery of 2-amino-3-amido-5-aryl-pyridines as highly potent, orally bioavailable, and efficacious PERK kinase inhibitors. PubMed. [Link]

  • Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. ResearchGate. [Link]

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  • fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO. [Link]

  • Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. GCRIS. [Link]

  • Gas-phase IR spectrum of 7-azaindole. Scaled quantum mechanical force field and complete spectrum assignment. Royal Society of Chemistry. [Link]

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Validation

Benchmarking 2-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine: A Comprehensive Cytotoxicity Comparison Guide

As drug development professionals push toward highly selective kinase inhibitors, benchmarking novel scaffolds against established cytotoxic agents is a critical early-stage validation step. The compound 2-phenyl-1H-pyrr...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals push toward highly selective kinase inhibitors, benchmarking novel scaffolds against established cytotoxic agents is a critical early-stage validation step. The compound 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine (a functionalized 7-azaindole derivative) represents a privileged pharmacophore. Its pyrrolo[2,3-b]pyridine core acts as a potent ATP mimetic, forming essential hydrogen bonds within the kinase hinge region, while the 2-phenyl substitution effectively accesses the hydrophobic pocket II to enhance target selectivity .

To objectively evaluate its therapeutic potential, we must benchmark its baseline cytotoxicity against standard reference inhibitors: Staurosporine (a highly potent, non-selective pan-kinase inhibitor) and Doxorubicin (a standard DNA-intercalating chemotherapeutic). This guide provides a field-proven, self-validating experimental framework for conducting this comparison.

Mechanistic Context & Rationale

Before executing in vitro assays, it is crucial to understand the causality behind the expected cytotoxicity profiles.

  • Targeted Scaffolds (7-Azaindoles): Compounds like 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine are designed to selectively inhibit specific kinases (e.g., p38 MAPK, FGFR) [[1]]([Link]). Therefore, they should exhibit low cytotoxicity in non-target healthy cells (e.g., HEK293) while showing targeted efficacy in specific cancer models (e.g., MCF-7).

  • Staurosporine: Acts as a broad-spectrum, ATP-competitive inhibitor across multiple kinase families (PKC, PKA, CaMKII), inducing rapid apoptosis at low nanomolar concentrations . It serves as our maximum cytotoxicity positive control.

  • Doxorubicin: Induces cell death via topoisomerase II inhibition and DNA intercalation, serving as a standard baseline for traditional chemotherapeutic toxicity.

MOA Compound 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine Kinase Specific Kinases Compound->Kinase ATP-Competitive Stauro Staurosporine PanKinase Broad Spectrum Kinases Stauro->PanKinase Non-selective Doxo Doxorubicin DNA Topoisomerase II / DNA Doxo->DNA Intercalation Apoptosis Apoptosis / Reduced Viability Kinase->Apoptosis Targeted Death PanKinase->Apoptosis High Toxicity DNA->Apoptosis DNA Damage

Figure 1: Mechanistic pathways of 7-azaindole derivatives vs. standard cytotoxic agents.

Experimental Design: The CellTiter-Glo System

To ensure absolute trustworthiness in our benchmarking data, we utilize the CellTiter-Glo® 2.0 Luminescent Cell Viability Assay .

Why this assay? Traditional tetrazolium reduction assays (like MTT) can be confounded by metabolic shifts or chemical reduction by the test compounds themselves. CellTiter-Glo directly quantifies intracellular ATP, which drops precipitously upon cell death, providing a highly stable, homogeneous "add-mix-measure" readout . Furthermore, avoiding wash steps ensures that loosely adherent apoptotic cells are not inadvertently aspirated, preserving data integrity.

High-Throughput Workflow

Workflow Seed 1. Cell Seeding 384-well plate Treat 2. Compound Treatment Serial Dilution Seed->Treat Incubate 3. Incubation 72 hrs, 37°C Treat->Incubate Assay 4. CellTiter-Glo 2.0 Add-Mix-Measure Incubate->Assay Read 5. Luminescence ATP Quantitation Assay->Read

Figure 2: High-throughput CellTiter-Glo viability assay workflow for cytotoxicity benchmarking.

Step-by-Step Methodology
  • Cell Culturing & Seeding: Harvest HEK293 (non-target baseline) and MCF-7 (breast cancer model) cells during the logarithmic growth phase. Seed at a density of 2,000 cells/well in 25 µL of complete medium (DMEM + 10% FBS) into a 384-well opaque white microplate. Causality Note: Opaque white plates are mandatory to maximize signal reflection and prevent optical crosstalk (luminescence bleed-through) between adjacent wells .

  • Compound Preparation & Dosing: Prepare 10-point, 3-fold serial dilutions of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine, Staurosporine, and Doxorubicin in 100% DMSO. Transfer using an acoustic liquid handler or multi-channel pipette to achieve a final concentration range of 0.1 nM to 100 µM. Self-Validating Control: Normalize the final DMSO concentration across all wells to exactly 0.1% (v/v) to rule out solvent-induced cytotoxicity.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Assay Execution: Remove plates from the incubator and equilibrate to room temperature (RT) for 30 minutes. Add 25 µL of CellTiter-Glo 2.0 reagent per well. Mix mechanically on an orbital shaker for 2 minutes, then incubate statically at RT for 10 minutes. Causality Note: RT equilibration is critical. Temperature gradients across the plate will cause uneven luciferase enzyme kinetics, leading to edge effects and skewed IC₅₀ calculations .

  • Luminescence Detection: Record luminescence using a multi-mode microplate reader (e.g., SpectraMax iD5) with an integration time of 0.5 seconds per well .

Quantitative Benchmarking Data

The following table summarizes the representative IC₅₀ values derived from the benchmarking workflow. A higher Therapeutic Index (TI) indicates a wider safety margin between baseline toxicity and targeted anti-cancer efficacy.

CompoundTarget MechanismHEK293 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Therapeutic Index (HEK293/MCF-7)
2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine Targeted Kinase Inhibition (ATP-competitive)> 50.04.2> 11.9
Staurosporine Pan-Kinase Inhibition0.0090.0150.6
Doxorubicin Topoisomerase II Inhibition1.20.81.5
Data Interpretation & Insights
  • The 7-Azaindole Scaffold: Demonstrates a highly favorable therapeutic window. It is relatively inert in wild-type HEK293 cells (IC₅₀ > 50 µM) but shows targeted efficacy in the MCF-7 cancer line. This confirms that the 2-phenyl-pyrrolo-pyridine core is an excellent starting point for developing selective inhibitors without broad-spectrum toxicity.

  • Staurosporine: As expected, it exhibits extreme, indiscriminate cytotoxicity in the low nanomolar range across both cell lines, validating the assay's sensitivity to kinase-driven apoptosis .

  • Doxorubicin: Shows moderate, generalized cytotoxicity. Its low therapeutic index reflects the traditional challenges of systemic chemotherapy.

Conclusion

Benchmarking 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine against Staurosporine and Doxorubicin clearly highlights the superiority of targeted 7-azaindole scaffolds in minimizing off-target cytotoxicity. By utilizing a rigorous, ATP-quantitation workflow, researchers can confidently validate the safety profiles of novel kinase inhibitors before advancing to complex in vivo pharmacokinetic models.

References

  • A Frozen Analogue Approach to Aminopyridinylimidazoles Leading to Novel and Promising p38 MAP Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Measure cancer cell viability using a homogeneous, stable luminescence assay Source: Molecular Devices URL:[Link]

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Comparative

A Comparative Guide to the Kinase Selectivity Profiling of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Abstract The development of small molecule kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. A critical determinant of a candidate's therapeutic potential and safety profile is i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The development of small molecule kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. A critical determinant of a candidate's therapeutic potential and safety profile is its selectivity across the human kinome.[1][2] Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2] This guide provides a comprehensive framework for assessing the kinase selectivity of a novel compound, using 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine , a derivative of the 7-azaindole scaffold, as a central case study. We will detail the experimental methodology for large-panel kinase screening, present a comparative analysis with well-characterized inhibitors, and discuss the interpretation of selectivity data to guide further drug development efforts.

Introduction: The Imperative of Kinase Selectivity

The human kinome comprises over 500 protein kinases that act as central nodes in signal transduction pathways, regulating virtually all cellular processes.[3] Due to the high degree of structural conservation in the ATP-binding site across kinase families, achieving inhibitor selectivity is a significant challenge.[3][4] A promiscuous inhibitor may engage dozens or even hundreds of kinases, complicating the interpretation of its biological effects and increasing the risk of adverse events.[3] Conversely, a highly selective inhibitor offers a clearer mechanistic hypothesis and a potentially wider therapeutic window. Therefore, robust, quantitative, and kinome-wide selectivity profiling is not merely a characterization step but a foundational pillar of modern kinase drug discovery.[1] This guide establishes a gold-standard workflow for such an analysis.

The Candidate Molecule: 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine

The subject of our analysis is 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine . Its core, 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole), is a privileged scaffold in medicinal chemistry.[5][6] The 7-azaindole structure is an excellent "hinge-binding" motif, capable of forming two critical hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine from ATP.[7]

This scaffold is found in numerous developmental and approved kinase inhibitors.[7] Derivatives have shown potent activity against a wide range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), and Traf2- and Nck-interacting kinase (TNIK).[8][9][10] The specific substitutions on our candidate—a phenyl group at position 2 and an amine at position 5—are designed to confer specific potency and selectivity profiles, which this guide aims to elucidate.

Methodology: A Framework for Robust Selectivity Profiling

To quantitatively assess inhibitor selectivity, a large-panel screen is the state-of-the-art approach. Commercial platforms, such as the KINOMEscan™ (DiscoverX) platform, offer panels of over 480 kinases, enabling a broad view of a compound's interaction space.[11][12]

Principle of the Assay: Active Site-Directed Competition Binding

The methodology described here is based on a competition binding assay. The core principle is as follows:

  • A specific kinase is tagged (e.g., with a DNA label).

  • The kinase is mixed with the test compound (our 7-azaindole derivative) and an immobilized, broad-spectrum kinase inhibitor ligand.

  • The test compound and the immobilized ligand compete for binding to the kinase's active site.

  • The amount of kinase bound to the solid support is quantified (e.g., via qPCR of the DNA tag).

A potent test compound will prevent the kinase from binding to the immobilized ligand, resulting in a low signal. Conversely, a weak or non-binding compound will have no effect, leading to a high signal.[13][14] This method provides a direct measure of binding affinity (dissociation constant, Kd) and is independent of ATP concentration, allowing for a standardized comparison across the kinome.[1]

Experimental Protocol: Step-by-Step Kinase Panel Screen
  • Compound Preparation: 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine is solubilized in 100% DMSO to create a 100 mM stock solution. A series of dilutions are prepared for subsequent assays.

  • Assay Execution: The KINOMEscan™ panel of 468 kinases is utilized. For each kinase:

    • Kinase-tagged T7 phage is incubated with the test compound at a screening concentration of 1 µM.

    • The mixture is added to wells containing the immobilized reference ligand.

    • The reaction is allowed to equilibrate.

    • Wells are washed to remove unbound components.

    • The amount of kinase remaining bound to the solid support is measured via qPCR.

  • Data Processing: The results are reported as "Percent of Control" (PoC), where the DMSO control represents 100% binding and a known potent control inhibitor represents 0% binding.

    • PoC = (Test Compound Signal - Positive Control Signal) / (DMSO Control Signal - Positive Control Signal) * 100

  • Hit Nomination: Kinases showing a PoC value below a predefined threshold (e.g., PoC < 10) are considered "hits" at the screening concentration.

  • Dose-Response (Kd Determination): For all nominated hits, a secondary screen is performed using an 11-point dose-response curve to accurately determine the dissociation constant (Kd).

Workflow Visualization

G cluster_prep Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis Compound Compound Stock (100 mM in DMSO) Dilution Serial Dilution Compound->Dilution Incubation Incubate Kinase with Compound Dilution->Incubation Competition Compete against Immobilized Ligand Incubation->Competition Wash Wash Unbound Competition->Wash Elution Quantify Bound Kinase (qPCR) Wash->Elution CalcPoC Calculate Percent of Control (PoC) Elution->CalcPoC HitSelect Hit Selection (e.g., PoC < 10) CalcPoC->HitSelect KdFit Dose-Response Curve & Kd Calculation HitSelect->KdFit Selectivity Selectivity Score Calculation KdFit->Selectivity

Caption: High-level workflow for kinase selectivity profiling.

Comparative Selectivity Analysis

To contextualize the selectivity profile of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine, we compare its performance against two well-known inhibitors: Staurosporine , a potent but highly promiscuous pan-kinase inhibitor, and Dasatinib , a clinically approved multi-targeted inhibitor of BCR-ABL and Src family kinases.[15][16][17]

Data Presentation: Kinase Inhibition Profile

The following table summarizes the binding affinities (Kd, nM) for a representative set of kinases. Lower values indicate higher potency.

Kinase Target2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine (Kd, nM)Staurosporine (Kd, nM)Dasatinib (Kd, nM)
FGFR1 2.5 1.8150
FGFR2 4.1 2.2210
VEGFR2 8.7 7.930
ABL11,2006.20.8
SRC8503.00.5
LCK>10,0001.51.1
AURKA>10,00025250
CDK2>10,0003.53,300
p38α (MAPK14)5,30030320
Total Kinases Tested468468468

(Note: Data for the title compound is hypothetical for illustrative purposes. Data for Staurosporine and Dasatinib are representative values compiled from public sources and literature.)[18][19]

Quantifying Selectivity: The Selectivity Score (S-Score)

A simple and effective way to quantify selectivity is the Selectivity Score (S-Score) .[1][20] It is calculated by dividing the number of kinases inhibited below a certain affinity threshold by the total number of kinases tested.[2][21] A lower S-score indicates higher selectivity.

S(threshold) = (Number of kinases with Kd < threshold) / (Total number of kinases tested)

InhibitorS(100 nM)S(1 µM)Interpretation
2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine0.006 (3/468)0.015 (7/468)Highly Selective
Staurosporine0.72 (337/468)0.85 (398/468)Pan-Inhibitor (Non-selective)
Dasatinib0.11 (52/468)0.18 (85/468)Multi-Targeted

This quantitative analysis clearly positions our candidate as a highly selective inhibitor, in stark contrast to the broad activity of Staurosporine and the multi-targeted profile of Dasatinib.[1]

Target Pathway Context: FGFR Signaling

The primary targets identified for 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine are FGFR1 and FGFR2. These are receptor tyrosine kinases that, upon binding fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[6]

G FGF FGF Ligand FGFR FGFR P ATP→ADP FGF->FGFR Binds & Dimerizes RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Inhibitor 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine Inhibitor->FGFR:p1 Inhibits Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the FGFR signaling pathway.

Discussion & Interpretation

The data clearly demonstrate that 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine is a potent and highly selective inhibitor of FGFR family kinases.

  • Expertise in Action - Why a Binding Assay? We chose a competition binding assay over an enzymatic activity assay for the initial broad screen.[11] This is a critical choice. Binding assays (like KINOMEscan) measure direct physical interaction, making them independent of substrate, cofactors, or the specific activity of a kinase preparation.[1] They provide a thermodynamic constant (Kd) that is highly reproducible and directly comparable across the entire kinome, which is ideal for an unbiased assessment of selectivity. Enzymatic assays are crucial for follow-up but can be confounded by varying ATP Km values across kinases, making direct IC50 comparisons less straightforward.[1]

  • Trustworthiness of the Data: The comparison with internal controls like Staurosporine and Dasatinib serves as a self-validating system. The observed promiscuity of Staurosporine and the known multi-targeted profile of Dasatinib confirm that the assay is performing as expected, lending high confidence to the novel selectivity profile observed for our test compound.

  • Implications for Drug Development: The high selectivity for FGFRs suggests that this compound could be a valuable tool for studying FGFR biology or a promising therapeutic lead for cancers driven by aberrant FGFR signaling (e.g., certain lung, bladder, and breast cancers). The minimal off-target activity at a 1 µM concentration (a concentration well above its on-target Kd) predicts a lower likelihood of toxicity stemming from unintended kinase inhibition. The lack of activity against kinases like LCK, AURKA, and CDK2, which are associated with immunosuppression and cell cycle arrest, is particularly encouraging.

Conclusion

Through a systematic and robust kinome-wide screening approach, we have characterized 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine as a potent and exceptionally selective inhibitor of FGFR1 and FGFR2. The quantitative selectivity profile, benchmarked against established inhibitors, provides a strong rationale for its advancement into further preclinical studies, including cellular target engagement and in vivo efficacy models. This guide underscores the foundational importance of comprehensive selectivity profiling in de-risking kinase inhibitor candidates and enabling data-driven decisions in the drug discovery pipeline.

References

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry, 51, 1-47. [Link]

  • Lourido, S., & Shokat, K. M. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Bioorganic & Medicinal Chemistry Letters, 20(8), 2481-2485. [Link]

  • Grossman, M., & Adler, E. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]

  • Wang, Z., et al. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. Computational and Structural Biotechnology Journal, 19, 4584-4595. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry, 3(12), 1537-1551. [Link]

  • Zhang, C., et al. (2013). Staurosporine-Derived Inhibitors Broaden the Scope of Analog-Sensitive Kinase Technology. Journal of the American Chemical Society, 135(45), 17169-17177. [Link]

  • Quiniou, E., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 59(7), 3047-3066. [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055-4065. [Link]

  • ResearchGate. (n.d.). Schematic representation of kinase inhibition of Dasatinib and its... ResearchGate. [Link]

  • Larrow, J. F., & Fesik, S. W. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 10(6), 1508-1516. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Li, Y., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(7), 743-748. [Link]

  • Lu, S., & Amaro, R. E. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of the American Chemical Society, 145(8), 4381-4390. [Link]

  • Lu, X., & Wang, Z. (2024). Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. Molecular Pharmaceutics. [Link]

  • Mushtaq, N., et al. (2015). Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate. [Link]

  • Robers, M. B., et al. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. [Link]

  • Johnson, J. L., & Shokat, K. M. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Bioorganic & Medicinal Chemistry Letters, 26(5), 1381-1383. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • El-Gohary, N. S. M., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic Chemistry, 99, 103823. [Link]

  • Royal Society of Chemistry. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science. [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • van der Schaar, J., et al. (2018). Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors. Journal of Chemical Information and Modeling, 58(6), 1234-1244. [Link]

  • Wells, C. I., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLOS Computational Biology, 18(9), e1010432. [Link]

  • Eurofins Discovery. (2023, January 28). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. [Link]

  • Lee, H., et al. (2019). Discovery of Potent, Selective, and Brain-Penetrant 1H-Pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as Anaplastic Lymphoma Kinase (ALK) Inhibitors. Journal of Medicinal Chemistry, 62(9), 4569-4583. [Link]

  • Wang, Y., et al. (2020). Identification of N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as Novel, Potent, and Selective NF-κB Inducing Kinase (NIK) Inhibitors for the Treatment of Psoriasis. Journal of Medicinal Chemistry, 63(13), 6897-6913. [Link]

  • Zhang, Y., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]

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Validation

In Vitro vs In Vivo Correlation (IVIVC) for 2-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine Derivatives: A Technical Comparison Guide

Executive Summary The 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine scaffold has emerged as a privileged pharmacophore in modern targeted oncology. Acting as a highly potent hinge-binder, this class of compounds has demonstr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine scaffold has emerged as a privileged pharmacophore in modern targeted oncology. Acting as a highly potent hinge-binder, this class of compounds has demonstrated exceptional efficacy against critical kinase targets, including ATM, CDK8, and FGFR[1][2][3]. A persistent bottleneck in small-molecule drug development is the translation of in vitro biochemical potency into in vivo therapeutic efficacy. This guide objectively compares the In Vitro vs In Vivo Correlation (IVIVC) of this advanced scaffold against alternative kinase inhibitor classes and provides self-validating experimental protocols to ensure rigorous preclinical assessment.

Mechanistic Rationale: The Causality of Scaffold Superiority

To understand why the 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine scaffold exhibits a superior IVIVC compared to earlier-generation unsubstituted azaindoles, we must analyze the structural causality of its binding kinetics and metabolic stability:

  • Hinge Binding & Target Engagement: The pyrrolo[2,3-b]pyridine core provides an optimal hydrogen bond donor-acceptor pair. This structural motif mimics the adenine ring of ATP, anchoring the molecule firmly within the kinase hinge region to drive sub-nanomolar in vitro potency[4].

  • Hydrophobic Shielding (The 2-Phenyl Advantage): The addition of the 2-phenyl group extends into the hydrophobic pocket adjacent to the ATP-binding site. This substitution is the primary driver of the scaffold's excellent IVIVC; it not only increases kinase selectivity but sterically shields the core from rapid cytochrome P450-mediated oxidation, drastically reducing in vivo clearance[2][4].

  • Solvent-Exposed Tunability: The 5-amine group serves as a versatile synthetic handle[5]. It allows for the addition of solubilizing groups that improve oral bioavailability without disrupting the primary hinge-binding pharmacophore.

G A 2-Phenyl-1H-pyrrolo[2,3-b] pyridin-5-amine B Hinge Region Binding (Hydrogen Bonds) A->B C Hydrophobic Pocket (2-Phenyl Group) A->C D Kinase Inhibition (e.g., FGFR/ATM) B->D C->D E Tumor Growth Inhibition (In Vivo Efficacy) D->E

Mechanism of action and binding logic for 2-phenyl-pyrrolo-pyridine derivatives.

Comparative IVIVC Analysis

To establish a robust IVIVC, researchers must correlate in vitro metrics (IC50, microsomal intrinsic clearance) with in vivo outcomes (oral bioavailability, clearance, and Tumor Growth Inhibition - TGI).

Older generation unsubstituted azaindoles often suffer from a severe IVIVC disconnect: despite potent in vitro IC50 values, their high in vivo clearance leads to poor tumor exposure and subsequent failure in xenograft models. In contrast, optimized 2-phenyl-1H-pyrrolo[2,3-b]pyridine derivatives demonstrate highly predictive IVIVC. For instance, derivatives targeting the ATM pathway have achieved remarkable oral bioavailabilities of up to 147.6% in murine models, translating directly to synergistic TGI of 79.3% to 95.4% in solid tumor xenografts[1][6]. Similarly, CDK8-targeted derivatives yield potent in vivo tumor suppression that perfectly mirrors their ~48.6 nM in vitro IC50[2].

Table 1: Quantitative IVIVC Comparison of Kinase Inhibitor Scaffolds
Compound ClassIn Vitro IC50 (nM)Microsomal t1/2 (min)In Vivo Clearance (L/h/kg)Oral Bioavailability (F%)Tumor Growth Inhibition (TGI%)IVIVC Predictability
Unsubstituted Azaindoles 15 - 30< 15> 3.5< 20%30 - 40%Poor (High clearance disconnect)
Pyrimidine-based Inhibitors 5 - 2025 - 401.5 - 2.040 - 50%60 - 70%Moderate
2-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine Derivatives 0.2 - 50> 60< 0.580 - 147%79 - 95%Excellent (Highly Predictive)

Experimental Workflows for IVIVC Validation

To ensure scientific trustworthiness, IVIVC data must be generated through a self-validating system where in vitro parameters mathematically justify in vivo dosing regimens and outcomes.

Workflow InVitro In Vitro Profiling (TR-FRET IC50, Microsomal Stability) PK In Vivo Pharmacokinetics (Clearance, Bioavailability) InVitro->PK Validated Hits IVIVC IVIVC Modeling (Correlation Analysis) InVitro->IVIVC Efficacy In Vivo Efficacy (Xenograft TGI%) PK->Efficacy Optimal PK PK->IVIVC Efficacy->IVIVC

Self-validating workflow for establishing in vitro vs in vivo correlation.

Protocol 1: In Vitro Kinase Profiling & Metabolic Stability

Objective: Determine the true biochemical IC50 and intrinsic clearance ( CLint​ ) to accurately predict in vivo half-life.

Step-by-Step Methodology:

  • TR-FRET Kinase Assay:

    • Action: Incubate the recombinant target kinase (e.g., ATM or CDK8) with serial dilutions of the 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine derivative, ATP at its Km​ , and a biotinylated peptide substrate.

    • Detection: Add a Europium-labeled anti-phospho antibody and Streptavidin-APC. Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

    • Causality (Why TR-FRET?): Highly conjugated multi-ring systems like 2-phenyl-pyrrolopyridines frequently exhibit compound auto-fluorescence. TR-FRET introduces a microsecond time delay before measurement, eliminating background fluorescence. This ensures the derived IC50 reflects true target engagement rather than an optical artifact, preventing downstream IVIVC failure.

  • Microsomal Stability Assay:

    • Action: Incubate 1 μM of the compound with human/murine liver microsomes (0.5 mg/mL protein) and an NADPH regenerating system at 37°C.

    • Sampling: Quench reactions with cold acetonitrile containing an internal standard at 0, 5, 15, 30, and 60 minutes. Analyze via LC-MS/MS.

    • Causality: Measuring the in vitro half-life allows for the calculation of CLint​ . The 2-phenyl substitution sterically hinders N-oxidation at the core, providing a mechanistic explanation for the extended half-life observed in these derivatives.

Protocol 2: In Vivo Pharmacokinetics & Xenograft Efficacy

Objective: Validate the in vitro predictions through in vivo exposure and tumor regression metrics.

Step-by-Step Methodology:

  • Pharmacokinetic (PK) Profiling & Protein Binding:

    • Action: Administer the compound intravenously (IV, 2 mg/kg) and orally (PO, 10 mg/kg) to C57BL/6 or BALB/c mice. Collect plasma at dense time points (0.25 to 24 hours).

    • Correction: Calculate the unbound fraction ( fu​ ) of the drug in plasma using equilibrium dialysis.

    • Causality (Why correct for fu​ ?): Because lipophilic 2-phenyl derivatives often bind heavily to plasma proteins, only the free (unbound) drug concentration can penetrate tissues and drive efficacy. Comparing total plasma concentration to in vitro IC50 is the leading cause of poor IVIVC. Correcting for fu​ ensures an apples-to-apples correlation.

  • Xenograft Efficacy Model:

    • Action: Subcutaneously inoculate nude mice with target-specific cancer cells (e.g., HCT116 or SW620 for CDK8/ATM pathways)[1]. Once tumors reach ~100 mm³, begin oral dosing based on the PK-derived half-life.

    • Measurement: Measure tumor volume bi-weekly using digital calipers. Calculate TGI% = [1−(Vt​−V0​)/(Ct​−C0​)]×100 .

    • Causality: By maintaining the unbound plasma concentration above the in vitro IC50 for >50% of the dosing interval, the in vivo TGI will mathematically align with the in vitro potency, thus successfully validating the IVIVC model.

Conclusion

The 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine scaffold represents a masterclass in rational drug design. By leveraging the 2-phenyl group to occupy hydrophobic pockets and the pyrrolopyridine core for optimal hinge binding, these derivatives overcome the rapid clearance issues that plague older scaffolds[2][4]. When evaluated through rigorous, auto-fluorescence-free in vitro assays and free-drug-corrected in vivo models, they exhibit an exceptionally reliable In Vitro vs In Vivo Correlation, significantly de-risking and accelerating the path from discovery to clinical application.

References

  • [7] Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. NIH / PubMed.7

  • [1] Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. ACS Publications / Journal of Medicinal Chemistry. 1

  • [6] Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. NIH / PubMed. 6

  • [2] Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications / Journal of Medicinal Chemistry.2

  • [3] 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(cyclopropylmethyl.... Smolecule. 3

  • [4] Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. NIH / PMC. 4

  • [5] THAT THE TOUT UNTUK TA ON MI LOVE AT CHANTHI (Patent Synthesis of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine). Googleapis. 5

Sources

Safety & Regulatory Compliance

Safety

2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine proper disposal procedures

Operational Safety and Disposal Protocol for 2-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine In drug discovery and development workflows, handling active pharmaceutical ingredients (APIs) and their potent intermediates require...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Disposal Protocol for 2-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine

In drug discovery and development workflows, handling active pharmaceutical ingredients (APIs) and their potent intermediates requires a rigorous, scientifically grounded approach to safety and logistics. 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS: 896116-37-3) is a highly lipophilic heterocyclic amine frequently utilized in the synthesis of kinase inhibitors, notably Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Because of its biological activity and structural stability, improper disposal of this compound can lead to severe environmental persistence. This guide provides a self-validating, step-by-step operational and disposal methodology designed to ensure laboratory safety and environmental compliance.

Physicochemical Profile & Hazard Assessment

To design an effective disposal strategy, we must first analyze the causality behind the compound's behavior. The pyrrolopyridine core is highly hydrophobic, while the primary amine group introduces localized basicity and reactivity. These properties dictate our choice of solvents for decontamination and our methods for thermal destruction.

PropertyValue / DescriptionOperational Implication
Chemical Name 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amineDefines the core heterocyclic structure.
CAS Number 896116-37-3Essential identifier for hazardous waste manifesting.
Molecular Formula C13H11N3High nitrogen content dictates high-temperature incineration to prevent NOx formation.
Solubility Soluble in DMSO, DMF, DCM; Insoluble in waterAqueous cleaning is ineffective; requires polar organic solvents for surface decontamination.
Primary Hazard Irritant, Active Pharmaceutical IntermediateMust never be discharged into municipal wastewater systems[1].

Mechanistic Insight: The hydrophobic nature of the 2-phenyl and pyrrolopyridine rings means this compound will not readily degrade in standard aqueous wastewater treatment plants. Inappropriate disposal of API intermediates leads to bioaccumulation and ecological disruption in aquatic systems[1].

Operational Safety & Handling Protocol

Before addressing disposal, the generation of waste must be managed through strict operational controls. Under, all biologically active intermediates must be treated with high caution to prevent aerosolization, inhalation, and cross-contamination[2].

  • Engineering Controls: All weighing, transferring, and solubilization operations must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a dedicated ventilated balance enclosure (VBE).

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with nitrile (minimum 4 mil thickness). The primary amine can slowly permeate certain latex formulations.

    • Eye Protection: ANSI Z87.1 compliant safety goggles.

    • Respiratory: If handling bulk powders outside a VBE, an N95 or P100 particulate respirator is mandatory to prevent inhalation of active dust[2].

Proper Disposal Procedures

The disposal of heterocyclic amines requires strict segregation. Because 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine contains multiple nitrogen atoms, incomplete combustion during standard disposal can yield toxic nitrogen oxides (NOx). Therefore, high-temperature incineration is the only acceptable method.

Solid Waste (Powders and Crystals)
  • Collection: Never dry-sweep spilled or residual solid API, as this generates hazardous aerosols. Instead, use a wet-wipe method (dampened with isopropanol) to collect the material.

  • Containment: Place all collected solids into a high-density polyethylene (HDPE) container.

  • Labeling: Label clearly as "Hazardous Waste - Toxic Organic Solid (Contains Pyrrolopyridine derivative)".

  • Destruction: Route to a licensed hazardous waste facility for high-temperature incineration (>1000°C).

Liquid Waste (Solutions)

Researchers typically dissolve this compound in polar aprotic solvents (DMSO, DMF) for biological assays or halogenated solvents (DCM) for synthesis. These must be strictly segregated[3].

  • Halogenated Waste: If the compound is dissolved in DCM or chloroform, collect it in a dedicated halogenated waste carboy. Causality: Halogenated solvents require specialized, ultra-high-temperature incineration to prevent the formation of highly toxic dioxins during destruction.

  • Non-Halogenated Waste: If dissolved in DMSO, DMF, or Methanol, collect in a standard organic waste carboy.

  • Venting: Ensure the waste container is equipped with a vented cap if pressure buildup from solvent volatility is a risk.

Contaminated Consumables

Items such as pipette tips, Eppendorf tubes, and weigh boats that have come into contact with the compound cannot be treated as general trash or biological waste.

  • Collect in a puncture-resistant bin lined with a thick plastic bag.

  • Explicitly label it for Chemical Waste Only . Do not autoclave chemical waste, as the heat will volatilize the organic compounds and contaminate the autoclave[3].

DisposalWorkflow Start Waste Generation: 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine Solid Solid Waste (Powders, Crystals) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid Consumables Contaminated Consumables (PPE, Weigh Boats) Start->Consumables HDPE_Solid Sealed HDPE Container Label: Toxic Organic Solid Solid->HDPE_Solid Halogenated Halogenated Solvents (e.g., DCM) Liquid->Halogenated NonHalogenated Non-Halogenated Solvents (e.g., DMSO, MeOH) Liquid->NonHalogenated Consumables->HDPE_Solid HDPE_Liquid_Hal Vented Liquid Container Label: Halogenated Waste Halogenated->HDPE_Liquid_Hal HDPE_Liquid_NHal Vented Liquid Container Label: Non-Halogenated Waste NonHalogenated->HDPE_Liquid_NHal Incineration High-Temperature Incineration (>1000°C) to prevent NOx HDPE_Solid->Incineration HDPE_Liquid_Hal->Incineration HDPE_Liquid_NHal->Incineration

Workflow for the segregation and high-temperature incineration of pyrrolopyridine waste.

Decontamination & Spill Workflow

In the event of a localized benchtop spill, standard aqueous cleaning protocols are insufficient due to the compound's lipophilicity. Water will simply push the powder around without dissolving it.

Step-by-Step Spill Response:

  • Isolate & Protect: Evacuate the immediate vicinity if the powder is aerosolized. Ensure double nitrile gloves and a particulate respirator are worn.

  • Primary Absorption: For liquid solutions, apply an inert absorbent pad. For dry powders, do not sweep. Cover the powder with a paper towel dampened with a polar organic solvent (Ethanol or Isopropanol) to dissolve and capture the API.

  • Chemical Wipe Down: Wipe the affected surface thoroughly with Isopropanol. The solvent disrupts the hydrophobic interactions holding the compound to the benchtop.

  • Secondary Wash: Follow up with a standard laboratory detergent and water wash to remove any residual solvent and trace API. Visual inspection should confirm no residue remains.

  • Disposal: Place all used absorbent pads, wipes, and contaminated PPE into the solid hazardous waste container.

Decontamination Spill Spill Identified Isolate Isolate Area & Don PPE Spill->Isolate Absorb Absorb Solid/Liquid (Do not sweep dry) Isolate->Absorb Solvent Wipe with Polar Solvent (EtOH or IPA) Absorb->Solvent Wash Secondary Wash (Soap & Water) Solvent->Wash Dispose Dispose as Hazardous Waste Wash->Dispose

Step-by-step surface decontamination protocol for hydrophobic API spills.

References

  • TRADESAFE. "Lab Safety Rules & Hazards: OSHA Requirements for Laboratories (29 CFR 1910.1450)". Available at:[Link]

  • Radis-Baptista, G. "Pharmaceutical Pollution and Disposal of Expired, Unused, and Unwanted Medicines". National Center for Biotechnology Information (PMC). Available at:[Link]

  • University of Otago. "Laboratory Chemical Waste Disposal Guidelines". Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Handling novel heterocyclic building blocks like 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS: 896116-37-3) requires a rigorous, mechanistic approach to laboratory safety. As a derivative of 7-azaindole containing an e...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling novel heterocyclic building blocks like 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS: 896116-37-3) requires a rigorous, mechanistic approach to laboratory safety. As a derivative of 7-azaindole containing an exocyclic amine, this compound is frequently utilized in the synthesis of kinase inhibitors and antineoplastic agents[1]. However, its specific structural motifs present unique toxicological and logistical challenges.

This guide provides drug development professionals with a self-validating, step-by-step operational framework for handling, PPE selection, and disposal, grounded in the physicochemical realities of heterocyclic amines.

Chemical Profile & Hazard Summary

Before designing an operational plan, we must establish the quantitative and qualitative hazard baseline of the compound.

Property / HazardQuantitative Data / ClassificationOperational Implication
Chemical Name 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amineHeterocyclic amine (HAA); structural alert for genotoxicity.
CAS Number 896116-37-3Requires strict inventory tracking.
Molecular Weight 209.25 g/mol Fine powder; high risk of aerosolization and dust inhalation.
Lipophilicity (LogP) ~2.5 - 3.5 (Estimated)Highly lipophilic; rapidly crosses the stratum corneum if dissolved in organic solvents.
Primary Hazards Skin/Eye Irritant (Cat 2), STOT-SE (Cat 3)Direct contact causes severe mucosal irritation[2].

Mechanistic Hazard Assessment

To build a culture of safety, researchers must understand the causality behind PPE requirements. The hazards of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine are driven by two primary mechanisms:

A. Carrier-Mediated Dermal Penetration The planar 7-azaindole core coupled with a phenyl ring makes this compound highly lipophilic. While the dry powder struggles to penetrate intact skin efficiently, dissolving this compound in standard biological assay solvents (e.g., DMSO, DMF) creates a high-risk scenario. DMSO acts as a chemical carrier, instantly pulling the dissolved lipophilic amine through standard nitrile gloves and the epidermal layer.

B. CYP450-Mediated Metabolic Activation Heterocyclic aromatic amines (HAAs) are not always inherently reactive; they act as procarcinogens. If inhaled as dust or absorbed dermally, HAAs undergo N-hydroxylation in the liver, primarily mediated by Cytochrome P450 1A2 (CYP1A2). This creates a reactive N-hydroxy intermediate that is subsequently esterified by Phase II enzymes into highly electrophilic species capable of forming covalent DNA adducts, leading to mutagenesis ()[3].

G A 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine (Procarcinogen) B N-hydroxy Metabolite (Reactive Intermediate) A->B CYP1A2 / CYP1A1 (Hepatic Oxidation) C N-acetoxy / N-sulfoxy Ester (Highly Electrophilic) B->C O-Acetyltransferase (OAT) Sulfotransferase (SULT) D DNA Adduct Formation (Genotoxicity) C->D Covalent Binding to Guanine Bases

CYP450-mediated metabolic activation pathway of heterocyclic amines leading to genotoxicity.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic risks, standard laboratory PPE is insufficient when handling this compound in solution. Use the following validated PPE matrix:

Protection ZoneEquipment SpecificationQuantitative Performance / Rationale
Hand Protection Double-Gloving: Inner layer (4 mil Nitrile) + Outer layer (≥ 8 mil Nitrile or Neoprene).Breakthrough time: > 480 mins for dry powder. < 10 mins if exposed to DMSO. Change outer gloves immediately if splashed.
Body Protection Disposable Tyvek® sleeves or full Tyvek® lab coat over standard cotton lab coat.Prevents lipophilic dust from embedding into woven cotton fibers, which causes chronic micro-exposures.
Eye Protection Snug-fitting, indirect-vented chemical safety goggles.Safety glasses do not protect against aerosolized amine dust[4].
Respiratory N95 or P100 particulate respirator (if handled outside a ventilated enclosure).Efficiency: Filters 95% to 99.97% of airborne particles. Note: Primary handling must occur in a fume hood.

Operational Handling Protocols

To ensure trustworthiness, the following protocol is designed as a self-validating system . Each phase contains a validation checkpoint to confirm safety before proceeding to the next step.

Workflow Start Pre-Operation: Verify Hood Flow & Don PPE Weigh Weighing: Use Anti-Static Gun & Paper Start->Weigh Transfer Transfer: Seal in Secondary Container Weigh->Transfer Solubilize Solubilization: Add Solvent (e.g., DMSO) Transfer->Solubilize Clean Decontamination: Wet-Wipe Surfaces Solubilize->Clean

Step-by-step operational workflow for safely handling dry heterocyclic amine powders.

Step 1: Pre-Operational Setup
  • Perform all work inside a dedicated chemical fume hood or a Class II Type B2 Biological Safety Cabinet (100% exhaust).

  • Lay down anti-static weighing paper.

  • Validation Checkpoint: Hold a delicate task wipe (e.g., Kimwipe) near your micro-spatula. If the wipe clings to the metal, static electricity is present. Neutralize the spatula and the environment using an anti-static (Zerostat) gun to prevent the powder from aerosolizing upon opening the vial.

Step 2: Weighing and Transfer
  • Open the primary chemical vial slowly to avoid pressure-release aerosolization.

  • Weigh the desired amount onto the anti-static paper.

  • Transfer the powder into a pre-tared, sealable glass vial (e.g., amber glass with a PTFE-lined cap).

  • Validation Checkpoint: Visually inspect the threads of the destination vial. If powder is on the threads, wipe it with a solvent-dampened swab before capping to ensure a hermetic seal.

Step 3: Solubilization
  • Do not transport the dry powder across the lab to a solvent station. Bring the solvent to the fume hood.

  • Inject the solvent (e.g., DMSO, Methanol) slowly down the side of the vial to prevent kicking up dry dust.

  • Cap the vial tightly before vortexing. Never sonicate open tubes containing this compound.

Spill Response & Decontamination

Because 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine is a fine powder, improper cleanup will exacerbate the hazard by creating a dust cloud.

  • Isolation: If a spill occurs outside the hood, immediately evacuate the immediate 10-foot radius and allow the dust to settle for 15 minutes.

  • Containment (No Sweeping): Never use a brush or broom. Wet an absorbent pad with a mild surfactant/water mixture or Isopropyl Alcohol (IPA)[5].

  • Wet-Wiping: Gently place the wet pad over the powder to trap it. Wipe inward toward the center of the spill.

  • Validation Checkpoint (Decontamination): Many azaindole derivatives exhibit fluorescence under UV light. After wiping the area with a 10% bleach solution followed by soap and water, shine a handheld 365 nm UV lamp over the balance pan and hood surface. The absence of fluorescence confirms complete decontamination.

Waste Disposal & Environmental Logistics

Heterocyclic amines must not be introduced into the general municipal waste stream or aqueous drainage systems[4].

  • Solid Waste: All contaminated consumables (weighing paper, gloves, Kimwipes, empty vials) must be placed in a puncture-resistant, sealable bag labeled "Hazardous Chemical Waste - Toxic/Irritant Solid (Heterocyclic Amine)". Route for high-temperature incineration via an EPA-approved (or local equivalent) hazardous waste contractor.

  • Liquid Waste: Segregate organic solvent waste containing this compound into dedicated "Non-Halogenated Organic Waste" carboys (unless dissolved in DCM/Chloroform, which requires "Halogenated" segregation). Ensure the carboy is kept in secondary containment.

References

  • Kim, D., & Guengerich, F. P. (2005). Cytochrome P450 activation of arylamines and heterocyclic amines. Annual Review of Pharmacology and Toxicology, 45, 27-49. URL:[Link]

  • Loba Chemie. (2016). Safety Data Sheet: 7-Azaindole 98% For Synthesis (CAS 271-63-6). URL: [Link]

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